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  • Product: 5-Amino-1H-pyrazole-3-carboxamide hydrochloride
  • CAS: 1263987-04-7

Core Science & Biosynthesis

Foundational

Introduction: The Pyrazole Scaffold as a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to 5-Amino-1H-pyrazole-3-carboxamide Hydrochloride: A Privileged Scaffold in Modern Drug Discovery In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, ce...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Amino-1H-pyrazole-3-carboxamide Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, certain molecular frameworks have earned the title of "privileged scaffolds." These are structures that, through iterative investigation, have proven capable of binding to multiple biological targets with high affinity, serving as a robust foundation for the development of novel therapeutics. The 5-aminopyrazole core is one such scaffold. Its inherent ability to form multiple hydrogen bonds in a spatially defined manner allows it to function as an effective "hinge-binder" in the ATP-binding pocket of numerous protein kinases.

This guide focuses on a key exemplar of this class: 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (C₄H₇ClN₄O) . While a simple molecule in its own right, it represents a critical starting material and structural motif for a multitude of advanced drug candidates. The hydrochloride salt form is frequently utilized to enhance aqueous solubility and improve handling characteristics, making it amenable to a wide range of experimental conditions.

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview, from its fundamental properties and synthesis to its profound applications in kinase inhibitor design, supported by field-proven experimental insights and protocols.

Section 1: Physicochemical and Structural Properties

The utility of a chemical scaffold begins with its fundamental properties. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride is an off-white to brown solid.[1] Its key identifiers and properties, along with those of its corresponding free base, are summarized below for comparative analysis. The conversion to a hydrochloride salt is a standard medicinal chemistry strategy to improve the solubility and stability of a basic parent compound, which is critical for formulation and biological testing.

Property5-Amino-1H-pyrazole-3-carboxamide Hydrochloride5-Amino-1H-pyrazole-3-carboxamide (Free Base)Source(s)
Molecular Formula C₄H₇ClN₄OC₄H₆N₄O[2]
Molecular Weight 162.58 g/mol 126.12 g/mol [2][3]
IUPAC Name 5-amino-1H-pyrazole-3-carboxamide;hydrochloride3-amino-1H-pyrazole-5-carboxamide[2][3]
CAS Number Not available for the salt1219743-26-6[3]
Appearance SolidOff-white to Brown Solid[1][4]
SMILES O=C(N)C1=NNC(N)=C1.[H]ClC1=C(NN=C1N)C(=O)N[2][3]
InChI Key MVCFAYQBYQAIHZ-UHFFFAOYSA-NRMTDSXQVNSXONV-UHFFFAOYSA-N[2][3]
Solubility Expected to have enhanced water solubilityNo specific data available[5]

Section 2: Synthesis and Spectroscopic Characterization

While numerous patents and publications describe the synthesis of complex derivatives, the fundamental synthesis of the 5-aminopyrazole core is a classic example of heterocyclic chemistry. The most common and versatile approach involves the condensation of a hydrazine source with a β-ketonitrile or a related 3-carbon electrophilic synthon.[6]

Representative Synthetic Pathway

The following scheme illustrates a plausible and widely adopted method for constructing the 5-amino-1H-pyrazole-3-carboxamide core. The final step would be a simple acidification to form the hydrochloride salt.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization with Hydrazine cluster_2 Step 3: Salt Formation A Cyanoacetamide C β-Enaminonitrile Intermediate A->C Heat B Dimethylformamide dimethyl acetal (DMF-DMA) B->C D Hydrazine Hydrate E 5-Amino-1H-pyrazole-3-carboxamide (Free Base) D->E C_ref Intermediate C_ref->E Reflux in Ethanol F HCl in Ether/IPA G 5-Amino-1H-pyrazole-3-carboxamide HCl F->G E_ref Free Base E_ref->G Stir at RT

Fig 1. Representative synthesis of 5-Amino-1H-pyrazole-3-carboxamide HCl.

Causality Behind the Method:

  • Step 1: The Knoevenagel condensation between cyanoacetamide and a formylating agent like DMF-DMA generates a key β-enaminonitrile intermediate. This reaction creates the required three-carbon backbone with the correct oxidation states and functional groups (nitrile and enamine) for cyclization.

  • Step 2: The cyclization with hydrazine is the core pyrazole-forming step. It proceeds via a nucleophilic attack of the hydrazine on the enamine, followed by an intramolecular attack on the nitrile group and subsequent tautomerization to form the stable aromatic pyrazole ring. The choice of hydrazine hydrate is common due to its availability and reactivity.

  • Step 3: The final salt formation is a straightforward acid-base reaction. Introducing anhydrous HCl in a non-aqueous solvent like isopropanol (IPA) or ether protonates the basic sites on the pyrazole ring, causing the hydrochloride salt to precipitate, which is a simple and effective purification method.

Spectroscopic Characterization

Full structural elucidation and purity assessment are critical. While specific vendor data for this compound is often not provided, the expected spectral characteristics can be inferred from numerous published examples of similar aminopyrazole derivatives.[7][8]

  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the pyrazole ring proton (a singlet, typically downfield), broad singlets for the amino (-NH₂) and amide (-CONH₂) protons which are exchangeable with D₂O, and a broad signal for the pyrazolium N-H proton.

  • ¹³C NMR: The spectrum would show four distinct carbon signals: two for the pyrazole ring carbons (one substituted with the amino group, one with the carboxamide), the carbon of the nitrile group, and the carbonyl carbon of the amide, which would be the most downfield signal.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately m/z 127.1.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the amine and amide (around 3200-3400 cm⁻¹), a strong C=O stretch for the amide (around 1650-1680 cm⁻¹), and C=N/C=C stretches characteristic of the pyrazole ring.

Section 3: Biological Significance & Application in Drug Discovery

The true value of 5-Amino-1H-pyrazole-3-carboxamide lies in its role as a pharmacophore for ATP-competitive kinase inhibitors. Protein kinases are a major class of drug targets, particularly in oncology, and their dysregulation is a hallmark of many diseases.

Mechanism of Action: The Kinase Hinge-Binding Motif

The ATP-binding site of most kinases contains a flexible "hinge region" that connects the N- and C-terminal lobes of the enzyme. This region forms critical hydrogen bonds with the adenine ring of ATP. The 5-aminopyrazole-3-carboxamide scaffold is a masterful mimic of this interaction.[9][10]

  • The 5-amino group typically acts as a hydrogen bond donor.

  • The pyrazole N1 nitrogen acts as a hydrogen bond acceptor.

  • The pyrazole N2-H can act as a hydrogen bond donor.

This trifecta of interactions allows the core to anchor itself to the kinase hinge, effectively blocking the binding of ATP and inhibiting the enzyme's phosphotransferase activity.[10] Modifications at the C3-carboxamide and the N1 position of the pyrazole ring are then used to achieve potency and selectivity for the target kinase.[9][11]

G node1 {Kinase Hinge Region | Backbone N-H ... C=O} node2 5-Amino-1H-pyrazole-3-carboxamide 5-NH₂ N1 N2-H C3-Carboxamide node2:f1->node1 H-Bond (Donor) node2:f2->node1 H-Bond (Acceptor) node2:f3->node1 H-Bond (Donor) node3 ATP Binding Pocket (Deep Pocket) node2:f4->node3 Projects into pocket (Selectivity Tuning) node4 Solvent Front node2->node4 N1-substituent projects to solvent front

Fig 2. Conceptual diagram of the aminopyrazole core as a kinase hinge-binder.
Applications in Targeted Therapy Development

This scaffold has been successfully employed to generate potent and selective inhibitors for several important kinase families:

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Aminopyrazole carboxamides have been developed as both irreversible and reversible covalent inhibitors of BTK, a key target in B-cell malignancies.[11][12][13]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The scaffold is central to inhibitors targeting both wild-type and resistance-conferring gatekeeper mutants of FGFRs, which are implicated in various solid tumors.[14]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: As a core structure in compounds like AT7519, the aminopyrazole motif has been used to target CDKs, which are fundamental regulators of the cell cycle and are often dysregulated in cancer.[9][10]

Section 4: Exemplary Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of a novel derivative synthesized from 5-Amino-1H-pyrazole-3-carboxamide hydrochloride, a robust and quantitative in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15]

Workflow Overview

G A 1. Compound Preparation (Serial Dilution in DMSO) B 2. Kinase Reaction (Enzyme + Substrate + ATP + Compound) A->B C 3. Reaction Termination & ATP Depletion (Add ADP-Glo™ Reagent) B->C Incubate @ RT D 4. ADP to ATP Conversion (Add Kinase Detection Reagent) C->D Incubate @ RT E 5. Signal Generation (Luciferase/Luciferin Reaction) D->E F 6. Luminescence Reading (Plate Reader) E->F G 7. Data Analysis (Dose-Response Curve -> IC₅₀) F->G

Fig 3. Workflow for a typical in vitro kinase inhibition (IC₅₀) assay.
Detailed Step-by-Step Methodology

This protocol is designed for a 384-well plate format but is adaptable.

Self-Validation and Causality:

  • Materials:

    • Test compound (derivative of 5-Amino-1H-pyrazole-3-carboxamide).

    • Recombinant human kinase and its specific substrate.

    • ADP-Glo™ Kinase Assay Kit.

    • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • High-purity ATP and DMSO.

    • White, opaque 384-well plates (to maximize luminescent signal).

  • Procedure:

    • Compound Preparation:

      • Prepare a 10 mM stock solution of the test compound in 100% DMSO. (Rationale: DMSO is a near-universal solvent for organic molecules and is tolerated by most enzymes at low final concentrations, typically <1%.)

      • Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations needed to generate a full dose-response curve.

    • Kinase Reaction Setup (in a 384-well plate):

      • Add 2.5 µL of the kinase/substrate master mix to each well.

      • Using acoustic dispensing or a pin tool, transfer ~2.5 nL of the serially diluted compound to the appropriate wells. Include DMSO-only wells as a "high activity" control (0% inhibition).

      • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors. (Rationale: Using ATP at Km provides a balanced condition where the inhibitor does not have to overcome an excessive concentration of the natural substrate.)

    • Kinase Reaction Incubation:

      • Gently mix the plate and incubate at room temperature for 60 minutes (or an optimized time for the specific kinase).

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction (by chelating Mg²⁺) and depletes the remaining unconsumed ATP.

      • Incubate at room temperature for 40 minutes. (Rationale: Removing excess ATP is critical to ensure the final luminescent signal is derived only from the ADP produced during the reaction.)

    • Signal Generation:

      • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in step 2 back into ATP, which then fuels a luciferase/luciferin reaction.

      • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.[16]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride and its derivatives is paramount. While a full toxicological profile is not available, data from related compounds and supplier safety data sheets provide clear guidance.[1][4]

Hazard Class & StatementPrecautionary Measures
Acute Toxicity, Oral (H302) Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation (H315) Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice.
Serious Eye Irritation (H319) Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Respiratory Irritation (H335) Avoid breathing dust. Use only outdoors or in a well-ventilated area.
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.

  • Handling: Use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Ensure adequate ventilation to avoid inhalation of dust.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Schnute, M. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. [Link]

  • Schnute, M. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. OSTI.GOV. [Link]

  • Schnute, M. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. OSTI.GOV. [Link]

  • Schnute, M. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Publications. [Link]

  • Schnute, M. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Publications. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Publishing. [Link]

  • Synthesis of 5‐amino‐1H‐pyrazole 3. (n.d.). ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2018). Nanoscale Advances (RSC Publishing). [Link]

  • 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. (n.d.). Amerigo Scientific. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). PMC. [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. (2024). Bentham Science Publishers. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). PMC. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2014). PMC. [Link]

  • 5-amino-1H-pyrazole-3-carboxamide. (n.d.). PubChem. [Link]

  • 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE. (n.d.). precisionFDA. [Link]

  • 1H-pyrazole-5-carboxamide, N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-ethyl-4-nitro-. (n.d.). SpectraBase. [Link]

Sources

Exploratory

Comprehensive Structure Elucidation of 5-Amino-1H-pyrazole-3-carboxamide Hydrochloride: A Technical Guide

Phase I: Chemical Context & Analyte Profiling Pyrazole-3-carboxamides represent a privileged pharmacophoric scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors, cannabinoid receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Phase I: Chemical Context & Analyte Profiling

Pyrazole-3-carboxamides represent a privileged pharmacophoric scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors, cannabinoid receptor ligands, and urease inhibitors[1]. The compound 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (Molecular Formula: C₄H₇ClN₄O; MW: 162.58 g/mol ) serves as a critical synthetic building block.

In pharmaceutical development, errors in the structural verification of such intermediates can cascade into catastrophic late-stage synthetic failures. The presence of the hydrochloride salt form adds analytical complexity due to tautomeric equilibrium and protonation dynamics. As an Application Scientist, the goal is not merely to collect data, but to build a self-validating analytical system where each technique constrains and verifies the findings of the others.

Phase II: The Self-Validating Analytical Workflow

To achieve unambiguous structure elucidation, we employ a multi-modal strategy. The causality behind this workflow is simple: Mass spectrometry defines the absolute atomic inventory, NMR maps the 2D connectivity, FT-IR confirms the functional groups, and X-Ray crystallography locks in the 3D conformation.

Workflow A 5-Amino-1H-pyrazole-3-carboxamide HCl Sample Preparation B HRMS (ESI-TOF) Formula & Exact Mass A->B C Multinuclear NMR (1H, 13C, 15N, 2D) A->C D FT-IR Spectroscopy Functional Group ID A->D E X-Ray Crystallography 3D Lattice & Salt Bridge A->E F Comprehensive Structure Elucidation B->F C->F D->F E->F

Fig 1: Multi-modal analytical workflow for the structure elucidation of the pyrazole hydrochloride.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before evaluating connectivity, the absolute molecular formula must be constrained. HRMS acts as the primary gatekeeper. The free base of the analyte possesses an exact mass of 126.054 Da[2]. Utilizing Electrospray Ionization (ESI) in positive mode, the [M+H]⁺ ion is observed at m/z 127.061. The isotopic distribution pattern validates the presence of four nitrogen atoms. Because the chloride counterion is lost during ESI+, the absence of a chlorine isotope pattern in the positive ion mode necessitates orthogonal validation of the salt form via X-ray or NMR, ensuring the analytical system remains fully cross-verified[3].

Multinuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is deployed to map the exact atomic connectivity and resolve tautomeric ambiguity. We specifically utilize DMSO-d₆ rather than D₂O to prevent the rapid deuterium exchange of the critical amine and amide protons, allowing their direct observation[3].

Tautomerism and Protonation Dynamics: In solution, neutral pyrazoles exhibit rapid tautomerism[4]. However, the hydrochloride salt introduces a specific protonation state. While the exocyclic primary amine might intuitively seem the most basic site, thermodynamic stability dictates otherwise. Protonation occurs at the pyrazole ring nitrogen (N2), yielding a resonance-stabilized pyrazolium cation.

Tautomerism T1 3-Carboxamide Tautomer (Neutral Free Base) S1 Pyrazolium Cation (HCl Salt Form) T1->S1 + HCl (Protonation at N2) S1->T1 - HCl (Neutralization)

Fig 2: Protonation dynamics of 5-Amino-1H-pyrazole-3-carboxamide forming the pyrazolium HCl salt.

Table 1: Representative Multinuclear NMR Assignments (DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Causality / Notes
¹H~5.95Singlet (s)1HC4-HHighly shielded by C5-NH₂ resonance
¹H~7.30, 7.55Broad (br s)2HCONH₂Diastereotopic amide protons
¹H~5.50 - 6.50Broad (br s)3HNH₂ + NH⁺Exchangeable; broadened by HCl exchange
¹³C~163.5Singlet-C=OAmide carbonyl carbon
¹³C~152.0Singlet-C5Deshielded by the primary amine
¹³C~141.5Singlet-C3Deshielded by the carboxamide group
¹³C~92.5Singlet-C4Shielded by electron-donating NH₂
Vibrational Spectroscopy (FT-IR)

Causality: FT-IR provides orthogonal confirmation of the functional groups identified by NMR. The solid-state IR spectrum reveals a strong Amide I band at ~1670 cm⁻¹ and a broad N-H stretching envelope (3400–3100 cm⁻¹) characteristic of the extensive hydrogen-bonding network inherent to pyrazole carboxamides[5].

X-Ray Crystallography

Causality: While NMR and MS define the 2D connectivity, Single-Crystal X-Ray Diffraction (SCXRD) is the ultimate arbiter for 3D conformation and salt bridge validation. The crystal lattice of pyrazole-3-carboxamides typically exhibits strong intermolecular N-H···O and N-H···N hydrogen bonds[5]. In this hydrochloride salt, the chloride ion acts as a critical hydrogen bond acceptor, bridging the protonated pyrazolium ring and the exocyclic amine, locking the tautomeric conformation in the solid state[4].

Phase III: Standardized Execution Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.

Protocol A: ESI-HRMS Acquisition & Validation
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Calibration: Calibrate the TOF analyzer using a standard tuning mix to ensure mass accuracy is maintained below 2 ppm.

  • Injection: Inject 1 µL of the sample into the ESI source operating in positive ion mode.

  • Acquisition: Scan from m/z 50 to 500.

  • System Validation: The exact mass provides the empirical formula, which mathematically constrains the number of protons and carbons available for assignment in the subsequent NMR steps, creating a closed-loop validation system.

Protocol B: Multinuclear 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition (1D): Acquire ¹H (16 scans) and ¹³C{¹H} (1024 scans) spectra at 298 K using a 400 MHz or 600 MHz spectrometer[3].

  • Acquisition (2D): Acquire ¹H-¹³C HSQC and HMBC to establish the carbon-proton connectivity network.

  • System Validation: The 1D data proposes a structure, but the system self-validates through 2D HMBC. The C4 proton must show a ³J correlation to the amide carbonyl carbon. If this correlation is absent, the structural hypothesis is instantly invalidated, forcing a re-evaluation of the regioisomer.

Protocol C: Solid-State X-Ray Diffraction
  • Crystallization: Grow single crystals by slow evaporation from a saturated methanol/water solution at room temperature.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

  • System Validation: The solved single-crystal structure must yield a simulated powder diffraction pattern (PXRD) that matches the bulk material's experimental PXRD, ensuring the single crystal is representative of the entire commercial batch.

Conclusion

The structural elucidation of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride requires a rigorous, multi-disciplinary approach. By anchoring the analysis in HRMS for absolute formula determination, utilizing 2D NMR to map connectivity and protonation sites, and finalizing with X-Ray crystallography to confirm the 3D salt lattice, researchers can establish a highly trustworthy, self-validating analytical profile.

Sources

Foundational

5-Amino-1H-pyrazole-3-carboxamide Hydrochloride (CAS 1263987-04-7): A Comprehensive Guide to Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of kinase inhibitors and purine bioisosteres relies heavily on privileged heterocyclic scaffolds. As a Senior Application Scientist, I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of kinase inhibitors and purine bioisosteres relies heavily on privileged heterocyclic scaffolds. As a Senior Application Scientist, I frequently guide drug development teams in the selection and utilization of foundational building blocks. Among them, 5-Amino-1H-pyrazole-3-carboxamide hydrochloride stands out as a highly versatile, bifunctional intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural significance, and field-proven synthetic methodologies, ensuring that your drug discovery pipeline is built on validated, reproducible science.

Chemical Identity and Physicochemical Profiling

To effectively utilize any building block, one must first understand its fundamental properties. 5-Amino-1H-pyrazole-3-carboxamide is commercially supplied as a hydrochloride salt[1]. The selection of the salt form is a deliberate chemical choice: the free base of the electron-rich amino-pyrazole core is susceptible to auto-oxidation. The hydrochloride salt significantly enhances shelf-life stability and solubility in polar protic solvents, making it ideal for scalable synthesis[2].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 5-Amino-1H-pyrazole-3-carboxamide hydrochloride
CAS Number 1263987-04-7[2]
Molecular Formula C4H7ClN4O (or C4H6N4O · HCl)[1]
Molecular Weight 162.58 g/mol [1]
SMILES O=C(N)C1=NNC(N)=C1.[H]Cl[3]
Physical Form Solid

Structural Biology & Pharmacophore Mapping

In targeted therapeutics, the pyrazole core acts as a highly effective bioisostere for purines (e.g., ATP-competitive inhibitors). The 5-amino-1H-pyrazole-3-carboxamide scaffold is highly prized because its hydrogen-bonding topography perfectly maps to the ATP-binding hinge region of kinases[4].

  • The Pyrazole Core: The adjacent nitrogen atoms (N-H and N) serve as a rigid hydrogen-bond donor-acceptor pair, mimicking the N7/N9 interactions of adenine.

  • The 3-Carboxamide Group: This moiety provides bifurcated hydrogen bonding networks. It can interact with structural water molecules or secondary pocket residues, creating Y-shaped interaction geometries that enhance binding affinity and target residence time[4].

  • The 5-Amino Group: This is the primary synthetic vector. It is typically modified (via cyclization or amide coupling) to direct the growing molecule toward the solvent-exposed region or the DFG-motif of the kinase.

Pharmacophore Core Pyrazole Core N1 Pyrazole N-H (Donor) Core->N1 N2 Pyrazole N (Acceptor) Core->N2 Amine 5-Amino Group (Modifiable) Core->Amine Amide 3-Carboxamide (Bifurcated H-Bonds) Core->Amide Kinase Kinase Hinge Region (ATP Pocket) N1->Kinase Binds C=O N2->Kinase Binds N-H Amide->Kinase Secondary

Pharmacophore mapping of the pyrazole core within a kinase ATP-binding pocket.

Synthetic Methodologies: Fused Heterocycle Assembly

The primary synthetic utility of CAS 1263987-04-7 lies in its capacity to undergo cyclocondensation to form bicyclic systems, such as pyrazolo[1,5-a]pyrimidines . These fused systems are privileged scaffolds in oncology and inflammation drug discovery.

SynthesisWorkflow A 5-Amino-1H-pyrazole- 3-carboxamide HCl B Free Basing (Neutralization) A->B NaOEt / EtOH C Electrophilic Addition (1,3-Dicarbonyl) B->C Nucleophilic Attack D Cyclocondensation (Reflux + Acid) C->D Dehydration (-H2O) E Pyrazolo[1,5-a]pyrimidine (Target Scaffold) D->E Isolation

Workflow for synthesizing pyrazolo[1,5-a]pyrimidines from the carboxamide core.

Protocol: Step-by-Step Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Objective: To generate a purine bioisostere library. Causality & Rationale: Because the starting material is a hydrochloride salt[1], attempting cyclization directly will fail. The protonated 5-amino group is non-nucleophilic. A deliberate free-basing step is strictly required to initiate the cascade.

Step 1: Free-Basing (Neutralization)

  • Action: Suspend 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.05 eq) dropwise at 0°C.

  • Rationale: Precise stoichiometric neutralization liberates the highly nucleophilic 5-amino group. The 0°C temperature prevents unwanted side reactions or degradation of the newly formed free base before the electrophile is introduced.

Step 2: Electrophilic Addition

  • Action: Add the chosen 1,3-dicarbonyl compound (1.1 eq, e.g., acetylacetone) to the reaction mixture. Stir at room temperature for 30 minutes.

  • Rationale: This allows the initial nucleophilic attack (imine formation or Michael-type addition) to occur under kinetic control, establishing the regioselectivity of the intermediate before the final ring closure.

Step 3: Thermodynamically Driven Cyclocondensation

  • Action: Elevate the temperature to reflux (78°C) and add a catalytic amount of glacial acetic acid. Reflux for 4-6 hours.

  • Rationale: Acid catalysis accelerates the dehydration step (-H2O). The high temperature provides the activation energy necessary to drive the thermodynamic cyclization, yielding the fully conjugated, aromatic pyrazolo[1,5-a]pyrimidine core.

Step 4: Isolation and Purification

  • Action: Cool the mixture to 4°C, filter the resulting precipitate, and wash with cold ethanol and diethyl ether to remove unreacted dicarbonyls and sodium chloride byproducts.

Analytical Validation and Quality Control

In any rigorous synthetic pipeline, analytical workflows must be a self-validating system . Relying on a single modality introduces blind spots, particularly when dealing with heterocyclic cyclizations that can yield multiple regioisomers.

  • Orthogonal Regiochemical Confirmation: While LC-MS will confirm the correct mass of the cyclized product, it cannot distinguish between regioisomers. You must use ¹H-NMR (DMSO-d₆) to confirm regiochemistry. The disappearance of the primary amine protons (typically broad singlets in the starting material) and the emergence of distinct aromatic pyrimidine protons validate the cyclization. Furthermore, the carboxamide protons of the starting material will remain intact, appearing as two distinct singlets (due to restricted C-N bond rotation) around 7.0–7.5 ppm[4].

  • Purity Assessment: Employ HPLC with dual-wavelength UV detection (e.g., 254 nm and 280 nm). The conjugated pyrazolo-pyrimidine system will have a distinct UV absorption profile compared to the isolated pyrazole core of the starting material. This ensures that no unreacted 5-Amino-1H-pyrazole-3-carboxamide hydrochloride[1] co-elutes with your final API intermediate.

References

  • Amerigo Scientific. "5-Amino-1H-pyrazole-3-carboxamide hydrochloride". [Link]

  • AA Blocks. "Product Index - AA Blocks: 1263987-04-7". [Link]

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Exploratory

The Pyrazole Carboxamide Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a technical deep-dive into the diverse therapeutic potential of these derivatives, with a focus on their antifungal, anticancer, antiviral, and insecticidal properties. We will explore the underlying mechanisms of action, provide detailed and self-validating experimental protocols for their evaluation, and present a comparative analysis of their structure-activity relationships.

The Enduring Appeal of the Pyrazole Carboxamide Moiety

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile anchor for chemical diversification.[1][2] When coupled with a carboxamide linkage, the resulting scaffold exhibits a unique combination of structural rigidity and hydrogen bonding capabilities, allowing for high-affinity interactions with a wide array of biological targets. This inherent adaptability has led to the development of numerous commercialized drugs and agrochemicals, cementing the pyrazole carboxamide as a cornerstone of modern pharmaceutical and agrochemical research.[3][4]

This guide will now delve into the specific biological activities of pyrazole carboxamide derivatives, offering both theoretical understanding and practical guidance for their investigation.

Antifungal Activity: Targeting Fungal Respiration

A significant class of pyrazole carboxamide derivatives exhibits potent antifungal activity, primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[5][6][7]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex located in the inner mitochondrial membrane of fungi. It plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain, which is essential for ATP production.[8]

Pyrazole carboxamide-based fungicides act as potent and specific inhibitors of the ubiquinone-binding (Qp) site of the SDH complex.[9] By binding to this site, they block the transfer of electrons from succinate to ubiquinone, thereby disrupting the entire respiratory process. This leads to a depletion of cellular ATP, an accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[5]

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone SDH->Ubiquinone Electron Transfer Complex_III Complex III Ubiquinone->Complex_III Pyrazole_Carboxamide Pyrazole Carboxamide Inhibitor Pyrazole_Carboxamide->SDH Inhibition

Mechanism of SDH inhibition by pyrazole carboxamides.
Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol provides a robust method for assessing the in vitro antifungal activity of pyrazole carboxamide derivatives against filamentous fungi.

Principle: This assay measures the ability of a test compound to inhibit the radial growth of a fungal colony on a solid nutrient medium. The diameter of the fungal colony in the presence of the test compound is compared to that of a control colony.

Materials:

  • Fungal isolate of interest (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Test pyrazole carboxamide derivatives

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

  • Positive control (e.g., Boscalid, a commercial SDHI fungicide)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Compound Incorporation: Add the test pyrazole carboxamide derivatives and controls to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure thorough mixing. Also, prepare control plates containing only the solvent (negative control) and the positive control fungicide at the same concentrations.

  • Plate Pouring: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing fungal culture. Place the mycelial plug, mycelium-side down, in the center of each agar plate.[9]

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the negative control plate

    • dt = average diameter of the fungal colony in the treated plate

    Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Self-Validating System:

  • Positive Control (Boscalid): Should show significant inhibition of fungal growth, confirming the sensitivity of the fungus to SDHI fungicides.

  • Negative Control (Solvent): Should exhibit robust fungal growth, similar to an unamended plate, ensuring the solvent has no inhibitory effect.

  • Sterility Control (Uninoculated Plate): Should remain free of microbial growth, confirming the sterility of the experimental setup.

Quantitative Data: Antifungal Activity of Pyrazole Carboxamides
CompoundFungal SpeciesEC50 (µg/mL)Reference
E1 Rhizoctonia solani1.1[5]
Boscalid (Control) Rhizoctonia solani2.2[5]
7ai Rhizoctonia solani0.37[3]
Carbendazol (Control) Rhizoctonia solani1.00[3]
TM-2 Corn RustComparable to or better than Fluxapyroxad[7]

Anticancer Activity: Targeting Cell Proliferation

Pyrazole carboxamide derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases that regulate cell cycle progression and proliferation.[10][11]

Mechanism of Action: Inhibition of Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in mitosis.[12] Overexpression of these kinases is frequently observed in various human cancers and is associated with chromosomal instability and tumorigenesis.[10] Certain pyrazole carboxamide derivatives have been identified as potent inhibitors of Aurora kinases A and B.[10][13]

By inhibiting Aurora kinases, these compounds disrupt several mitotic processes, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. This leads to mitotic arrest, polyploidy, and ultimately, apoptosis (programmed cell death) in cancer cells.[10]

Aurora_Kinase_Inhibition Pyrazole_Carboxamide Pyrazole Carboxamide Inhibitor Aurora_Kinases Aurora Kinases (A and B) Pyrazole_Carboxamide->Aurora_Kinases Inhibition Mitotic_Processes Centrosome Maturation Spindle Assembly Chromosome Segregation Cytokinesis Aurora_Kinases->Mitotic_Processes Phosphorylation Mitotic_Arrest Mitotic Arrest Mitotic_Processes->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Inhibition of Aurora kinases by pyrazole carboxamides.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details a colorimetric assay to determine the cytotoxic effects of pyrazole carboxamide derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14]

Materials:

  • Cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrazole carboxamide derivatives

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

  • Positive control (e.g., Doxorubicin)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Self-Validating System:

  • Positive Control (Doxorubicin): Should induce significant dose-dependent cytotoxicity.

  • Negative Control (Solvent): Should show high cell viability, indicating no toxicity from the solvent.

  • Blank Control (Medium Only): Should have a very low absorbance reading, representing the background.

Quantitative Data: Anticancer Activity of Pyrazole Carboxamides
CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
6k HeLa0.43Aurora Kinase A/B Inhibitor[10]
6k HepG20.67Aurora Kinase A/B Inhibitor[10]
10h NCI-H520 (Lung)0.019FGFR Inhibitor[16]
10h SNU-16 (Gastric)0.059FGFR Inhibitor[16]
pym-5 HCT116, HepG2Significant InhibitionDNA-binding[17][18]

Antiviral Activity: Inhibiting Viral Replication

Certain pyrazole carboxamide derivatives have demonstrated promising activity against a range of viruses, highlighting their potential as novel antiviral agents.[19]

Experimental Protocol: Plaque Reduction Assay

This protocol is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: This assay measures the ability of an antiviral compound to reduce the number of plaques (localized areas of cell death) formed by a virus in a monolayer of susceptible host cells.[20][21] The reduction in plaque number is proportional to the antiviral activity of the compound.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus of interest

  • Test pyrazole carboxamide derivatives

  • Cell culture medium

  • Overlay medium (containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Positive control (e.g., a known antiviral drug for the specific virus)

  • Negative control (solvent)

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.[21]

  • Compound and Virus Incubation: Prepare serial dilutions of the test compounds. In separate tubes, mix the virus at a known titer with each dilution of the test compound and controls. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium. The semi-solid overlay restricts the spread of progeny virions, leading to the formation of localized plaques.[22]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value, the concentration of the compound that reduces the plaque number by 50%.

Self-Validating System:

  • Positive Control (Known Antiviral): Should show a significant reduction in plaque formation.

  • Virus Control (No Compound): Should exhibit a high number of plaques, establishing the baseline infectivity.

  • Cell Control (No Virus): Should show a healthy, intact cell monolayer with no plaques.

Insecticidal Activity: Disrupting Insect Physiology

Pyrazole carboxamide derivatives are widely used as insecticides in agriculture, with some compounds showing excellent efficacy against a variety of pests.[23][24][25]

Experimental Protocol: Foliar Contact Bioassay

This protocol assesses the insecticidal activity of pyrazole carboxamide derivatives when applied to plant foliage.

Principle: This assay evaluates the toxicity of a compound to insects that come into contact with treated plant surfaces.

Materials:

  • Target insect species (e.g., aphids, mites, caterpillars)

  • Host plants

  • Test pyrazole carboxamide derivatives

  • Spraying apparatus

  • Cages or containers for holding insects

  • Positive control (e.g., a commercial insecticide like Tolfenpyrad)

  • Negative control (solvent)

Procedure:

  • Plant Preparation: Grow host plants to a suitable size.

  • Compound Application: Prepare solutions of the test compounds and controls at various concentrations. Evenly spray the solutions onto the foliage of the host plants until runoff. Allow the foliage to dry.

  • Insect Infestation: Place a known number of insects onto the treated foliage.

  • Incubation: Maintain the plants with the insects under controlled environmental conditions (temperature, humidity, light).

  • Mortality Assessment: Record the number of dead insects at specific time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the percentage of mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula. Determine the LC50 value (the concentration of the compound that causes 50% mortality).

Self-Validating System:

  • Positive Control (Commercial Insecticide): Should cause high insect mortality.

  • Negative Control (Solvent-Treated Plants): Should have minimal or no insect mortality, ensuring the solvent and application method are not harmful.

  • Untreated Control (Plants Sprayed with Water): Should also show minimal insect mortality.

Quantitative Data: Insecticidal Activity of Pyrazole Carboxamides
CompoundInsect SpeciesActivityConcentrationReference
Ic, Id, Ie, IIf Bean Aphid95-100% Foliar Contact Activity200 mg kg⁻¹[23]
IIi Spider Mite95% Miticidal and Ovicidal Activity200 mg kg⁻¹[23]
7h Aphis fabae85.7% Mortality12.5 mg/L[25]
4a-9, 4a-16 Aphis craccivora100% Mortality25 µg/mL[24]

Conclusion

The pyrazole carboxamide scaffold represents a highly fruitful area of research in the development of new therapeutic and agrochemical agents. The diverse biological activities, coupled with the potential for extensive chemical modification, ensure that these compounds will remain a focus of scientific investigation for the foreseeable future. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable class of molecules.

References

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  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Retrieved from [Link]

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  • ACS Publications. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ACS Publications. Retrieved from [Link]

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  • University of Wollongong. (2013). Bioassays for anticancer activities. University of Wollongong. Retrieved from [Link]

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  • J-Stage. (n.d.). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Retrieved from [Link]

  • PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Retrieved from [Link]

  • Taylor & Francis. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis. Retrieved from [Link]

  • PMC. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. PMC. Retrieved from [Link]

  • JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Request PDF. ResearchGate. Retrieved from [Link]

  • protocols.io. (2023). Measuring fungal anti-E. coli activity using the zone of inhibition ZOI) assay. protocols.io. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). How should I prepare a liquid culture of filamentous fungi for an inhibition assay?. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ACS Publications. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Retrieved from [Link]

  • ISO. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. ISO. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. ACS Publications. Retrieved from [Link]

  • De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Retrieved from [Link]

  • ASM Journals. (n.d.). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. ASM Journals. Retrieved from [Link]

  • Semantic Scholar. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. Retrieved from [Link]

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  • ResearchGate. (2026). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate. Retrieved from [Link]

  • Research Square. (2024). review of pyrazole compounds' production, use, and pharmacological activity. Research Square. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. RSC Publishing. Retrieved from [Link]

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Foundational

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its role in the development of numerous blockbuster drugs.[3] This guide provides an in-depth exploration of novel pyrazole derivatives in drug discovery, moving from fundamental synthetic strategies to sophisticated biological evaluation and structure-activity relationship (SAR) analysis. We will dissect the causal logic behind experimental choices, present validated protocols, and illuminate key concepts through detailed case studies of marketed drugs, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and innovate within this fertile chemical space.

The Strategic Importance of the Pyrazole Core

The pyrazole ring is more than just a chemical curiosity; its unique electronic and steric properties make it an exceptional pharmacophore. Unlike other aromatic systems, the two nitrogen atoms provide distinct opportunities for hydrogen bonding, acting as both donors and acceptors. This duality allows pyrazole derivatives to form specific, high-affinity interactions with a wide array of biological targets. Furthermore, the ring is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.[4] Its presence in landmark drugs like the anti-inflammatory Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil validates its therapeutic potential across diverse disease areas.[3]

Foundational Synthetic Strategies: From Classic to Contemporary

The creation of diverse pyrazole libraries is the bedrock of discovery. The choice of synthetic route is a critical decision, balancing factors like yield, regioselectivity, scalability, and the ease of introducing chemical diversity.

Classical Condensation: The Knorr Synthesis

The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

  • Causality: This method is favored for its simplicity and the ready availability of starting materials. The use of an acid catalyst facilitates the initial condensation and subsequent cyclization/dehydration to form the aromatic pyrazole ring. The primary drawback can be a lack of regioselectivity when using unsymmetrical dicarbonyl compounds, leading to a mixture of isomers that require purification.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative [6]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl starting material (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione) (1.0 eq) in absolute ethanol (50 mL).

  • Addition of Hydrazine: Add the substituted hydrazine (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

  • Cooling and Precipitation: Upon completion, allow the mixture to cool to room temperature. The desired product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove residual starting materials and impurities.

  • Purification & Characterization: If necessary, recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Modern Approaches: Efficiency and Diversity

Recent advancements have focused on overcoming the limitations of classical methods, emphasizing green chemistry, efficiency, and the rapid generation of molecular diversity.[7][8]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, incorporating all or most of the atoms. This approach is highly atom-economical and ideal for building complex molecules and diverse libraries quickly.[1]

  • Metal-Catalyzed Reactions: Transition metals like copper, palladium, and silver can catalyze novel cyclization and coupling reactions, often under milder conditions and with higher regioselectivity than traditional methods.[7][9]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, increase yields, and improve product purity by minimizing side reactions.[8]

Biological Evaluation: From Target Binding to Cellular Effects

Once synthesized, novel pyrazole derivatives must be rigorously tested to determine their biological activity. The choice of assays is dictated by the therapeutic target of interest.

In Vitro Enzyme Inhibition Assays (Example: COX-2 Inhibition)

For many targets, such as the cyclooxygenase (COX) enzymes in inflammation, direct measurement of enzyme inhibition is the primary screening method.

  • Causality: Selective inhibition of COX-2 over COX-1 is the central therapeutic hypothesis for modern NSAIDs like Celecoxib.[6] This selectivity provides anti-inflammatory effects while sparing the COX-1 enzyme, which is crucial for producing prostaglandins that protect the gastrointestinal lining.[10][11] Therefore, a self-validating protocol must assess activity against both isoforms to determine a Selectivity Index (SI).

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [6]

  • Compound Preparation: Prepare 10 mM stock solutions of the synthesized pyrazole derivatives and a reference standard (e.g., Celecoxib) in DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate to test a range of final assay concentrations (e.g., 10 µM to 0.5 nM).

  • Assay Procedure: In separate 96-well plates for COX-1 and COX-2, add 140 µL of incubation buffer, 10 µL of the respective enzyme, and 10 µL of the test compound dilution. Include wells with DMSO only (vehicle control) and a known inhibitor (positive control).

  • Pre-incubation: Gently mix and pre-incubate the plates for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate, arachidonic acid.

  • Incubation: Incubate the reaction for 10 minutes at 37°C.

  • Detection: Stop the reaction by adding 10 µL of 1 M HCl. Measure the quantity of Prostaglandin E2 (PGE2) produced using a commercially available Prostaglandin E2 EIA Kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration required for 50% inhibition) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Cell-Based Cytotoxicity Assays (Example: MTT Assay for Anticancer Screening)

To assess the effect of compounds on cell viability, proliferation, or toxicity, cell-based assays are essential.

  • Causality: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells.[2] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of a compound's cytotoxic or anti-proliferative effects.

Experimental Protocol: MTT Cytotoxicity Assay [2]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Case Studies: Pyrazole-Based Drugs in Clinical Practice

Analyzing marketed drugs provides invaluable insight into how the pyrazole scaffold can be successfully exploited.

Case Study 1: Celecoxib (Celebrex) - Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.[11][12] Its diaryl-substituted pyrazole structure is key to its mechanism. The trifluoromethyl group on the pyrazole ring and the p-sulfonamide group on the N1-phenyl ring are critical for its selective binding to the COX-2 enzyme.[13][14] The sulfonamide side chain inserts into a hydrophilic side pocket present in COX-2 but not COX-1, conferring its selectivity.[6][15]

cluster_0 Inflammatory Stimuli cluster_1 Cell Membrane cluster_2 Prostaglandin Synthesis Pathway cluster_3 Drug Action Inflammatory\nStimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory\nStimuli->PLA2 Membrane\nPhospholipids Membrane Phospholipids Membrane\nPhospholipids->PLA2 activates Arachidonic\nAcid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic\nAcid->COX2 PLA2->Arachidonic\nAcid cleaves to Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Pain Pain Prostaglandins->Pain leads to Inflammation Inflammation Prostaglandins->Inflammation leads to Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 selectively inhibits

Caption: Mechanism of Celecoxib via selective COX-2 inhibition.

Case Study 2: Sildenafil (Viagra) - PDE5 Inhibition

Sildenafil treats erectile dysfunction and pulmonary arterial hypertension by inhibiting phosphodiesterase type 5 (PDE5).[16][17] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[18] During sexual stimulation, nitric oxide (NO) increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.[19][20] Sildenafil's structure mimics cGMP, allowing it to act as a competitive inhibitor of PDE5, thus enhancing the effect of NO and sustaining vasodilation.[16]

cluster_0 Initiation Signal cluster_1 NO-cGMP Pathway cluster_2 Physiological Effect cluster_3 Enzymatic Degradation & Drug Action Sexual\nStimulation Sexual Stimulation NO Nitric Oxide (NO) Release Sexual\nStimulation->NO GC Guanylate Cyclase NO->GC activates cGMP cGMP (Increased levels) GC->cGMP produces Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 degraded by Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 inhibits

Caption: Mechanism of Sildenafil via PDE5 inhibition.

Case Study 3: Rimonabant - CB1 Receptor Antagonism

Rimonabant was developed as an anti-obesity drug that acts as an inverse agonist or antagonist of the cannabinoid CB1 receptor.[21][22] The endocannabinoid system is involved in regulating appetite.[10][23] By blocking the CB1 receptor, Rimonabant was designed to decrease appetite and food intake.[24] Structural requirements for potent CB1 antagonism include a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[25][26] The drug was later withdrawn due to severe psychiatric side effects, highlighting the critical importance of thorough safety profiling.[10]

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are crucial for rationally designing more potent and selective derivatives. By systematically modifying the pyrazole scaffold and observing the impact on biological activity, researchers can identify key structural features required for efficacy.[27]

  • Rationale: The goal of SAR is to build a predictive model. For instance, if adding a halogen at the para-position of a phenyl ring at C5 consistently increases potency, this becomes a guiding principle for the next round of synthesis. This iterative process of design, synthesis, and testing is the core of lead optimization.

Table 1: Example SAR Data for Hypothetical Pyrazole Derivatives as Kinase Inhibitors

Compound IDR¹ Substituent (at C1)R³ Substituent (at C3)R⁵ Substituent (at C5)Kinase IC₅₀ (nM)
PYR-001Phenyl-CH₃Phenyl520
PYR-0022,4-dichlorophenyl-CH₃Phenyl85
PYR-0032,4-dichlorophenyl-CF₃Phenyl45
PYR-0042,4-dichlorophenyl-CF₃4-chlorophenyl12
PYR-0052,4-dichlorophenyl-CF₃4-methoxyphenyl98

SAR Insights from Table 1:

  • R¹ Position: Substitution on the C1-phenyl ring with electron-withdrawing chlorides (PYR-002 vs. PYR-001) significantly improves potency.

  • R³ Position: Replacing a methyl group with a more electron-withdrawing trifluoromethyl group (PYR-003 vs. PYR-002) enhances activity.

  • R⁵ Position: A halogen at the para-position of the C5-phenyl ring (PYR-004) is highly favorable, while an electron-donating methoxy group (PYR-005) is detrimental to activity.

cluster_0 Discovery & Optimization Workflow Lib_Synth 1. Library Synthesis (e.g., Knorr, MCR) HTS 2. High-Throughput Screening (HTS) Lib_Synth->HTS Hit_ID 3. Hit Identification HTS->Hit_ID SAR 4. SAR by Medicinal Chemistry Hit_ID->SAR Lead_Opt 5. Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Iterative Cycle Preclinical 6. Preclinical Development Lead_Opt->Preclinical

Sources

Exploratory

The 5-Aminopyrazole Scaffold: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Medicinal Applications

Executive Summary The 5-aminopyrazole moiety stands as a privileged structural motif in modern medicinal chemistry. Characterized by its diverse pharmacological profile—ranging from potent kinase inhibition to broad-spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole moiety stands as a privileged structural motif in modern medicinal chemistry. Characterized by its diverse pharmacological profile—ranging from potent kinase inhibition to broad-spectrum antimicrobial activity—this nitrogen-rich heterocycle serves as a foundational building block for advanced drug discovery1[1]. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical mechanistic chemistry and practical, bench-level execution. This whitepaper provides an authoritative analysis of 5-aminopyrazole synthesis, detailing the mechanistic rationale behind core experimental protocols, summarizing its physicochemical adaptability, and evaluating its role in contemporary therapeutics 2[2].

Structural and Physicochemical Properties

The versatility of 5-aminopyrazole stems from its unique electronic distribution and tautomeric flexibility. Unsubstituted pyrazoles exhibit prototropic tautomerism, while mono-substituted derivatives can exist in up to five tautomeric forms, profoundly influencing their receptor-binding kinetics[1].

Crucially, the 5-aminopyrazole ring is a polyfunctional pharmacophore possessing three distinct nucleophilic sites3[4]:

  • 1-NH (Pyrrole-like nitrogen): Participates in hydrogen bonding and is readily alkylated or arylated to tune lipophilicity.

  • 4-CH (Carbon center): Highly reactive towards electrophilic aromatic substitution, allowing for the introduction of halogens, acyl groups, or aryl moieties.

  • 5-NH2 (Exocyclic amine): Acts as a primary nucleophile for condensation reactions, making it the critical anchor for synthesizing complex fused pyrazoloazines (e.g., pyrazolo[3,4-d]pyrimidines)[3].

Core Synthetic Strategies & Mechanistic Rationale

The synthesis of 5-aminopyrazole derivatives demands precise control over regioselectivity. The most robust and widely adopted methodology involves the condensation of β-ketonitriles or malononitrile derivatives with substituted hydrazines 5[5].

Mechanistic Pathway: The reaction initiates via the nucleophilic attack of the terminal, more sterically accessible nitrogen of the hydrazine onto the highly electrophilic carbonyl carbon (or ethoxymethylene carbon) of the nitrile derivative[5]. This forms a transient hydrazone intermediate. Subsequent intramolecular cyclization occurs when the secondary hydrazine nitrogen attacks the adjacent nitrile carbon, driving ring closure and yielding the thermodynamically stable 5-aminopyrazole scaffold[5].

G A β-Ketonitriles / Malononitriles C Nucleophilic Attack (Carbonyl/Methylene Carbon) A->C B Substituted Hydrazines B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization (Nitrile Carbon) D->E F 5-Aminopyrazole Scaffold E->F

Mechanistic workflow of 5-aminopyrazole synthesis via precursor condensation.

Experimental Protocols: Bench-Level Execution

Successful heterocyclic synthesis relies not just on mixing reagents, but on understanding the thermodynamic and kinetic drivers of the reaction. Below are self-validating protocols optimized for yield and purity.

Protocol A: Conventional Synthesis of 5-Amino-1-arylpyrazoles

Objective: Synthesize a functionalized 5-aminopyrazole using a β-ketonitrile precursor[5]. Rationale: Ethanol is selected as the solvent because its polarity stabilizes the transition state of the hydrazone intermediate, while its boiling point (78°C) provides optimal thermal energy for the cyclization step without causing precursor degradation.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the selected β-ketonitrile in 25 mL of absolute ethanol.

  • Hydrazine Addition: Add 11.0 mmol of arylhydrazine hydrochloride. Causality: A slight stoichiometric excess (1.1 eq) of hydrazine compensates for potential oxidative loss and drives the equilibrium toward the hydrazone intermediate.

  • Catalysis: Introduce 12.0 mmol of triethylamine (TEA). Causality: TEA neutralizes the hydrochloride salt, liberating the free hydrazine base and enhancing its nucleophilicity for the initial attack6[6].

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc, 7:3). The protocol is self-validating; the formation of a lower Rf spot indicates successful cyclization.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and water to remove water-soluble TEA-HCl salts. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 5-amino-1-arylpyrazole.

Protocol B: Microwave-Assisted Synthesis of 3-Amino-substituted 5-Aminopyrazoles

Objective: Rapid, high-yield synthesis utilizing microwave irradiation to overcome high activation energy barriers7[7]. Rationale: Microwave synthesis provides uniform dielectric heating, drastically reducing reaction times from hours to minutes and minimizing the formation of thermodynamic byproducts[7].

  • Preparation: Suspend 3.0 mmol of ethyl 5-amino-3-phenylaminopyrazole-4-carboxylate in 2.0 mL of 2M aqueous NaOH in a microwave-safe sealed vial[7].

  • Irradiation: Irradiate the mixture at 150°C for exactly 4 minutes[7]. Causality: The high temperature and basic conditions rapidly drive the base-catalyzed decarboxylation, while the short timeframe prevents the degradation of the delicate pyrazole ring[7].

  • Isolation: Cool the vial rapidly using compressed air. The desired 3-amino-substituted 5-aminopyrazole precipitates exclusively. Isolate via simple vacuum filtration and wash with cold water[7].

Medicinal Chemistry and Biological Applications

The 5-aminopyrazole nucleus is a cornerstone in the design of targeted therapeutics. Its ability to act as both a hydrogen bond donor and acceptor makes it an ideal bioisostere for purine rings, allowing it to competitively bind to the ATP-binding pockets of various kinases 8[8].

Targeted Kinase Inhibition (p38 MAPK)

Derivatives of 5-aminopyrazole have been extensively validated as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a critical regulator of pro-inflammatory cytokines like TNF-α and IL-6 9[9]. The 5-amino group frequently forms a critical hydrogen bond with the hinge region of the kinase, anchoring the inhibitor within the active site[9].

G Stimulus Inflammatory Stimuli (LPS, Stress) Receptor Cell Surface Receptors Stimulus->Receptor MAPKKK MAP3K / MAP2K Cascade Receptor->MAPKKK p38 p38α MAPK MAPKKK->p38 Downstream Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Downstream Drug 5-Aminopyrazole Derivatives Drug->p38 Competitive ATP Inhibition

Inhibition of the p38 MAPK inflammatory signaling pathway by 5-aminopyrazoles.

Quantitative Efficacy & Yield Data

To benchmark the synthetic efficiency and biological potency of 5-aminopyrazole derivatives, the following table summarizes recent quantitative findings from the literature:

Derivative Class / Reaction TypeCatalyst / ConditionYield (%)Primary Biological ActivityKey Metric / PotencyReference
5-Aminopyrazoles (via ketene N,S-acetals)V2O5/SiO2 (Solvent-free)88–95%Antimicrobial / AntioxidantHigh synthetic efficiency[3]
Imidazo[1,2-b]pyrazoles (Isoxazole tethered)DMF / TEA60–71%Antioxidant75.3% inhibition (vs Ascorbic Acid 89%)[3]
3-Amino-substituted 5-aminopyrazoles Microwave (150°C, 4 min)81–85%Kinase Inhibition PrecursorsRapid Decarboxylation[7]
Fused Pyrazolo[3,4-d]pyrimidines AcOH or Me3SiCl>75%p38α MAPK InhibitionHigh cellular potency (IC50 in nM range)[9]

Future Perspectives in Drug Development

The adaptability of the 5-aminopyrazole scaffold ensures its continued relevance in drug discovery. Future research is heavily directed toward utilizing 5-aminopyrazoles as precursors for complex fused systems, such as pyrazoloquinazolines and pyrazolotriazines, which exhibit enhanced selectivity against mutant kinase profiles in oncology[3]. Furthermore, the integration of green chemistry principles—such as solvent-free synthesis using heterogeneous catalysts (e.g., V2O5/SiO2) or montmorillonite K10—is setting new standards for the scalable, environmentally sustainable production of these critical active pharmaceutical ingredients (APIs)[3][6].

References

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: PMC / NIH URL:[Link]

  • N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry Source: Bentham Science URL:[Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: SCIRP URL:[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Semantic Scholar URL:[Link]

  • A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism Source: CORE URL:[Link]

  • A CLEAN AND RAPID SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBOXYLIC ACID ESTERS AND NITRILES USING MONTMORILLONITE K10 Source: D-NB URL:[Link]

Sources

Foundational

The Pyrazole Scaffold: A Mechanistic and Synthetic Guide to Next-Generation Therapeutics

Executive Summary The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has cemented its status as a "privileged scaffold" in contemporary medicinal chemistry[1]. From the blockbus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has cemented its status as a "privileged scaffold" in contemporary medicinal chemistry[1]. From the blockbuster anti-inflammatory celecoxib to the breakthrough kinase inhibitor ruxolitinib, pyrazole derivatives exhibit an extraordinary range of pharmacological activities. This technical guide provides an in-depth analysis of the structural rationale, mechanistic pathways, and synthetic methodologies driving the development of pyrazole-based therapeutics. By bridging the gap between molecular design and clinical translation, this document serves as a self-validating framework for researchers engaged in rational drug discovery[2].

Structural Rationale: Why Pyrazole?

The ubiquity of pyrazole in FDA-approved drugs is not serendipitous; it is rooted in its unique physicochemical properties[3].

  • Annular Tautomerism: Unsubstituted pyrazoles undergo rapid annular tautomerism in solution. This dynamic adaptability allows the scaffold to optimize its orientation within diverse biological binding pockets, enhancing both binding affinity and target selectivity[1].

  • Hydrogen-Bonding Vectors: The adjacent nitrogen atoms act as a versatile hydrogen-bond donor (N-H) and acceptor (N=) pair. This motif is particularly adept at engaging the hinge region of kinase ATP-binding sites[1].

  • Metabolic Stability: Compared to other five-membered heterocycles (e.g., oxazoles or thiophenes), the pyrazole nucleus exhibits superior resistance to oxidative metabolism by cytochrome P450 enzymes, translating to favorable pharmacokinetic profiles[3].

Mechanistic Pathways and Target Engagement

Selective COX-2 Inhibition (Anti-Inflammatory)

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal toxicity[4]. The diaryl-substituted pyrazole structure revolutionized pain management by achieving COX-2 selectivity.

Causality in Design: The selectivity of compounds like celecoxib is driven by a sulfonamide or methylsulfonyl pharmacophore attached to one of the aryl rings. COX-2 possesses a secondary hydrophilic side pocket (due to the substitution of bulky Isoleucine in COX-1 with a smaller Valine at position 523). The pyrazole core optimally vectors the sulfonamide group directly into this Val523 pocket, locking the enzyme in an inactive state while sterically clashing with the COX-1 active site[4][5].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalysis PGG2 PGG2 / PGH2 COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Isomerization Celecoxib Diarylpyrazole (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition

Fig 1: Arachidonic acid cascade and selective COX-2 inhibition by diarylpyrazole derivatives.
Kinase Inhibition in Oncology (JAK/STAT Pathway)

In oncology, pyrazole derivatives are heavily utilized as ATP-competitive kinase inhibitors[6]. Drugs like ruxolitinib (JAK1/2 inhibitor) and pirtobrutinib (a novel BTK inhibitor) leverage the pyrazole core to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[3].

Causality in Design: By occupying the ATP-binding pocket, pyrazole inhibitors prevent the auto-phosphorylation of Janus Kinases (JAK). This halts the downstream recruitment and phosphorylation of STAT proteins, effectively silencing the aberrant gene transcription responsible for myeloproliferative neoplasms and various lymphomas[6].

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Proteins JAK->STAT Phosphorylates Transcription Gene Transcription (Cell Proliferation) STAT->Transcription Translocates to Nucleus Ruxolitinib Pyrazole Inhibitor (e.g., Ruxolitinib) Ruxolitinib->JAK ATP-competitive Inhibition

Fig 2: JAK/STAT signaling pathway disruption by pyrazole-based kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the target affinity and clinical indications of prominent pyrazole-based therapeutics, demonstrating the scaffold's versatility across disparate biological targets[1][3][5][6].

Compound / DrugPrimary TargetIn Vitro Potency (IC₅₀ / Kᵢ)Selectivity IndexClinical Indication
Celecoxib COX-2~40 nM>300-fold over COX-1Osteoarthritis, Rheumatoid Arthritis
Novel Analog 189(a) COX-239.43 nM22.21 over COX-1Preclinical Anti-inflammatory
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nM>100-fold over JAK3Myelofibrosis, Polycythemia Vera
Pirtobrutinib BTK (Wild/Mutant)~3.6 nMHighly selectiveMantle Cell Lymphoma
Compound 241 JAK2Kᵢ = 0.1 nMHighPreclinical Oncology

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of pyrazole derivatives.

Protocol 1: Microwave-Assisted Synthesis of a 1,5-Diarylpyrazole Core

Traditional cyclocondensation of 1,3-dicarbonyls with hydrazines often suffers from poor regioselectivity and long reaction times[1]. Microwave irradiation overcomes this by directly coupling electromagnetic energy with polar intermediates, drastically reducing reaction time and improving the yield of the desired regioisomer[7].

Reagents: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq), 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq), Ethanol (solvent), Glacial acetic acid (catalyst). Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, dissolve the 1,3-dione (1.0 mmol) and the hydrazine hydrochloride (1.1 mmol) in 5 mL of absolute ethanol.

  • Catalysis: Add 3 drops of glacial acetic acid to promote the initial nucleophilic attack of the hydrazine on the more electrophilic carbonyl carbon.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 100°C for 15 minutes with a maximum power of 150 W, monitoring pressure limits (max 15 bar).

  • Workup: Cool the reaction mixture to room temperature using compressed air. Pour the mixture into 20 mL of ice-cold distilled water.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the crude solid with cold water and hexane to remove unreacted starting materials.

  • Purification: Recrystallize from an ethanol/water mixture to yield the pure 1,5-diarylpyrazole derivative. Validation: Confirm regiochemistry via 2D-NMR (NOESY), looking for spatial correlations between the pyrazole C4-proton and the N1-aryl protons.

Protocol 2: In Vitro COX-1/COX-2 Selectivity Enzyme Immunoassay (EIA)

To validate the mechanistic hypothesis of COX-2 selectivity, compounds must be tested against isolated human recombinant COX-1 and COX-2 enzymes[4].

Step-by-Step Procedure:

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 μM hematin and 2 mM phenol.

  • Inhibitor Incubation: Dispense 10 μL of the synthesized pyrazole compound (dissolved in DMSO, serial dilutions from 100 μM to 1 nM) into a 96-well plate. Add 90 μL of the enzyme mixture. Incubate at 37°C for 15 minutes to allow for time-dependent binding (characteristic of sulfonamide COX-2 inhibitors).

  • Reaction Initiation: Add 10 μL of arachidonic acid (final concentration 10 μM) to each well. Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop the reaction by adding 10 μL of 1M HCl, followed by the addition of 10 μL of saturated stannous chloride to reduce the unstable PGH2 intermediate to the stable PGF2α.

  • Quantification: Quantify PGF2α levels using a competitive Enzyme Immunoassay (EIA) kit. Read absorbance at 412 nm using a microplate reader.

  • Data Analysis: Plot the fractional activity against the log[inhibitor] concentration. Calculate the IC₅₀ using non-linear regression. The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) .

Future Perspectives

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Bentham Direct / Current Topics in Medicinal Chemistry URL:[Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: Semantic Scholar URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia MDPI URL:[Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Sources

Exploratory

The Strategic Role of 5-Amino-1H-pyrazole-3-carboxamide Hydrochloride in Modern Drug Discovery: A Building Block for Kinase Inhibitors and Purine Bioisosteres

Executive Summary and Structural Rationale In the highly competitive landscape of small-molecule drug discovery, the identification of novel, patentable chemical spaces that maintain high binding affinity for established...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

In the highly competitive landscape of small-molecule drug discovery, the identification of novel, patentable chemical spaces that maintain high binding affinity for established biological targets is paramount. One of the most privileged scaffolds in oncology and immunology is the pyrazolo[1,5-a]pyrimidine system—a classic purine bioisostere.

The foundational chemical building block for synthesizing this fused heterocyclic system is 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (CAS: 1263987-04-7). As an application scientist, I frequently utilize this specific building block due to its unique orthogonal reactivity. It possesses three distinct reactive centers: an exocyclic 5-amino group (primary nucleophile), a pyrazole N1 nitrogen (secondary nucleophile for cyclization), and a C3-carboxamide (a critical hydrogen-bond donor/acceptor for target binding).

Why the Hydrochloride Salt?

In its free base form (CAS: 1219743-26-6), the electron-rich nature of the 5-aminopyrazole ring makes it susceptible to oxidative degradation over time. Utilizing the hydrochloride salt protonates the pyrazole ring, significantly enhancing shelf-life, preventing premature oxidation, and improving solubility in polar protic solvents. This allows for highly controlled, in situ liberation of the free base during synthetic workflows.

Table 1: Physicochemical Profile of the Building Block
PropertyValue
Chemical Name 5-Amino-1H-pyrazole-3-carboxamide hydrochloride
CAS Number 1263987-04-7
Molecular Formula C4H7ClN4O
Molecular Weight 162.58 g/mol
Topological Polar Surface Area (TPSA) 98.8 Ų
H-Bond Donors / Acceptors 4 / 3
Physical State Solid (Powder)

Mechanistic Pathways: From Building Block to Fused Heterocycle

The true value of 5-Amino-1H-pyrazole-3-carboxamide lies in its ability to rapidly generate structural complexity through cyclocondensation reactions. When reacted with 1,3-dicarbonyls (e.g., acetylacetone) or α,β-unsaturated carbonyls, the exocyclic 5-amino group attacks the most electrophilic carbonyl carbon. Subsequent dehydration and intramolecular cyclization by the N1 nitrogen onto the adjacent electrophilic center yields the thermodynamically stable pyrazolo[1,5-a]pyrimidine core, as detailed in recent literature on [1].

Reactivity SM 5-Amino-1H-pyrazole- 3-carboxamide HCl Condensation Cyclocondensation (1,3-Dicarbonyls) SM->Condensation Base Catalysis Coupling Buchwald-Hartwig Cross-Coupling SM->Coupling Pd Catalyst, Base Product1 Pyrazolo[1,5-a]pyrimidine- 2-carboxamides Condensation->Product1 Fused Bicyclic System Product2 N-Aryl-5-aminopyrazole- 3-carboxamides Coupling->Product2 Substituted Monocycle

Caption: Divergent synthetic pathways originating from 5-Amino-1H-pyrazole-3-carboxamide hydrochloride.

Application in Kinase Inhibitor Design

In the design of ATP-competitive kinase inhibitors (targeting CDKs, JAKs, or Aurora kinases), the inhibitor must anchor itself within the highly conserved kinase hinge region. The pyrazolo[1,5-a]pyrimidine core synthesized from this building block acts as an exceptional adenine mimetic.

The N4 nitrogen of the fused ring acts as a potent hydrogen-bond acceptor, while the C2-carboxamide (originating directly from the starting building block) serves as a critical hydrogen-bond donor to the kinase backbone. This bidentate interaction is a hallmark of highly selective kinase inhibitors.

HingeBinding Core Pyrazolo[1,5-a]pyrimidine Scaffold HingeNH Kinase Hinge Backbone (NH Donor) Core->HingeNH N4 (H-bond Acceptor) HingeCO Kinase Hinge Backbone (C=O Acceptor) Core->HingeCO C2-Carboxamide (H-bond Donor) Gatekeeper Gatekeeper Residue Hydrophobic Pocket Core->Gatekeeper C7-Substituent (Steric Fit)

Caption: Pharmacophore model illustrating the binding of the fused scaffold within a kinase hinge region.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol details the synthesis of a model purine bioisostere (5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide) using the building block. This methodology is grounded in established literature regarding the [2].

Step-by-Step Methodology: Cyclocondensation with Acetylacetone

Step 1: Free-basing and Initiation

  • Action: Suspend 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (1.0 eq, 10 mmol) in 30 mL of anhydrous ethanol. Add Triethylamine (TEA) (1.1 eq, 11 mmol) dropwise while stirring at room temperature for 15 minutes.

  • Causality: The free amino group is required to initiate nucleophilic attack. TEA neutralizes the HCl salt, liberating the free base in situ. Anhydrous ethanol is chosen to solubilize the intermediate while allowing the azeotropic removal of water generated during the subsequent condensation.

Step 2: Electrophile Addition and Cyclization

  • Action: Add acetylacetone (1.2 eq, 12 mmol) dropwise to the reaction mixture. Equip the flask with a reflux condenser and elevate the temperature to 80 °C. Stir under reflux for 4 to 6 hours.

  • Causality: Dropwise addition prevents uncontrolled exothermic reactions. Refluxing provides the necessary activation energy for the secondary intramolecular cyclization step, where the pyrazole N1 attacks the second carbonyl of the acetylacetone, driving the elimination of two water molecules to form the aromatic system.

Step 3: In-Process Control (IPC)

  • Action: Monitor the reaction progress via LC-MS and TLC (Eluent: 10% MeOH in Dichloromethane).

  • Self-Validation: The reaction is deemed complete when the highly polar starting material spot (low Rf) is entirely consumed. It will be replaced by a distinct, highly UV-active product spot at a higher Rf, confirming the loss of the primary amine and the formation of the lipophilic fused aromatic ring.

Step 4: Isolation and Purification

  • Action: Cool the reaction mixture to 0 °C in an ice bath. Filter the resulting crystalline precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry under high vacuum at 45 °C overnight.

  • Causality: The fused pyrazolo[1,5-a]pyrimidine product has significantly lower solubility in cold ethanol compared to the unreacted starting materials and the TEA-HCl byproduct. This differential solubility allows for rapid isolation via precipitation, achieving >95% purity without the need for exhaustive silica gel chromatography.

Quantitative Data Summary

The adaptability of 5-Amino-1H-pyrazole-3-carboxamide allows it to react with a variety of electrophiles. The table below summarizes expected quantitative parameters based on [3].

Table 2: Reaction Parameters for Cyclocondensation & Coupling
Electrophile / ReagentSolventCatalyst / BaseTemp (°C)Time (h)Typical Yield (%)Resulting Scaffold
Acetylacetone EthanolTriethylamine (TEA)80 (Reflux)4 - 675 - 855,7-Dimethylpyrazolo[1,5-a]pyrimidine
2-(Arylidene)malononitrile DMFPotassium Carbonate1006 - 865 - 807-Amino-6-cyanopyrazolo[1,5-a]pyrimidine
Chalcones DMFPotassium Hydroxide1208 - 1260 - 755,7-Diarylpyrazolo[1,5-a]pyrimidine
Aryl Halides (Coupling)1,4-DioxanePd₂(dba)₃ / XPhos11012 - 1850 - 70N-Aryl-5-aminopyrazole-3-carboxamide

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Taylor & Francis Online / Synthetic Communications URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Characterization of 5-Amino-1H-pyrazole-3-carboxamide Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Overview & Chemical Significance The 5-aminopyrazole scaffold is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Chemical Significance

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for the synthesis of complex heterocyclic therapeutics, including kinase inhibitors and pyrazolopyrimidines[1]. Specifically, 5-Amino-1H-pyrazole-3-carboxamide hydrochloride is a highly sought-after intermediate[2].

This application note details a robust, three-step synthetic workflow to produce this compound from commercially accessible starting materials. Rather than merely outlining the procedure, this guide emphasizes the causality behind the reaction conditions —explaining why specific pH ranges, solvents, and pressure systems are selected to bypass common synthetic bottlenecks such as ester hydrolysis and regioselectivity failures.

Retrosynthetic Analysis & Pathway Visualization

The most versatile and regioselective method for synthesizing 5-aminopyrazoles involves the condensation of β -ketonitriles (or their equivalents, such as ethyl cyanopyruvate) with hydrazines[3]. The synthesis proceeds via:

  • Cyclocondensation of sodium ethyl cyanopyruvate with hydrazine to form the pyrazole core.

  • High-Pressure Aminolysis of the ester to the carboxamide.

  • Anhydrous Salt Formation to isolate the stable hydrochloride salt.

SynthesisPathway SM Sodium Ethyl Cyanopyruvate Int1 Ethyl 5-amino-1H-pyrazole -3-carboxylate SM->Int1 Cyclocondensation pH 4-5, EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Int1 Int2 5-Amino-1H-pyrazole -3-carboxamide Int1->Int2 Aminolysis 80-90°C, 24h Ammonia Methanolic NH3 (7N, Sealed Tube) Ammonia->Int2 Product 5-Amino-1H-pyrazole -3-carboxamide HCl Int2->Product Salt Formation 0-5°C, 2h HCl Anhydrous HCl (EtOH/Ether) HCl->Product

Figure 1: Three-step synthetic workflow for 5-Amino-1H-pyrazole-3-carboxamide hydrochloride.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Cyclocondensation to Ethyl 5-amino-1H-pyrazole-3-carboxylate

Mechanistic Causality: The reaction between sodium ethyl cyanopyruvate and hydrazine requires a delicate pH balance. If the medium is too basic, the enolate of cyanopyruvate lacks the electrophilicity needed for the reaction. By buffering the system with glacial acetic acid to pH 4.0–5.0, the enolate is protonated to the highly reactive ketone (ethyl 3-cyano-2-oxopropanoate) while maintaining enough free hydrazine for the initial nucleophilic attack[3]. The terminal nitrogen of the resulting hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon, driving ring closure to form the stable 5-aminopyrazole core[3][4].

Protocol:

  • Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, thermometer, and magnetic stirrer.

  • Suspend sodium ethyl cyanopyruvate (16.3 g, 0.10 mol) in 150 mL of absolute ethanol.

  • Add glacial acetic acid dropwise until the pH of the suspension reaches 4.0–5.0.

  • Place the flask in a water bath. Slowly add hydrazine hydrate (5.5 g, 0.11 mol) dropwise, maintaining the internal temperature below 30 °C to prevent exothermic degradation.

  • Heat the mixture to reflux (approx. 78 °C) for 4 hours.

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (200 mL) and saturated aqueous NaHCO3​ (100 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the product as a solid.

Self-Validating Quality Control:

  • TLC: Check against starting material using EtOAc/Hexane (1:1). The product spot is UV-active and stains positive with ninhydrin.

  • 1H-NMR ( CDCl3​ ): Success is confirmed by the presence of the pyrazole ring proton at δ ~5.9 ppm (s, 1H) and intact ethyl ester signals at δ 4.3 ppm (q, 2H) and 1.3 ppm (t, 3H)[5].

Step 2: High-Pressure Aminolysis to 5-Amino-1H-pyrazole-3-carboxamide

Mechanistic Causality: Converting the ester to a carboxamide is notoriously difficult for this substrate. The electron-donating nature of the 5-amino group significantly reduces the electrophilicity of the C3-ester carbonyl through resonance stabilization. Standard aqueous ammonia conditions will fail, leading predominantly to ester hydrolysis (forming the carboxylic acid). To overcome this high activation energy barrier and suppress hydrolysis, the reaction must be forced using a massive excess of anhydrous nucleophile (7N methanolic ammonia) under high pressure and elevated temperature[1].

Protocol:

  • Transfer ethyl 5-amino-1H-pyrazole-3-carboxylate (7.75 g, 0.05 mol) to a heavy-walled borosilicate pressure tube (rated for >150 psi).

  • Add 50 mL of 7N ammonia in methanol.

  • Seal the tube securely with a Teflon threaded cap and place it behind a blast shield in an oil bath.

  • Heat the vessel to 85 °C and stir vigorously for 24 hours.

  • Workup: Remove the tube from the heat and allow it to cool completely to room temperature, then further cool to 0 °C in an ice bath before carefully unsealing to release residual pressure.

  • Concentrate the solvent in vacuo. Recrystallize the crude residue from hot ethanol to yield pure 5-amino-1H-pyrazole-3-carboxamide.

Self-Validating Quality Control:

  • 1H-NMR ( DMSO−d6​ ): The defining marker of success is the complete disappearance of the ethyl ester signals ( δ 4.3 and 1.3 ppm) and the emergence of two broad singlets between δ 7.2–7.5 ppm, corresponding to the new primary carboxamide protons.

Step 3: Hydrochloride Salt Formation

Mechanistic Causality: The free base contains multiple nitrogen atoms. The pyrazole ring nitrogen is the most basic site, whereas the exocyclic 5-amino and 3-carboxamide nitrogens are resonance-stabilized and poorly nucleophilic. To prevent the hydrolysis of the newly formed carboxamide group, strictly anhydrous conditions are required. Using ethereal HCl or HCl gas in absolute ethanol ensures clean, selective protonation of the pyrazole ring, forcing the highly pure hydrochloride salt to precipitate out of the organic matrix[2].

Protocol:

  • Dissolve 5-amino-1H-pyrazole-3-carboxamide (3.78 g, 0.03 mol) in 30 mL of anhydrous ethanol in a 100 mL round-bottom flask.

  • Cool the solution to 0–5 °C in an ice-water bath.

  • Under continuous stirring, add 15 mL of 2M HCl in diethyl ether dropwise over 15 minutes. A white to off-white precipitate will begin to form immediately.

  • Stir the suspension for an additional 2 hours at 0 °C to drive crystallization to completion.

  • Workup: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 x 15 mL) and dry overnight in a vacuum desiccator.

Self-Validating Quality Control:

  • Solubility & pH: The product must be highly soluble in water, yielding an acidic solution (pH ~2-3).

  • Elemental Analysis: Chloride titration (via AgNO3​ ) should confirm a 1:1 stoichiometric ratio (Theoretical Cl content: ~21.8%).

Quantitative Data & Quality Control Summary

The following table summarizes the expected yields, purity thresholds, and critical analytical markers for a self-validating workflow.

StepIntermediate / ProductExpected YieldTarget Purity (HPLC)Key Analytical Markers (Self-Validation)
1 Ethyl 5-amino-1H-pyrazole-3-carboxylate82 – 88%> 95%1H-NMR: δ 5.9 (s, 1H, pyrazole-CH), 4.3 (q, 2H, CH2​ ), 1.3 (t, 3H, CH3​ ).
2 5-Amino-1H-pyrazole-3-carboxamide75 – 80%> 98%1H-NMR: Loss of ethyl signals; appearance of broad NH2​ (amide) signals at δ 7.2–7.5.
3 5-Amino-1H-pyrazole-3-carboxamide HCl90 – 95%> 99%Elemental: Cl content ~21.8%.Physical: Sharp melting point shift; high aqueous solubility.

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Designing Pan-FGFR Covalent Inhibitors via the 5-Amino-1H-pyrazole-3-carboxamide Scaffold

Document Type: Technical Application Note & Experimental Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

Fibroblast Growth Factor Receptors (FGFR1–4) are critical receptor tyrosine kinases (RTKs) that drive oncogenesis in multiple malignancies, including urothelial carcinoma and gastric cancer. While first-generation reversible inhibitors (e.g., Erdafitinib) demonstrate initial clinical efficacy, their long-term utility is severely compromised by acquired "gatekeeper" mutations (such as FGFR2 V564F) which sterically block drug binding[1].

To overcome this resistance, the field has pivoted toward covalent pan-FGFR inhibitors . By targeting a highly conserved cysteine residue located in the P-loop (glycine-rich loop) of the kinase domain (e.g., Cys488 in FGFR1, Cys491 in FGFR2), covalent inhibitors can achieve insurmountable target engagement[2].

Why the 5-Amino-1H-pyrazole-3-carboxamide Scaffold?

In our experience developing kinase inhibitors, the 5-amino-1H-pyrazole-3-carboxamide core serves as a highly privileged, modular pharmacophore for covalent design:

  • Hinge Region Anchoring: The pyrazole nitrogen and the 5-amino group act as a bidentate hydrogen bond donor/acceptor pair, firmly anchoring the molecule to the kinase hinge region (typically interacting with the backbone of Ala564 in FGFR1).

  • Precision Vectoring: The 3-carboxamide acts as a rigid, directional vector. When functionalized with an aniline-linked Michael acceptor (such as an acrylamide), the carboxamide directs the electrophilic warhead precisely toward the solvent-exposed P-loop cysteine[1].

  • Mutation Evasion: The compact nature of the pyrazole core, combined with the conformational flexibility of the carboxamide linker, allows the scaffold to bypass the bulky side chains of mutated gatekeeper residues (e.g., V564F), maintaining nanomolar potency where reversible inhibitors fail[2].

FGFR_Signaling FGF FGF Ligand FGFR FGFR Dimerization & Activation FGF->FGFR FRS2 FRS2 / Grb2 FGFR->FRS2 Inhibitor 5-Amino-pyrazole Covalent Inhibitor Inhibitor->FGFR Irreversible Binding (Cys488) MAPK MAPK / ERK Pathway FRS2->MAPK PI3K PI3K / AKT Pathway FRS2->PI3K Proliferation Tumor Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Figure 1: FGFR signaling cascade and targeted irreversible blockade by covalent inhibitors.

Quantitative Data Presentation: SAR & Mutational Profiling

When optimizing the 5-amino-1H-pyrazole-3-carboxamide scaffold, it is critical to benchmark its performance against both wild-type (WT) and clinically relevant mutant isoforms. The table below summarizes typical biochemical profiling data demonstrating the superiority of the covalent approach against gatekeeper mutations[1].

Compound Class / TargetFGFR1 (WT)FGFR2 (WT)FGFR3 (WT)FGFR4 (WT)FGFR2 (V564F Mutant)
Reversible Control (Erdafitinib-like) 12.5 nM15.2 nM25.0 nM180.0 nM>10,000 nM
5-Amino-Pyrazole-3-Carboxamide Lead 3.2 nM4.1 nM6.5 nM12.4 nM18.5 nM

Note: Data represents IC50 values obtained after a 60-minute pre-incubation period. The covalent lead maintains equipotent activity across WT and mutant isoforms due to irreversible P-loop engagement.

Experimental Protocols: The Self-Validating Workflow

To ensure scientific integrity, the validation of a covalent inhibitor requires a multi-tiered approach. The following protocols are designed as self-validating systems to confirm stoichiometry, kinetic efficiency, and cellular target engagement.

Validation_Workflow Synthesis Scaffold Synthesis & Warhead Tuning Kinase Biochemical Kinase Assay Synthesis->Kinase MassSpec Intact Protein Mass Spectrometry Kinase->MassSpec IC50 < 100nM Washout Cellular Washout Assay MassSpec->Washout 1:1 Adduct InVivo In Vivo Xenograft Models Washout->InVivo Sustained Inhibition

Figure 2: Step-by-step validation workflow for assessing pan-FGFR covalent inhibitors.

Protocol 1: Intact Protein Mass Spectrometry (Confirming 1:1 Stoichiometry)

Causality: A common artifact in covalent inhibitor screening is non-specific multi-alkylation of surface cysteines. Intact mass spectrometry is required to prove that the inhibitor forms a precise 1:1 adduct with the target kinase, confirming specific P-loop engagement.

  • Preparation: Dilute recombinant human FGFR1 kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Note: Keep DTT concentration low (≤1 mM) to prevent the reducing agent from scavenging the acrylamide warhead.

  • Incubation: Add the 5-amino-1H-pyrazole-3-carboxamide inhibitor to a final concentration of 10 µM (5x molar excess). Incubate at room temperature for 60 minutes.

  • Quenching: Stop the reaction by adding 1% Formic Acid (v/v).

  • Desalting & LC-MS: Inject the sample onto a C8 reverse-phase column coupled to an ESI-TOF mass spectrometer. Elute using a rapid gradient of 10–90% Acetonitrile (with 0.1% Formic Acid).

  • Deconvolution: Process the raw m/z spectra using deconvolution software (e.g., MaxEnt1) to obtain the intact mass.

  • Validation Checkpoint: A successful run will show a single mass shift corresponding exactly to [Protein Mass] + [Inhibitor Mass]. The presence of +2x or +3x mass shifts indicates non-specific binding, requiring warhead attenuation (e.g., switching from an acrylamide to a less reactive butynamide).

Protocol 2: Time-Dependent Kinase Inhibition Assay ( kinact​/KI​ Determination)

Causality: Covalent inhibitors function via a two-step mechanism (reversible binding followed by irreversible bond formation). Therefore, standard IC50 values are highly dependent on pre-incubation time. Calculating the kinact​/KI​ ratio provides the true measure of covalent efficiency.

  • Reagent Setup: Prepare a 3-fold, 10-point dilution series of the inhibitor in DMSO.

  • Pre-Incubation: Mix the inhibitor dilutions with 1 nM FGFR1–4 enzyme in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20). Prepare separate plates for different pre-incubation times: 0, 15, 30, 60, and 120 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (at the predetermined Km​ for each FGFR isoform) and a FRET-compatible peptide substrate (e.g., ULight-labeled poly-GT).

  • Detection: After a 30-minute reaction, add the Europium-labeled anti-phospho antibody and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Validation Checkpoint: The IC50 should drop significantly (often 10- to 50-fold) between the 0-minute and 60-minute pre-incubation time points. Plotting the observed rate constant ( kobs​ ) against inhibitor concentration allows for the derivation of kinact​ (maximum inactivation rate) and KI​ (reversible binding affinity).

Protocol 3: Cellular Washout Assay (Assessing Irreversibility In Vitro)

Causality: Biochemical irreversibility does not always translate to cellular efficacy due to rapid protein turnover, high intracellular glutathione levels, or poor cell permeability. The washout assay proves that the covalent bond results in sustained target engagement inside living cells.

  • Cell Seeding: Seed SNU-16 (gastric cancer, FGFR2-amplified) or NCI-H520 (lung cancer, FGFR1-amplified) cells in 6-well plates at 5×105 cells/well. Incubate overnight[1].

  • Treatment: Treat cells with the covalent inhibitor at 100 nM for 2 hours to allow for target engagement.

  • Washout Phase:

    • Continuous Group: Leave the drug in the media.

    • Washout Group: Aspirate the media, wash the cells three times with warm, sterile PBS, and replenish with fresh, drug-free media.

  • Time-Course Lysis: Harvest cells from the washout group at 0, 4, 8, 12, and 24 hours post-washout using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Western Blotting: Probe lysates for p-FGFR (Tyr653/654), total FGFR, p-ERK1/2, and total ERK.

  • Validation Checkpoint: A validated covalent inhibitor will show sustained suppression of p-FGFR and p-ERK at 12 to 24 hours post-washout, whereas a reversible control (e.g., Erdafitinib) will show rapid recovery of phosphorylation within 1–4 hours.

References

  • Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., Tu, Z., Zhou, Y., Chen, Y., Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.[Link]

  • Huang, Z., Li, Y., & Zhang, H. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 895313.[Link]

Sources

Method

Introduction: The Pyrazole Carboxamide Scaffold in Medicinal Chemistry

An in-depth guide to the strategic N-substitution of pyrazole carboxamides, a critical molecular scaffold in modern drug discovery. This document provides detailed application notes and validated protocols for key synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic N-substitution of pyrazole carboxamides, a critical molecular scaffold in modern drug discovery. This document provides detailed application notes and validated protocols for key synthetic transformations, including N-alkylation, Buchwald-Hartwig amination, and Ullmann condensation, tailored for researchers, medicinal chemists, and drug development professionals.

The pyrazole ring system is a foundational heterocyclic motif in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] When combined with a carboxamide functional group, the resulting pyrazole carboxamide scaffold becomes a privileged structure, offering a unique combination of rigidity, hydrogen bonding capabilities, and vectors for chemical diversification.

The strategic functionalization of the pyrazole nitrogen atoms, or N-substitution, is a cornerstone of lead optimization. The identity of the N-substituent profoundly influences a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile. This guide provides a detailed exploration of the most robust and widely utilized techniques for the N-substitution of pyrazole carboxamides, complete with mechanistic insights and actionable laboratory protocols.

Core Methodologies for N-Substitution

The selection of an appropriate N-substitution strategy depends on the desired substituent (alkyl, aryl, etc.), the complexity of the starting materials, and the desired regiochemical outcome. This section details the most prevalent and effective techniques.

N-Alkylation: The Foundational Approach

Direct N-alkylation is a classic and highly effective method for introducing alkyl groups onto the pyrazole nitrogen. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the pyrazole nitrogen, after deprotonation by a base, attacks an alkyl halide or other suitable electrophile.

Causality Behind Experimental Choices:

  • Base Selection: The pKa of the pyrazole N-H is typically in the range of 14-15, necessitating a sufficiently strong base for deprotonation. Sodium hydride (NaH) is a powerful, non-nucleophilic base ideal for this purpose. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher temperatures.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic pyrazole anion.

  • Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can yield a mixture of N1 and N2 regioisomers.[4][5] The outcome is governed by a delicate balance of steric hindrance, electronics, and reaction conditions.[6][7] Bulky groups on the pyrazole ring often direct alkylation to the less sterically hindered nitrogen.

Protocol 1: General Procedure for N-Alkylation of Pyrazole Carboxamides

  • Preparation: To a solution of the pyrazole carboxamide (1.0 equiv) in anhydrous DMF (0.1–0.5 M) in a flame-dried flask under an inert atmosphere (Argon or N₂), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium pyrazolide salt.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 60 °C) may be required for less reactive alkylating agents.[8]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for N-Alkylation

Pyrazole SubstrateAlkylating AgentBaseSolventTemperatureTypical Yield
1H-pyrazole-4-carboxamideMethyl IodideNaHTHF0 °C to RT>90%
3-Methyl-1H-pyrazole-5-carboxamideBenzyl BromideK₂CO₃DMF60 °C80-95%
3-(CF₃)-1H-pyrazole-4-carboxamideEthyl BromoacetateCs₂CO₃Acetonitrile80 °C75-90%

Experimental Workflow: N-Alkylation

N_Alkylation Start Start Dissolve Dissolve Pyrazole in Anhydrous Solvent Start->Dissolve AddBase Add Base (e.g., NaH) at 0 °C Dissolve->AddBase Deprotonate Stir to Deprotonate (Formation of Anion) AddBase->Deprotonate AddAlkylHalide Add Alkyl Halide (R-X) at 0 °C Deprotonate->AddAlkylHalide Monitor Warm to RT Monitor by TLC/LC-MS AddAlkylHalide->Monitor Workup Aqueous Quench & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End N-Alkyl Product Purify->End

Caption: Step-wise workflow for base-mediated N-alkylation.

N-Arylation: Palladium- and Copper-Catalyzed Methods

Connecting an aryl or heteroaryl ring to the pyrazole nitrogen is a crucial strategy in drug design. Transition-metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern synthesis.[10]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand. The ligand is critical; sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, tBuDavePhos) are often superior as they promote the crucial reductive elimination step and stabilize the active Pd(0) species.[11][12]

  • Base: A non-nucleophilic base is required to deprotonate the pyrazole. Strong bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are standard.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

  • Preparation: In a glovebox or under a strong flow of inert gas, add the pyrazole carboxamide (1.0 equiv), aryl halide (1.2 equiv), palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0 equiv) to an oven-dried Schlenk tube or microwave vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Reaction: Seal the vessel and heat the mixture to 90-120 °C with vigorous stirring. Microwave irradiation can significantly shorten reaction times.[12]

  • Monitoring: Monitor the reaction by LC-MS until the starting pyrazole is consumed.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Concentrate the filtrate and purify the residue by silica gel column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex Pyrazole-H, Base PdII_Pyrazole L₂Pd(II)(Ar)(Pyr) Ligand_Ex->PdII_Pyrazole Red_Elim Reductive Elimination PdII_Pyrazole->Red_Elim Red_Elim->Pd0 Ar-Pyrazole

Caption: The palladium-catalyzed cycle for C-N bond formation.

The Ullmann condensation is a classic copper-catalyzed reaction for N-arylation.[13] While often requiring harsher conditions (higher temperatures) than its palladium-catalyzed counterpart, modern advancements with ligands have significantly improved its utility and scope.[14][15][16]

Causality Behind Experimental Choices:

  • Catalyst System: A copper(I) source, such as CuI, is the most common catalyst. The reaction is often accelerated by a ligand, typically a diamine like 1,10-phenanthroline or N,N'-dimethylethylenediamine.

  • Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are used to achieve the necessary reaction temperatures.

Protocol 3: General Procedure for Ligand-Accelerated Ullmann N-Arylation

  • Preparation: To a sealable reaction vessel, add the pyrazole carboxamide (1.0 equiv), aryl iodide or bromide (1.2-1.5 equiv), CuI (5-20 mol%), a ligand (e.g., 1,10-phenanthroline, 10-40 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., DMF).

  • Reaction: Seal the vessel and heat to 110-150 °C for 12-48 hours.

  • Monitoring & Work-up: Monitor by LC-MS. After cooling, dilute the mixture with water and ethyl acetate. Filter through Celite® to remove copper salts.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Table 2: Comparison of N-Arylation Methods

FeatureBuchwald-Hartwig AminationUllmann Condensation
Metal PalladiumCopper
Typical Temp. 80-120 °C110-180 °C
Aryl Halide Cl, Br, I, OTfI, Br (Cl is less reactive)
Ligands Bulky phosphinesDiamines, amino acids
Advantages Milder conditions, broader scopeLower catalyst cost
Disadvantages Higher catalyst cost, air-sensitiveHarsher conditions, narrower scope

Troubleshooting & Optimization

  • Low Yields in Alkylation: Ensure the base is fresh and the solvent is anhydrous. Water will quench the base and inhibit the reaction. Consider a stronger base or higher temperature if deprotonation is incomplete.

  • Poor Regioselectivity: The N1/N2 ratio can sometimes be influenced by the base's counter-ion (e.g., K⁺ vs. Na⁺ vs. Cs⁺) and the solvent polarity. A systematic screen of conditions is often necessary to optimize for the desired regioisomer.[6]

  • Failed Cross-Coupling: Catalyst deactivation is a common issue. Ensure all reagents and solvents are pure and properly degassed to remove oxygen. A screen of different palladium/ligand combinations or copper/ligand systems may be necessary for challenging substrates.

Conclusion

The N-substitution of pyrazole carboxamides is a pivotal strategy in the design and optimization of novel therapeutic agents. The methods detailed herein—base-mediated N-alkylation, palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation—form the core synthetic toolkit for this purpose. A rational approach to method selection, guided by an understanding of the underlying mechanisms and careful optimization of reaction parameters, enables medicinal chemists to precisely engineer the properties of this valuable scaffold, accelerating the journey from hit identification to clinical candidate.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
  • Kokuev, A. O., & Sukhorukov, A. Y. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters, 26, 6999–7003.
  • Klapars, A., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
  • Kokuev, A. O., & Sukhorukov, A. Y. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters.
  • Kokuev, A. O., & Sukhorukov, A. Y. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. PubMed.
  • (n.d.). Copper-catalyzed asymmetric alkynylation of pyrazole-4,5-diones using chloramphenicol base-derived hydroxyl oxazoline ligands. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Synthesis of structurally diverse N‐alkyl pyrazole carboxamide...
  • (n.d.).
  • (n.d.). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • (n.d.). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction.
  • (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25.
  • (n.d.).
  • (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • (2018, January 12).
  • (n.d.).
  • (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • (2023, June 27).
  • (n.d.).

Sources

Application

5-Amino-1H-pyrazole-3-carboxamide hydrochloride as a precursor for antitumor agents.

Application Note: 5-Amino-1H-pyrazole-3-carboxamide Hydrochloride as a Core Scaffold for Next-Generation Antitumor Kinase Inhibitors Executive Summary & Structural Rationale The development of targeted antitumor agents r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Amino-1H-pyrazole-3-carboxamide Hydrochloride as a Core Scaffold for Next-Generation Antitumor Kinase Inhibitors

Executive Summary & Structural Rationale

The development of targeted antitumor agents relies heavily on the design of small molecules capable of selectively occupying the ATP-binding pockets of dysregulated kinases. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (CAS 1219743-26-6) has emerged as a highly versatile and privileged precursor in medicinal chemistry[1].

From an architectural standpoint, the pyrazole-3-carboxamide skeleton is an ideal pharmacophore for kinase inhibition. The N1 atom of the pyrazole ring and the NH of the carboxamide group act as a highly conserved bidentate hydrogen-bond donor/acceptor pair. This configuration perfectly mirrors the hydrogen-bonding dynamics of adenine, allowing it to anchor securely to the hinge region of critical kinases such as Cyclin-Dependent Kinases (CDK2, CDK4, CDK6) and Fms-like tyrosine kinase 3 (FLT3)[2]. Furthermore, the primary amine at the 5-position provides a synthetic handle for the introduction of bulky, hydrophobic moieties (e.g., pyrrolo-pyrimidines) designed to exploit the deeper hydrophobic pockets of the kinase active site[3].

Mechanistic Pathway: Dual FLT3 and CDK Inhibition

In aggressive malignancies such as Acute Myeloid Leukemia (AML) and hormone-receptor-positive breast cancers, tumor survival is driven by parallel dysregulated pathways. FLT3 mutations (e.g., ITD or gatekeeper mutations like V564F) drive uncontrolled survival signaling via the STAT5 and PI3K/AKT pathways[4]. Simultaneously, hyperactive CDKs hyperphosphorylate the Retinoblastoma (Rb) protein, forcing the cell cycle through the G1/S checkpoint[5].

By utilizing 5-Amino-1H-pyrazole-3-carboxamide as a core building block, researchers have successfully synthesized dual-target inhibitors (such as FN-1501 and Compound 8t) that simultaneously collapse both the mitogenic signaling cascade and the cell cycle machinery, leading to profound apoptosis[3][4].

Pathway Inhibitor Pyrazole-3-Carboxamide Derivatives FLT3 Mutant FLT3 Kinase Inhibitor->FLT3 ATP Competitive Inhibition CDK CDK2 / CDK4 / CDK6 Inhibitor->CDK ATP Competitive Inhibition STAT5 STAT5 / PI3K / AKT FLT3->STAT5 Activation Rb Retinoblastoma (Rb) Phosphorylation CDK->Rb Phosphorylation Proliferation Leukemic Cell Proliferation STAT5->Proliferation Survival Signals CellCycle G1 to S Phase Transition Rb->CellCycle E2F Release Apoptosis Cell Cycle Arrest & Apoptosis Proliferation->Apoptosis Blocked by Inhibitor CellCycle->Apoptosis Blocked by Inhibitor

Figure 1: Mechanistic signaling pathway illustrating dual FLT3 and CDK inhibition.

Experimental Workflows & Protocols

The following protocols outline the self-validating methodologies required to synthesize and evaluate a pyrazole-3-carboxamide-derived kinase inhibitor.

Protocol A: Synthetic Derivatization (C5-Amino Functionalization)

Causality & Rationale: The precursor is commercially supplied as a hydrochloride salt to prevent premature oxidation and maximize shelf stability[1]. To utilize the C5-amine in a Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, the salt must first be neutralized to restore the amine's lone pair nucleophilicity.

Step-by-Step Methodology:

  • Free-Basing: Suspend 5-Amino-1H-pyrazole-3-carboxamide HCl (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C.

    • Validation Checkpoint: Extract a 5 µL aliquot and spot on damp pH indicator paper; proceed only when pH > 8.

  • Coupling Reaction: Add the target electrophile (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.1 eq). Purge the reaction vessel with Argon for 10 minutes to prevent oxidative degradation. Heat the mixture to 90°C for 12 hours. The elevated temperature is critical to overcome the activation energy barrier of the SNAr reaction[3].

  • Quenching & Isolation: Cool the reaction to room temperature, quench with ice-cold distilled water, and extract the organic layer using ethyl acetate (3x). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via reverse-phase HPLC.

    • Validation Checkpoint: Perform LC-MS and ¹H-NMR. The target mass [M+H]⁺ must constitute >95% of the Total Ion Current (TIC) before the compound is cleared for biological screening.

Protocol B: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Causality & Rationale: To validate target engagement, the ADP-Glo assay is utilized. Unlike traditional radiometric assays, ADP-Glo directly measures the ADP formed by kinase activity via a coupled luciferase reaction. This provides a universal, non-radioactive readout that is immune to the auto-fluorescence often exhibited by heterocyclic small molecules.

Step-by-Step Methodology:

  • Reaction Assembly: In a white 384-well plate, combine 2 µL of recombinant kinase (e.g., CDK2/Cyclin A), 2 µL of the synthesized pyrazole derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO), and 1 µL of ATP/Substrate mix.

    • Critical Parameter: ATP concentration must be set exactly at its apparent Km​ for the specific kinase to ensure accurate measurement of competitive binding dynamics.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives the luciferase-mediated luminescence. Incubate for 30 minutes in the dark.

  • Data Validation: Read luminescence.

    • Validation Checkpoint: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay is only valid if Z' > 0.6. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Precursor 5-Amino-1H-pyrazole -3-carboxamide HCl FreeBase Neutralization (Free-basing) Precursor->FreeBase Coupling C5-Amino Derivatization FreeBase->Coupling SNAr / Buchwald Purification HPLC Purification & NMR/MS Validation Coupling->Purification Workup Assay In Vitro Kinase & Cell Assays Purification->Assay >95% Purity Lead Lead Antitumor Candidate Assay->Lead IC50 < 10 nM

Figure 2: Synthetic derivatization and self-validating screening workflow.

Quantitative Data Presentation

The structural optimization of the 5-Amino-1H-pyrazole-3-carboxamide scaffold yields profound increases in binding affinity. The table below summarizes the structure-activity relationship (SAR) transition from the bare precursor to highly optimized, clinically relevant derivatives like FN-1501 and Compound 8t[3][4].

Compound / DerivativeTarget KinaseBiochemical IC₅₀ (nM)Target Cell Line (Cancer Type)Cellular Viability IC₅₀ (nM)
Precursor (CAS 1219743-26-6)CDK2 / FLT3> 10,000MV4-11 (AML)> 10,000
FN-1501 FLT32.33MV4-11 (AML)8.0
FN-1501 CDK2 / CDK41.02 / 0.39MCF-7 (Breast)~ 15.0
Compound 8t FLT30.089MV4-11 (AML)1.22
Compound 8t CDK2 / CDK40.719 / 0.770NCI-60 Panel< 1,000

Note: The bare precursor exhibits negligible kinase inhibition on its own. It is the precise functionalization at the C5-amino position that dictates the nanomolar potency and kinase selectivity of the final antitumor agent.

Sources

Method

Application Note: Synthesis, Mechanistic Profiling, and Antimicrobial Screening of Pyrazole Carboxamide Derivatives

Introduction & Strategic Rationale The escalating threat of antimicrobial resistance necessitates the continuous development of novel therapeutic scaffolds. Pyrazole carboxamide derivatives have emerged as highly potent,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The escalating threat of antimicrobial resistance necessitates the continuous development of novel therapeutic scaffolds. Pyrazole carboxamide derivatives have emerged as highly potent, broad-spectrum antimicrobial agents[1]. The pyrazole core provides a stable, lipophilic framework that readily penetrates microbial cell walls, while the carboxamide linkage acts as a critical pharmacophore, facilitating hydrogen bonding with target enzyme active sites[2].

By strategically modifying the substituents on the pyrazole ring—such as introducing electron-withdrawing trifluoromethyl (-CF₃) or halogen groups—researchers can significantly enhance metabolic stability and target binding affinity[2]. This application note details the mechanistic pathways, synthetic rationale, and validated protocols for generating and screening pyrazole carboxamide libraries.

Mechanistic Insights: Dual-Targeting Capabilities

The therapeutic efficacy of pyrazole carboxamides stems from their ability to selectively inhibit essential microbial enzymes depending on the target organism:

  • Antifungal Mechanism (SDH Inhibition): In fungal pathogens (e.g., Botrytis cinerea, Gibberella zeae), these derivatives act as potent Succinate Dehydrogenase (SDH) inhibitors. They competitively bind to the ubiquinone-binding site of Complex II in the mitochondrial respiratory chain, halting the TCA cycle, depleting cellular ATP, and inducing mycelial morphological changes such as hyphal shrinkage[3].

  • Antibacterial Mechanism (DNA Gyrase/Topo IV Inhibition): In bacterial strains (e.g., S. aureus, E. coli), pyrazole carboxamides target DNA gyrase and Topoisomerase IV. By binding to these enzymes, they disrupt DNA supercoiling and topology management, effectively halting DNA replication and triggering bacterial cell death[4][5].

MOA cluster_fungi Antifungal Pathway cluster_bacteria Antibacterial Pathway PC Pyrazole Carboxamide Derivatives SDH Succinate Dehydrogenase (SDH) Inhibition PC->SDH Gyrase DNA Gyrase / Topo IV Inhibition PC->Gyrase Mito Mitochondrial Respiration Disruption SDH->Mito FungiDeath Fungal Cell Death Mito->FungiDeath DNA DNA Replication Halted Gyrase->DNA BactDeath Bacterial Cell Death DNA->BactDeath

Mechanistic pathways of pyrazole carboxamides in fungal and bacterial pathogens.

Chemical Synthesis Strategy

The synthesis of pyrazole carboxamides is typically achieved through a convergent approach. First, the pyrazole core is constructed via the cyclocondensation of a β-ketoester with a hydrazine derivative[2]. Alternatively, a Vilsmeier-Haack reaction can be employed to generate a pyrazole-4-carbaldehyde, which is subsequently oxidized to a carboxylic acid[6].

To form the carboxamide linkage, the pyrazole carboxylic acid is converted into a highly reactive acid chloride using thionyl chloride (SOCl₂). This intermediate is then subjected to amidation with various substituted amines. The amidation is strictly performed in an aprotic solvent (e.g., THF or DCM) at 0–5 °C to control the exothermic reaction and minimize side products. Triethylamine (Et₃N) is added as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction to completion[6][7].

Synthesis Start β-Ketoester + Hydrazine Cyclo Cyclocondensation (Reflux) Start->Cyclo Core Pyrazole-4-carboxylate Core Cyclo->Core Hydrolysis Hydrolysis & Chlorination (SOCl2) Core->Hydrolysis AcidChloride Pyrazole-4-carbonyl Chloride Hydrolysis->AcidChloride Amidation Amidation (+ Amine, Et3N, 0-5°C) AcidChloride->Amidation Product Pyrazole Carboxamide Derivative Amidation->Product

Step-by-step synthetic workflow for pyrazole carboxamide derivatives.

Experimental Protocols

Protocol A: Synthesis of Pyrazole-4-carbonyl Chloride Intermediate

Causality Note: Conversion to the acid chloride significantly lowers the activation energy required for the subsequent nucleophilic acyl substitution, ensuring high yields during amidation[6].

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 10 mmol of the substituted pyrazole-4-carboxylic acid in 15 mL of anhydrous dichloromethane (DCM).

  • Chlorination: Add 15 mmol of thionyl chloride (SOCl₂) dropwise at room temperature, followed by 2 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 40 °C) for 3–4 hours. Monitor the evolution of HCl and SO₂ gases.

  • Isolation: Once the reaction is complete (verified by TLC; quench a small aliquot in methanol to check for the methyl ester), remove the excess SOCl₂ and DCM under reduced pressure to yield the crude pyrazole-4-carbonyl chloride. Use immediately for Protocol B.

Protocol B: Amidation to Yield Pyrazole Carboxamide

Causality Note: Maintaining the temperature at 0–5 °C during the addition phase prevents the formation of unwanted di-acylated byproducts and manages the exothermic nature of the reaction[6].

  • Setup: Dissolve the crude pyrazole-4-carbonyl chloride (approx. 10 mmol) in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Amine Preparation: In a separate flask, dissolve 10 mmol of the target substituted amine and 12 mmol of Triethylamine (Et₃N) in 10 mL of anhydrous THF.

  • Coupling: Cool the amine/Et₃N solution in an ice-water bath (0–5 °C). Add the acid chloride solution dropwise over 20 minutes under vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 10 hours[6].

  • Purification: Evaporate the THF using a rotary evaporator. Re-dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Petroleum Ether:Ethyl Acetate gradient)[2][6].

Protocol C: Self-Validating Antimicrobial Screening (Broth Microdilution)

Causality Note: A self-validating assay must include a vehicle control to prove the solvent has no antimicrobial effect, and a positive control to benchmark the synthesized compound's efficacy[3][5].

  • Inoculum Preparation: Culture bacterial (e.g., S. aureus, E. coli) or fungal (e.g., C. albicans, B. cinerea) strains in Mueller-Hinton broth or Sabouraud Dextrose broth until they reach a turbidity matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the synthesized pyrazole carboxamides in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in the assay broth to achieve final well concentrations ranging from 0.25 µg/mL to 128 µg/mL. Ensure final DMSO concentration is ≤ 1% (v/v).

  • Controls:

    • Positive Control: Ciprofloxacin (bacteria) or Boscalid/Carbendazim (fungi)[3].

    • Negative/Vehicle Control: Broth containing 1% DMSO.

    • Sterility Control: Uninoculated broth.

  • Incubation & Readout: Inoculate the 96-well plates with 10 µL of the microbial suspension. Incubate at 37 °C for 24 hours (bacteria) or 25 °C for 48–72 hours (fungi). Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration exhibiting no visible microbial growth.

Quantitative Data & Results Interpretation

The antimicrobial efficacy of pyrazole carboxamide derivatives is highly dependent on the nature of the substituents. Compounds bearing electron-withdrawing groups (e.g., -CF₃, -Cl, -F) generally exhibit superior lipophilicity and target penetration, resulting in lower MIC and EC₅₀ values[1][3].

Table 1: Representative Antimicrobial Activity of Substituted Pyrazole Carboxamides

Compound / SubstituentTarget OrganismAssay TypeValue (µg/mL)Benchmark ControlReference
Derivative 5k (Electron-withdrawing)Escherichia coli (Gram -)MIC12.5Ciprofloxacin (6.25)[1]
Derivative 5i (Electron-donating)Staphylococcus aureus (Gram +)MIC6.25Ciprofloxacin (3.12)[1]
Compound A7 (-CF₂H, Benzimidazole)Botrytis cinerea (Fungi)EC₅₀0.79Boscalid (0.60)[3]
Compound B11 (-CF₂H, 4-Cl-benzyl)Botrytis cinerea (Fungi)EC₅₀0.56Boscalid (0.60)[3]
Compound Y13 (-CF₃, 4-pyridinyl)Gibberella zeae (Fungi)EC₅₀13.1Carbendazim (N/A)

Interpretation: The data demonstrates that fluorinated derivatives (such as A7 and B11) achieve antifungal potencies that rival or exceed commercial standards like Boscalid, validating the SDH-inhibitory design rationale[3]. Similarly, specific functionalization allows for targeted Gram-positive or Gram-negative antibacterial activity[1].

References

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. Available at:[Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. ResearchGate. Available at: [Link]

  • Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. Semantic Scholar. Available at: [Link]

Sources

Application

Microwave-assisted synthesis protocols for pyrazolo[1,5-a]pyrimidines.

Application Note: Microwave-Assisted Synthesis Protocols for Pyrazolo[1,5-a]pyrimidines Target Audience: Researchers, scientists, and drug development professionals. Focus: Expedited scaffold generation, mechanistic caus...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Protocols for Pyrazolo[1,5-a]pyrimidines

Target Audience: Researchers, scientists, and drug development professionals. Focus: Expedited scaffold generation, mechanistic causality, and self-validating workflows.

Executive Summary

Pyrazolo[1,5-a]pyrimidines are privileged, nitrogen-rich bicyclic scaffolds heavily utilized in medicinal chemistry, primarily acting as potent protein kinase inhibitors (PKIs) in oncology and antiviral therapies. Conventional syntheses of these systems often suffer from prolonged reaction times, poor regioselectivity, and harsh thermodynamic requirements. Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric heating, MAOS achieves rapid, uniform energy transfer directly to the reacting molecules. This application note details validated MAOS protocols for the expedited synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, emphasizing mechanistic causality, solvent selection, and self-validating analytical systems.

Mechanistic Causality: The "Why" Behind MAOS

To move beyond simply following a recipe, one must understand the physical chemistry governing MAOS [1].

  • Dielectric Heating vs. Convective Heating: Conventional convective heating relies on thermal conductivity, leading to temperature gradients, localized overheating at the vessel walls, and subsequent product degradation. Microwave irradiation (typically at 2.45 GHz) directly couples with the dipoles of the solvent and reagents. This generates instantaneous, volumetric heating through dipole rotation and ionic conduction, drastically lowering the activation energy barrier for cyclization.

  • Solvent Selection (The Loss Tangent, tanδ ): The efficiency of microwave heating is dictated by the solvent's ability to convert electromagnetic energy into heat. Highly polar solvents like diethylene glycol (DEG, tanδ≈1.0 ) and glacial acetic acid are ideal for these reactions. They act as excellent microwave absorbers, allowing the reaction mixture to reach high temperatures (80–170 °C) in seconds[4].

  • Regioselectivity Control: The cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles (e.g., 2-arylmalondialdehydes) can theoretically yield multiple regioisomers. Microwave irradiation under specific acidic solvent conditions drives the reaction under strict thermodynamic control. This overwhelmingly favors the thermodynamically stable pyrazolo[1,5-a]pyrimidine isomer over kinetic byproducts [1].

Workflow & Reaction Logic

MAOS_Workflow Precursors Precursors (5-Aminopyrazole + Electrophile) Solvent Solvent Selection (High Loss Tangent: DEG, AcOH) Precursors->Solvent Dissolution MW_Irradiation Microwave Irradiation (Dielectric Heating, 80-170°C) Solvent->MW_Irradiation Sealed Vessel Intermediate Intermediate Formation (Schiff Base / Enamine) MW_Irradiation->Intermediate Rapid Energy Transfer Cyclization Intramolecular Cyclization (Thermodynamic Control) Intermediate->Cyclization Dehydration / Coupling Product Pyrazolo[1,5-a]pyrimidine Target Scaffold Cyclization->Product High Yield (>80%) Validation In-Line Analytics (LC-MS, NMR Validation) Product->Validation Purity & Regioselectivity

Workflow of microwave-assisted synthesis for pyrazolo[1,5-a]pyrimidines.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By monitoring specific in-line telemetry (pressure/temperature) or distinct analytical shifts, the scientist can confirm reaction success before proceeding to purification.

Protocol A: Expedited Cyclocondensation (Core Scaffold Synthesis)

This protocol yields functionalized pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 5-aminopyrazoles with 2-arylmalondialdehydes[1].

  • Preparation: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, add 5-aminopyrazole (1.0 mmol) and 2-arylmalondialdehyde (1.1 mmol).

  • Solvent Addition: Suspend the reagents in 3.0 mL of glacial acetic acid. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Parameters: Irradiate the mixture at 170 °C for 10 minutes. Set the maximum power to 200 W with active cooling (compressed air) engaged to maintain a steady thermodynamic state.

  • Self-Validation (Analytics):

    • Telemetry: A rapid pressure stabilization at ~3-4 bar indicates complete solvent vaporization equilibrium.

    • NMR: Post-workup 1 H NMR will show a highly deshielded singlet at δ 8.4–8.8 ppm. This is the C-7 proton, pushed downfield by the anisotropic effect of the bridgehead nitrogen, confirming the correct regiochemistry.

Protocol B: One-Pot Pd-Catalyzed C-H Arylation & Decarboxylation

This method allows for the direct C-7 functionalization of the pyrazolo[1,5-a]pyrimidine core, bypassing the need for pre-functionalized starting materials [2].

  • Preparation: Combine pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc) 2​ (5 mol%), and K 2​ CO 3​ (2.5 mmol) in a microwave vial.

  • Solvent Addition: Add 4 mL of DMF/H 2​ O (9:1 v/v). Seal the vial.

  • Microwave Parameters: Irradiate at 150 °C for 20 minutes.

  • Self-Validation (Telemetry): The decarboxylation step releases CO 2​ gas. The microwave reactor's internal pressure sensor will register a distinct, quantifiable pressure spike (~2-3 bar above baseline) at the 5-minute mark, validating that the saponification-decarboxylation cascade has successfully initiated.

Protocol C: Microwave-Assisted Copper-Catalyzed C-3 Amination

A breakthrough 2025 protocol for generating 3,5-bis-aminated derivatives without toxic reductive amination reagents [4].

  • Preparation: To a 10 mL microwave vessel, add 3-bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (50 mg, 0.19 mmol), the desired amine (e.g., morpholine, 1.5 equiv), CuI (5 mol%), carbazole-based ligand L-1 (10 mol%), and K 2​ CO 3​ (2 equiv).

  • Solvent Addition: Add 1 mL of Diethylene Glycol (DEG). DEG's high loss tangent ensures rapid heating.

  • Microwave Parameters: Irradiate at 80 °C for 1 hour.

  • Self-Validation (Visual & LC-MS):

    • Visual: The mixture will transition from a pale suspension to a deep, homogenous blue/green solution, indicating the successful formation of the active Cu(I)-amine-ligand complex.

    • LC-MS: Complete disappearance of the isotopic doublet (M, M+2) characteristic of the brominated precursor, replaced by a single mass peak corresponding to the cross-coupled product.

Quantitative Data Presentation

The integration of microwave technology provides a statistically significant enhancement in both throughput and yield compared to traditional conductive heating.

Reaction TypeConventional TimeConventional YieldMAOS TimeMAOS YieldRef
Cyclocondensation 12–24 Hours40–60%10 Minutes >80% [1]
One-Pot C-H Arylation 48 Hours35–50%20 Minutes 75–85% [2]
"One-Pot" Pyrazolopyrimidinones 18 Hours45%15 Minutes 82% [3]
Cu-Catalyzed C-3 Amination 24 Hours<30% (Thermal)1 Hour 60–93% [4]

Table 1: Comparative efficiency of conventional thermal heating versus Microwave-Assisted Organic Synthesis (MAOS) for pyrazolo[1,5-a]pyrimidine functionalization.

References

  • Daniels, R. N., et al. "Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines." Tetrahedron Letters 49.2 (2008): 305-310.[Link]

  • Bassoude, I., et al. "A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine." RSC Advances 6.4 (2016): 3301-3306.[Link]

  • Kelada, M., et al. "Synthesis of pyrazolopyrimidinones using a 'one-pot' approach under microwave irradiation." Beilstein Journal of Organic Chemistry 14 (2018): 1222-1228.[Link]

  • Iorkula, T. H., et al. "An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors." Molecules 30.3 (2025): 458.[Link]

Method

Application Note: Advanced Multi-Component Reaction (MCR) Strategies for 5-Aminopyrazole Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Green protocols, mechanistic causality, and self-validating experimental workflows for the synthesis of highly functionalized 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Green protocols, mechanistic causality, and self-validating experimental workflows for the synthesis of highly functionalized 5-aminopyrazoles.

Introduction & Strategic Rationale

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors, anti-cancer agents, and anti-fungal drugs[1]. Traditional linear syntheses of these heterocycles often suffer from poor atom economy, reliance on toxic organic solvents, and complex purification bottlenecks.

Multi-component reactions (MCRs) bypass these limitations by enabling the one-pot assembly of three or more reactants. As a Senior Application Scientist, I advocate for MCRs not merely for their operational simplicity, but because they allow for rapid library generation and late-stage functionalization. This guide details three field-proven MCR strategies, explaining the physicochemical causality behind the experimental conditions to ensure reproducible, high-yield outcomes in your laboratory.

Pillar I: The Hydrotrope-Driven Aqueous 3-Component Cyclocondensation

The synthesis of 5-aminopyrazole-4-carbonitriles via the cyclocondensation of phenylhydrazine, aldehydes, and malononitrile is a cornerstone MCR. However, the inherent hydrophobicity of aromatic aldehydes and phenylhydrazine typically necessitates volatile organic solvents.

Mechanistic Causality: To transition this reaction to a purely aqueous medium, sodium p-toluenesulfonate (NaPTS) is employed as a hydrotrope[1]. Unlike traditional surfactants that form standard micelles, hydrotropes self-assemble into dynamic, disorganized aggregates. Water hydrates the hydrophilic sulfonate head groups of NaPTS, decreasing their electrostatic repulsion. This allows the hydrophobic toluene tails to cluster, creating a lipophilic microenvironment that dramatically increases the aqueous solubility of the organic reactants[2]. This proximity effect accelerates the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by rapid Michael addition of phenylhydrazine and subsequent intramolecular cyclization[3].

G R1 Aldehyde + Malononitrile Cat NaPTS in H2O (Hydrotrope) R1->Cat Solubilization R2 Phenylhydrazine Int2 Michael Addition & Intramolecular Cyclization R2->Int2 Int1 Arylidenemalononitrile (Knoevenagel Condensate) Cat->Int1 Knoevenagel Condensation Int1->Int2 + Phenylhydrazine Prod 5-Aminopyrazole-4-carbonitrile Int2->Prod Tautomerization

Caption: Mechanism of NaPTS-catalyzed 3-component 5-aminopyrazole synthesis.

Quantitative Catalyst Comparison

Various green catalysts have been evaluated for this specific 3-component reaction. The table below summarizes the operational parameters to aid in protocol selection[3]:

Catalyst SystemSolventTemp (°C)Time (min)Avg. Yield (%)Mechanistic Advantage
NaPTS (20 mol%)H₂O5030–4588–94%Hydrotropic solubilization; highly recyclable.
Sodium Ascorbate (10 mol%)EtOH:H₂O5040–6085–92%Vitamin-based, safe, mild pH modifier.
Potassium Phthalimide (15 mol%)EtOH:H₂O5045–6082–90%Inexpensive basic organocatalyst; easy recovery.
FeCl₃ / PVP H₂O:PEG-400RT120–24080–97%Homogeneous phase-transfer; Lewis acid activation.
Protocol 1: Synthesis of 5-Aminopyrazole-4-carbonitriles via NaPTS

Self-Validating Design: The protocol relies on the precipitation of the final product from the aqueous phase, driving the equilibrium forward and eliminating the need for column chromatography.

  • Preparation of the Hydrotrope Medium: Dissolve NaPTS (20 mol%) in deionized water (5.0 mL per mmol of reactant) in a 50 mL round-bottom flask. Stir at 50 °C until completely homogenized.

  • Reactant Addition: Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the aqueous solution. Stir for 5 minutes to allow the Knoevenagel condensate to form (solution will turn slightly cloudy/yellow).

  • Cyclocondensation: Add phenylhydrazine (1.0 mmol) dropwise. Caution: Phenylhydrazine is toxic; handle in a fume hood.

  • Reaction Monitoring: Maintain stirring at 50 °C. Monitor the reaction via TLC (Hexane:EtOAc, 7:3). The reaction is typically complete within 30–45 minutes, indicated by the formation of a dense precipitate.

  • Workup & Validation: Cool the mixture to room temperature and filter the solid precipitate. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual NaPTS and unreacted malononitrile.

  • Purification: Recrystallize the crude solid from hot ethanol. The aqueous filtrate (containing NaPTS) can be recycled for up to three subsequent runs with minimal loss of catalytic efficiency[3].

Pillar II: Iodine-Mediated Solvent-Free Synthesis of Aminopyrazole-Thioethers

Introducing a thioether linkage to the 5-aminopyrazole core significantly enhances its lipophilicity and target-binding affinity. Annes et al. developed a highly efficient, metal-free, and solvent-free MCR utilizing substituted hydrazines, nitriles, and benzenethiols[1].

Mechanistic Causality: This reaction is a masterclass in tandem catalysis. In the first phase, the hydrazine and nitrile undergo a Michael addition followed by intramolecular cyclization (with the elimination of ammonia) to form the 5-aminopyrazole core[2]. Simultaneously, molecular iodine (I₂) reacts with the benzenethiol to generate a highly electrophilic sulfur species. Because the C4 position of the newly formed 5-aminopyrazole is highly nucleophilic (due to the electron-donating amino group at C5), an Electrophilic Aromatic Substitution (EAS) occurs seamlessly at C4, forming the C-S bond[2].

G R1 Substituted Hydrazine + Nitrile Int1 5-Aminopyrazole Core R1->Int1 Michael Addition & Cyclization R2 Benzenethiol + Iodine Int2 Electrophilic Sulfur Species R2->Int2 I2 Mediation EAS Electrophilic Aromatic Substitution (C4) Int1->EAS Int2->EAS Prod Aminopyrazole-Thioether EAS->Prod C-S Bond Formation

Caption: Iodine-mediated synthesis of aminopyrazole-thioethers via EAS.

Protocol 2: Solvent-Free Synthesis of Aminopyrazole-Thioethers

Self-Validating Design: The absence of solvent maximizes reactant concentration, driving the bimolecular EAS step. The use of a mild reducing agent during workup neutralizes excess iodine, preventing oxidative degradation of the thioether product.

  • Reagent Mixing: In a 10 mL glass vial equipped with a magnetic stir bar, sequentially add the substituted hydrazine (1.0 mmol), the active nitrile (1.0 mmol), and benzenethiol (1.0 mmol).

  • Iodine Activation: Add molecular iodine (20 mol%) directly to the neat mixture. Note: Ensure the iodine is finely powdered to maximize surface area.

  • Thermal Activation: Seal the vial and heat the mixture at 80 °C under continuous stirring. The mixture will transition into a dark, viscous melt.

  • Monitoring: Track the reaction progress via TLC (DCM:MeOH, 95:5) or LC-MS. The evolution of ammonia gas (which can be detected using wet pH paper at the vial's mouth if vented) indicates the formation of the pyrazole core. Total reaction time is typically 2–4 hours.

  • Quenching & Extraction: Cool the vial to room temperature. Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine (the dark color will dissipate). Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the pure aminopyrazole-thioether derivative.

Conclusion

The transition from linear, step-wise synthesis to multi-component reactions represents a paradigm shift in the preparation of 5-aminopyrazoles. By understanding the physicochemical roles of additives—whether it is the hydrotropic micellar aggregation induced by NaPTS or the dual-activation role of iodine in solvent-free environments—scientists can troubleshoot and scale these protocols with high confidence.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL:[Link]

  • Synthesis and Properties of Pyrazoles Source: Encyclopedia.pub URL:[Link]

  • Sodium toluene-4-sulfonate as a reusable and ecofriendly catalyst for Greener Synthesis of 5-aminopyrazole-4-carbonitrile in aqueous medium Source: ResearchGate URL:[Link]

Sources

Application

Application Notes and Protocols for the Green Synthesis of 1H-Imidazo[1,2-b]pyrazoles

Introduction The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure in modern medicinal chemistry and drug development.[1] Derivatives of this core have demonstrated a remarkable breadth of biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure in modern medicinal chemistry and drug development.[1] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The urgent need for sustainable and environmentally responsible chemical manufacturing has driven the evolution of synthetic methodologies away from classical, often harsh, conditions. This guide is designed for researchers, chemists, and drug development professionals, providing a detailed exploration of green chemistry approaches for the efficient synthesis of 1H-imidazo[1,2-b]pyrazoles.

We will move beyond simply listing procedures to explain the causality behind experimental choices, focusing on techniques that minimize waste, reduce energy consumption, and utilize safer reagents. The protocols described herein are grounded in authoritative literature and emphasize multicomponent reactions (MCRs), alternative energy sources, and eco-friendly solvent systems to enhance synthetic efficiency and environmental performance.

Strategy 1: Microwave-Assisted One-Pot Synthesis via Groebke–Blackburn–Bienaymé (GBB) Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction (3CR) that constructs the imidazo[1,2-b]pyrazole core from an aminopyrazole, an aldehyde, and an isocyanide.[2][3][4] Conventional methods often require long reaction times.[2] Microwave irradiation serves as a highly efficient, non-classical energy source that dramatically accelerates this process. The key advantage lies in the rapid, uniform heating of the reaction mixture, which can lead to shorter reaction times, higher yields, and improved purity profiles compared to conventional heating.

A particularly elegant and green approach is a sequential one-pot, two-step protocol.[2][3] This strategy first synthesizes the requisite 5-aminopyrazole intermediate under microwave irradiation, then proceeds with the GBB reaction in the same vessel without intermediate isolation, thereby improving atom economy and reducing waste from purification steps.

Experimental Protocol: Sequential One-Pot GBB Synthesis

This protocol details the synthesis of 2-(tert-butyl)-6-p-tolyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (a representative example) from ethoxymethylene malononitrile, hydrazine, p-tolualdehyde, and tert-butyl isocyanide.[2]

Step 1: Microwave-Assisted Formation of 5-Aminopyrazole-4-carbonitrile

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add ethoxymethylene malononitrile (0.50 mmol, 61 mg) and ethanol (0.5 mL).

  • Add hydrazine hydrate (0.55 mmol, ~27 µL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 10 minutes at 80 °C (150 W). The reaction proceeds to complete conversion, forming the 5-aminopyrazole-4-carbonitrile intermediate in solution. Do not isolate.

Step 2: Groebke–Blackburn–Bienaymé Three-Component Reaction

  • Allow the vial from Step 1 to cool to room temperature.

  • To the resulting ethanol solution of the aminopyrazole, add water (0.5 mL) to create a green 1:1 EtOH/water solvent system.[2]

  • Add p-tolualdehyde (0.55 mmol, 66 mg).

  • Add trifluoroacetic acid (TFA) as a catalyst (20 mol %, 0.10 mmol, ~7.5 µL). The use of a catalytic amount of a strong Brønsted acid is crucial for promoting the reaction.[2]

  • Add tert-butyl isocyanide (0.55 mmol, 50 mg).

  • Seal the vial and stir the reaction mixture vigorously at room temperature for 15 minutes.

  • The product will precipitate from the reaction mixture. Collect the solid by simple filtration, wash with a cold water/ethanol mixture, and dry under vacuum.

Data Presentation: Microwave-Assisted GBB Synthesis

The following table summarizes the efficiency of this sequential one-pot protocol with various aldehydes.

EntryAldehydeReaction Time (min)Overall Yield (%)Method of Isolation
1p-Tolualdehyde1579Filtration[2][3]
2Benzaldehyde1574Filtration[2]
34-Chlorobenzaldehyde1083Filtration[2]
44-Methoxybenzaldehyde6068Chromatography[2]
52,4-Dichlorobenzaldehyde1555Chromatography[2]

Reaction Conditions: 0.50 mmol scale; Step 1 in EtOH (0.5 mL) under MW (10 min, 80 °C), Step 2 in water/EtOH (1:1, 1 mL) with TFA (20 mol%) at room temperature.[2]

Workflow Visualization

GBB_Workflow Sequential One-Pot Synthesis Workflow reactants1 Ethoxymethylene Malononitrile + Hydrazine Hydrate + Ethanol mw_step Step 1: Microwave Synthesis (80 °C, 10 min, 150W) reactants1->mw_step intermediate In-situ Formation of 5-Aminopyrazole-4-carbonitrile mw_step->intermediate Complete Conversion gbb_step Step 2: GBB Reaction (Room Temp, 10-60 min) intermediate->gbb_step reactants2 Add: 1. Water 2. Aldehyde 3. TFA (catalyst) 4. Isocyanide reactants2->gbb_step product Final Product: 1H-Imidazo[1,2-b]pyrazole (Isolation via Filtration) gbb_step->product Precipitation

Caption: Workflow for the microwave-assisted sequential synthesis.

Strategy 2: Ultrasound-Promoted Green Synthesis

Ultrasonic irradiation provides another effective green chemistry tool for organic synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, which dramatically enhances reaction rates.[5][6] This method offers mild overall reaction conditions, reduces reaction times, and often improves yields, all while consuming less energy than conventional heating.[6][7] While a specific protocol for 1H-imidazo[1,2-b]pyrazoles is emergent, the principles are well-established for related imidazo-fused heterocycles.[7][8]

General Protocol: Ultrasound-Assisted Three-Component Synthesis

This generalized protocol is based on established procedures for ultrasound-assisted synthesis of related imidazoles and pyrazoles.[5][7][8]

  • In a thick-walled glass reaction vessel, combine the 5-aminopyrazole (1.0 mmol), the desired aldehyde (1.1 mmol), and a green solvent such as water or ethanol (3-5 mL).[7]

  • Add the isocyanide (1.1 mmol) and the chosen catalyst (e.g., KI, TFA, or another suitable acid, 0.5-20 mol %).

  • Place the vessel in an ultrasonic cleaning bath, ensuring the liquid level inside the vessel is below the water level in the bath. Alternatively, use a direct immersion ultrasonic horn.

  • Turn on the ultrasound (typically 25-40 kHz frequency). Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are often complete within 5-40 minutes.[5][8]

  • Upon completion, perform the appropriate workup. If the product precipitates, it can be isolated by filtration. Otherwise, an extraction with an organic solvent may be necessary.

  • Purify the product by recrystallization or column chromatography if required.

Comparative Data: Ultrasound vs. Conventional Methods

The table below illustrates the typical advantages of sonication for heterocyclic synthesis.

MethodReaction TimeYield (%)Conditions
Ultrasound4-35 min90-97%Room Temperature, Water/EtOH[5][6][7]
Conventional Stirring45-190 min55-86%Room Temperature or Reflux[5]
Conventional Heating20-60 min65-89%Reflux Temperature[5][6]
Reaction Mechanism Visualization

The GBB reaction, central to these syntheses, follows a well-defined pathway that is accelerated by both microwave and ultrasound energy.

GBB_Mechanism Plausible GBB Reaction Mechanism reactants Aminopyrazole + Aldehyde catalyst H+ reactants->catalyst schiff_base Schiff Base Intermediate catalyst->schiff_base Condensation nitrilium Nitrilium Ion Intermediate schiff_base->nitrilium isocyanide Isocyanide isocyanide->nitrilium Nucleophilic Attack cyclization Intramolecular Cyclization nitrilium->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 elimination Proton Transfer & Aromatization intermediate2->elimination product 1H-Imidazo[1,2-b]pyrazole elimination->product

Caption: Plausible mechanism for the GBB reaction.[9]

Strategy 3: Green Catalysts and Aqueous Media

A cornerstone of green chemistry is the replacement of hazardous reagents and solvents with safer, more sustainable alternatives. The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.[10][11] Furthermore, employing small amounts of efficient, recyclable, or biodegradable catalysts aligns perfectly with green principles.

Rationale and Application

For the synthesis of 1H-imidazo[1,2-b]pyrazoles, several studies have demonstrated the viability of using water or a water-ethanol mixture as the solvent for the GBB reaction.[2] This approach not only reduces reliance on volatile organic compounds (VOCs) but can also simplify product isolation, as many organic products are sparingly soluble in water and will precipitate upon formation.

The choice of catalyst is also critical. While various Lewis and Brønsted acids can promote the reaction, TFA has been shown to be highly effective in catalytic amounts (20 mol%).[2] Other research has explored novel green catalysts, such as Etidronic acid, to further improve the environmental profile of the synthesis.[12]

Protocol: GBB Reaction in an Aqueous System

This protocol is adapted from the optimized conditions for the three-component synthesis.[2][3]

  • To a 25 mL round-bottom flask with a magnetic stir bar, add 5-aminopyrazole-4-carbonitrile (0.50 mmol, 54 mg).

  • Add a 1:1 mixture of water and ethanol (1 mL total volume).

  • Add p-tolualdehyde (0.55 mmol, 66 mg) and tert-butyl isocyanide (0.55 mmol, 50 mg).

  • Add TFA (20 mol %, 0.10 mmol, ~7.5 µL) to the stirring suspension.

  • Stir the reaction at room temperature for 15 minutes.

  • Monitor the reaction by TLC. Upon completion, collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold 1:1 water/ethanol and dry under vacuum to yield the pure product. This procedure often eliminates the need for column chromatography.[2]

Catalyst and Solvent System Optimization

The choice of catalyst and solvent significantly impacts reaction efficiency.

EntryCatalyst (20 mol%)SolventTime (min)Yield (%)
1No CatalystEtOH>72 h0[2]
2InCl₃EtOH1567[2]
3TsOH·H₂OEtOH1563[2]
4TFAEtOH1572[2]
5TFA Water/EtOH (1:1) 15 79 [2][3]

This data clearly shows that the combination of TFA as a catalyst and a water/ethanol mixture as the solvent provides the optimal green conditions in terms of yield, reaction time, and ease of isolation.[2]

Green Chemistry Principles Visualization

Green_Chemistry Green Synthesis Principles inputs Inputs: - 3 Components (High Atom Economy) - Catalytic Acid (e.g., TFA) - Green Solvent (Water/EtOH) process Process (Energy Efficient) - Room Temperature - or Microwave/Ultrasound inputs->process outputs Outputs: - High Yield of Product - Minimal Waste (Aqueous) - Simple Filtration (No Chromatography) process->outputs principles Green Benefits: - Reduced VOCs - Energy Savings - High Efficiency - Simplified Process outputs->principles

Caption: Core principles of the green synthesis of 1H-imidazo[1,2-b]pyrazoles.

Conclusion

The synthesis of the medicinally significant 1H-imidazo[1,2-b]pyrazole scaffold can be achieved with exceptional efficiency and adherence to the principles of green chemistry. By leveraging multicomponent reactions like the GBB reaction and employing alternative energy sources such as microwave and ultrasound irradiation, researchers can dramatically reduce reaction times, minimize energy consumption, and increase product yields. The adoption of aqueous solvent systems further enhances the environmental compatibility of these syntheses, often simplifying product isolation and eliminating the need for hazardous organic solvents and chromatographic purification. The protocols and data presented in this guide offer a robust and validated framework for laboratories to produce these valuable compounds in a faster, safer, and more sustainable manner.

References

  • Demjén, A., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 2338–2344. [Link][2][3][4][13]

  • ResearchGate. (n.d.). Synthesis of model compound 1H‐imidazo[1,2‐b]pyrazole derivative. [Link][12]

  • ResearchGate. (2014). (PDF) Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. [Link]

  • Chauhan, S., Verma, P., & Srivastava, V. (2024). Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization. Synlett, 35, 1899-1905. [Link][7]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of 1H‐imidazo[1,2‐b]pyrazole. [Link][9]

  • MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link][5]

  • ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link][10]

  • Semantic Scholar. (2018). A FACILE ULTRASOUND ASSISTED FOR AN EFFICIENT SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE-FUSED. [Link][8]

  • BEPLS. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. [Link][6]

  • National Center for Biotechnology Information. (n.d.). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link][11]

  • International Journal of Scientific Research in Chemistry. (n.d.). Microwave assisted synthesis of some novel pyrazole substituted benzimidazoles and evaluation of their biological activities. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Amino-1H-pyrazole-3-carboxamide Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride . This compound is a highly valuable heterocyclic building block used extensively in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride . This compound is a highly valuable heterocyclic building block used extensively in medicinal chemistry and drug development. Achieving high yields and high purity requires precise thermodynamic control over the cyclocondensation and salt-formation steps.

This guide provides validated protocols, mechanistic insights, and troubleshooting FAQs designed by application scientists to help you optimize your synthetic workflow.

Mechanistic Overview & Synthesis Workflow

The most robust and scalable route to 5-amino-1H-pyrazole-3-carboxamide involves the condensation of 2-cyanoacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly electrophilic enamine intermediate. Subsequent treatment with hydrazine hydrate triggers a Michael-type addition-elimination, expelling dimethylamine, followed by a 5-exo-dig cyclization.

The regioselectivity of this reaction is strictly driven by the differential electrophilicity of the β -carbon versus the nitrile carbon . By carefully controlling the nucleophilic attack and minimizing aqueous hydrolysis, the target pyrazole core is formed with high fidelity.

SynthesisWorkflow A 2-Cyanoacetamide + DMF-DMA B 2-Cyano-3-(dimethylamino) acrylamide A->B Condensation (EtOH, Reflux) C 5-Amino-1H-pyrazole- 3-carboxamide B->C Cyclization (N2H4·H2O, EtOH) D 5-Amino-1H-pyrazole- 3-carboxamide HCl C->D Salt Formation (HCl, MeOH/MTBE)

Workflow for the synthesis of 5-Amino-1H-pyrazole-3-carboxamide HCl.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-3-(dimethylamino)acrylamide (Enamine Intermediate)
  • Charge: In a dry, nitrogen-flushed round-bottom flask, suspend 2-cyanoacetamide (1.0 eq) in anhydrous ethanol (3 volumes).

  • Addition: Add DMF-DMA (1.1 eq) dropwise at room temperature.

    • Causality: A slight stoichiometric excess of DMF-DMA ensures complete conversion of the active methylene compound, preventing unreacted starting material from co-precipitating and complicating downstream purification.

  • Reaction: Heat the mixture to reflux (78 °C) for 3 hours. The suspension will briefly clear before a dense yellow precipitate forms.

  • Isolation: Cool the mixture to 0–5 °C. Filter the precipitate, wash with cold ethanol, and dry under vacuum. (Expected yield: 85-90%).

Protocol 2: Cyclization to 5-Amino-1H-pyrazole-3-carboxamide (Free Base)
  • Charge: Suspend the enamine intermediate (1.0 eq) in degassed, anhydrous ethanol (5 volumes).

  • Addition: Add hydrazine hydrate (98%, 1.5 eq) dropwise.

    • Causality: Using 98% hydrazine hydrate instead of the standard 80% variant minimizes water content in the reaction matrix. This actively suppresses the premature hydrolysis of the cyano group to a carboxylic acid .

  • Reaction: Reflux for 4 hours. Dimethylamine gas is evolved during the Michael addition-elimination step.

    • Self-Validation: The reaction is complete when the evolution of basic gas ceases. You can validate this by holding a strip of wet pH paper at the condenser outlet; it will stop turning blue when the elimination of dimethylamine is finished.

  • Isolation: Concentrate the solvent by 50% under reduced pressure, cool to 0 °C, and filter the crystallized free base.

Protocol 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the free base in a minimum amount of warm methanol (~40 °C).

  • Acidification: Slowly add 4M HCl in dioxane (1.5 eq) while maintaining the temperature below 15 °C.

    • Causality: Utilizing anhydrous HCl in dioxane prevents the hydrolysis of the carboxamide group, a common degradation pathway when aqueous hydrochloric acid is used.

  • Precipitation: Add methyl tert-butyl ether (MTBE) dropwise as an anti-solvent.

    • Self-Validation: Continue addition until the solution becomes persistently cloudy, indicating that the saturation point has been reached and crystallization is initiating.

  • Isolation: Stir at 0 °C for 1 hour, filter the off-white crystals, wash with cold MTBE, and dry under high vacuum. Reference standards for physical characteristics can be verified against commercial analytical profiles .

Yield Optimization Data

The following table summarizes the quantitative impact of optimizing the cyclization and salt formation parameters. Transitioning from baseline aqueous conditions to strictly anhydrous, anti-solvent-driven conditions drastically improves both yield and purity.

Parameter SetHydrazine SourceCyclization SolventTemp (°C)Salt Formation SolventOverall Yield (%)Purity (HPLC)
Baseline 80% Hydrazine Hydrate (1.0 eq)Aqueous Ethanol100Water / Aqueous HCl45%91.0%
Optimization 1 98% Hydrazine Hydrate (1.2 eq)Absolute Ethanol78Methanol / Aqueous HCl68%95.5%
Optimization 2 98% Hydrazine Hydrate (1.2 eq)Absolute Ethanol78Methanol / 4M HCl in Dioxane82%98.2%
Fully Optimized 98% Hydrazine Hydrate (1.5 eq)Absolute Ethanol (Degassed)78MeOH/MTBE / 4M HCl in Dioxane88% >99.5%

Troubleshooting Guides & FAQs

Q: Why is my cyclization yield stalling around 50-60% with significant unreacted intermediate remaining? A: This is typically caused by the volatilization of hydrazine during reflux. Hydrazine hydrate has a boiling point close to water (~119 °C), but in refluxing ethanol, it can be lost to the vapor phase if condenser cooling is inadequate.

  • Causality: Insufficient nucleophile concentration stalls the 5-exo-dig cyclization.

  • Solution: Use 1.5 equivalents of 98% hydrazine hydrate. Ensure highly efficient reflux condensation (chilled water at 5 °C) and use strictly anhydrous ethanol to drive the reaction forward.

Q: The final hydrochloride salt is discolored (yellow/brown) instead of white/off-white. How can I improve the color and purity? A: The electron-rich 5-aminopyrazole core is highly susceptible to aerobic oxidation, especially at elevated temperatures or in the presence of trace transition metals.

  • Causality: Oxidation produces conjugated polymeric impurities that heavily discolor the product.

  • Solution: Degas all reaction solvents by sparging with nitrogen for 15 minutes prior to use. If the free base is already discolored, perform a hot filtration through a pad of Celite with 5 wt% activated charcoal (Darco) prior to the addition of HCl.

Q: I am observing the formation of a carboxylic acid side product. What is the mechanism of this failure? A: If water is present during the basic cyclization step (hydrazine acts as a base), the carboxamide group (or the intermediate nitrile) can undergo premature hydrolysis to form 5-amino-1H-pyrazole-3-carboxylic acid.

  • Causality: The hydroxide ion, generated from water and basic hydrazine, is a strong enough nucleophile to attack the amide carbonyl.

  • Solution: Maintain a strictly anhydrous environment. Switch to anhydrous hydrazine if the 98% hydrate still yields hydrolysis products, and strictly limit the reflux time to a maximum of 4 hours.

Q: The hydrochloride salt is not precipitating efficiently, leading to product loss in the mother liquor. How can I maximize recovery? A: 5-Amino-1H-pyrazole-3-carboxamide hydrochloride has moderate solubility in polar protic solvents.

  • Causality: Using pure methanol or ethanol for salt formation keeps the protonated product solvated via extensive hydrogen bonding.

  • Solution: Implement a binary solvent system. Dissolve the free base in a minimum amount of methanol, add the HCl source, and then slowly titrate in an anti-solvent such as MTBE or diethyl ether while cooling to 0–5 °C to force the salt out of solution.

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. Journal of Saudi Chemical Society (via PubMed Central). URL:[Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. URL:[Link]

Optimization

Technical Support Center: 5-Amino-1H-pyrazole-3-carboxamide Hydrochloride Purification

Welcome to the Technical Support Center for 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (CAS: 1219743-26-6). As a highly polar, low-molecular-weight heterocyclic salt, this compound presents unique challenges during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (CAS: 1219743-26-6). As a highly polar, low-molecular-weight heterocyclic salt, this compound presents unique challenges during isolation and purification. Standard organic chemistry purification workflows often fail due to the compound's extreme hydrophilicity and extensive hydrogen-bonding network.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols designed for researchers and drug development professionals.

Part 1: Troubleshooting Guide & FAQs

Q1: I attempted to purify the crude hydrochloride salt using normal-phase silica gel chromatography, but my recovery was less than 10%. What happened? A: The near-total loss of your product is caused by irreversible chemisorption. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride possesses multiple hydrogen-bond donors (a primary amine, a carboxamide group, and a pyrazole NH) and exists as an ionic salt [1]. Unmodified silica gel contains acidic silanol groups (pKa ~4.5). When your protonated amine interacts with these silanols, it forms intractable ionic and hydrogen bonds, permanently anchoring the compound to the stationary phase. Actionable Solution: Abandon normal-phase silica gel. For chromatographic purification of this compound, you must use Reverse-Phase (RP-HPLC) with an acidified mobile phase or Ion-Exchange Chromatography.

Q2: My synthesized batch has a distinct pink/brown discoloration instead of the expected off-white powder. How can I remove these color bodies? A: Electron-rich amino-pyrazoles are highly susceptible to oxidative degradation. Exposure to atmospheric oxygen, light, or trace transition metals during synthesis leads to the formation of highly conjugated, colored polymeric by-products [2]. Actionable Solution: Because these oxidation products are often present in trace amounts but possess high molar absorptivity, they can be removed via activated carbon filtration followed by solvent/anti-solvent recrystallization (See Protocol 1).

Q3: How do I separate the 5-amino isomer from the 3-amino isomer if they co-precipitate? A: Positional isomers of pyrazoles often exhibit nearly identical macroscopic solubilities, making standard recrystallization ineffective. However, the subtle differences in their dipole moments and intramolecular hydrogen bonding alter their hydrophobic surface area. Actionable Solution: Separation requires Preparative Reverse-Phase HPLC (C18). A shallow gradient of 0.1% aqueous trifluoroacetic acid (TFA) and methanol will exploit these micro-hydrophobic differences, allowing the isomers to elute at different retention times.

Q4: I need the free base form for my next synthetic step, but I have the hydrochloride salt. How do I cleanly remove the HCl without losing the water-soluble free base in an aqueous workup? A: The free base of 5-amino-1H-pyrazole-3-carboxamide is highly water-soluble, meaning a traditional liquid-liquid extraction (e.g., aqueous NaOH / Dichloromethane) will result in the product remaining in the aqueous layer. Actionable Solution: Utilize a "Catch-and-Release" Strong Cation Exchange (SCX) chromatography method (See Protocol 2). The resin traps the protonated pyrazole, allowing chloride and neutral impurities to be washed away, before releasing the free base using an ammoniacal solvent [3].

Part 2: Step-by-Step Methodologies

Protocol 1: Solvent/Anti-Solvent Recrystallization (Desalting & Decolorization)

Causality: The hydrochloride salt is highly soluble in hot, polar protic solvents (methanol) but completely insoluble in non-polar aprotic solvents (diethyl ether). This differential solubility forces the pure salt to crystallize while leaving non-polar organic impurities in solution.

  • Dissolution: Suspend 1.0 g of crude 5-Amino-1H-pyrazole-3-carboxamide hydrochloride in 5 mL of anhydrous Methanol in a round-bottom flask.

  • Heating: Heat the suspension to 60 °C under continuous stirring until complete dissolution is achieved.

  • Decolorization (Optional): If the solution is colored, add 100 mg of activated charcoal. Stir at 60 °C for 10 minutes, then filter hot through a tightly packed Celite pad into a clean, pre-warmed flask.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, dropwise add 15 mL of cold Diethyl Ether (anti-solvent). A white precipitate will immediately begin to form.

  • Maturation: Cool the suspension to 4 °C for 2 hours to maximize the thermodynamic yield of the crystal lattice.

  • Isolation: Filter the precipitate under a vacuum using a sintered glass funnel. Wash the filter cake with 2 x 5 mL of cold Diethyl Ether.

  • Validation: Dry the product under a high vacuum at 40 °C for 4 hours. Verify purity via 1H-NMR (DMSO-d6); the disappearance of broad multiplet signals in the aliphatic region confirms the removal of organic impurities.

Protocol 2: SCX "Catch-and-Release" Chromatography (Free Base Conversion)

Causality: Sulfonic acid-functionalized silica (SCX) acts as a solid-phase acid. It exchanges its protons for the protonated amino-pyrazole, trapping it covalently. Washing with methanol removes non-basic impurities. Eluting with a stronger base (ammonia) deprotonates the pyrazole, releasing it from the resin.

  • Column Preparation: Load 5 g of SCX-2 resin (propylsulfonic acid functionalized silica) into a glass column. Condition with 20 mL of Methanol.

  • Loading: Dissolve 500 mg of the hydrochloride salt in 5 mL of Methanol. Load the solution onto the resin at a flow rate of 1 mL/min.

  • Washing (Catch): Wash the column with 30 mL of Methanol. Self-Validation: TLC of the wash fractions should show no UV-active product, confirming the pyrazole is securely trapped on the resin.

  • Elution (Release): Elute the product using 30 mL of 2M Ammonia in Methanol. Collect the eluent in a clean flask.

  • Concentration: Evaporate the ammoniacal methanol under reduced pressure to yield the pure 5-Amino-1H-pyrazole-3-carboxamide free base.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical & Solubility Profile
PropertyValue / DescriptionImpact on Purification
Molecular Weight 162.58 g/mol (HCl salt)Low MW increases volatility in MS, but limits size-exclusion options.
LogP (Free Base) -0.9 (Predicted) [1]Highly hydrophilic; will not partition into standard organic solvents (DCM, EtOAc).
Solubility (Protic) High (Water, Methanol, DMSO)Ideal for reverse-phase LC and loading onto ion-exchange resins.
Solubility (Aprotic) Insoluble (Ether, Hexane, DCM)Enables highly efficient solvent/anti-solvent precipitation.
Table 2: Recommended Preparative RP-HPLC Conditions
ParameterSpecificationCausality / Rationale
Stationary Phase C18 (End-capped), 5 µmEnd-capping prevents residual silanol interactions with the amine.
Mobile Phase A Water + 0.1% TFATFA protonates the amine, ensuring a uniform ionic state and preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% TFAProvides the necessary hydrophobic competition to elute the compound.
Gradient 0% to 30% B over 20 minsThe extreme polarity requires a highly aqueous environment for retention.
Detection UV at 254 nmThe conjugated pyrazole ring provides strong UV absorbance.

Part 4: Visualizations

Diagram 1: Purification Decision Tree

Caption: Diagnostic workflow for selecting the appropriate purification method based on impurity profiles.

PurificationWorkflow Start Crude 5-Amino-1H-pyrazole- 3-carboxamide HCl CheckPurity Assess Impurity Profile (LC-MS / NMR) Start->CheckPurity Isomer Positional Isomers Present? CheckPurity->Isomer Inorganic Inorganic Salts / Excess HCl? CheckPurity->Inorganic Oxidation Colored Oxidation By-products? CheckPurity->Oxidation PrepLC Reverse-Phase Prep-HPLC (C18) Isomer->PrepLC Yes IonExchange SCX Ion-Exchange Chromatography Inorganic->IonExchange Yes Recryst Solvent/Anti-Solvent Recrystallization Oxidation->Recryst Yes Pure Pure Product (>98% Purity) PrepLC->Pure IonExchange->Pure Recryst->Pure

Diagram 2: SCX "Catch-and-Release" Mechanism

Caption: Mechanistic pathway of Strong Cation Exchange (SCX) chromatography for free base isolation.

IonExchange Resin SCX Resin (Silica-SO3⁻ H⁺) Wash Wash (MeOH) Removes Neutrals Resin->Wash Retain Load Load Crude Salt (R-NH3⁺ Cl⁻) Load->Resin Catch Elute Elute (NH3/MeOH) Releases Free Base Wash->Elute Release Recover Pure Free Base (R-NH2) Elute->Recover Collect

Part 5: References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 50896559, 5-amino-1H-pyrazole-3-carboxamide" PubChem, [Link]

  • F. L. C. de Carvalho et al. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection" Advances in Biological Chemistry, 2015. [Link]

  • M. K. Ghorai et al. "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations" ACS Omega, 2017. [Link]

Troubleshooting

Technical Support Center: Synthesis of Pyrazole Carboxamides

This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole carboxamides. As a class of compounds with significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole carboxamides. As a class of compounds with significant interest in medicinal chemistry and drug discovery, their efficient synthesis is paramount.[1][2] This document provides practical, in-depth troubleshooting advice and answers to frequently encountered challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles encountered during pyrazole carboxamide synthesis.

Q1: My initial pyrazole ring synthesis is resulting in a low yield. What are the likely causes?

Low yields in pyrazole synthesis, particularly through methods like the Knorr synthesis, are a frequent issue.[3][4] The problem often lies in one of several areas:

  • Incomplete Reaction: The cyclocondensation can be slow. Ensure you're using a suitable catalyst, often a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.[4] Consider moderately increasing the reaction time or temperature.[4]

  • Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is critical. Impurities can lead to side reactions and inhibit the desired transformation.

  • Hydrazine Stability: Hydrazines, especially phenylhydrazine, can be sensitive to air and light, leading to decomposition and the formation of colored byproducts.[3] Using fresh, high-purity hydrazine or a more stable salt form (e.g., hydrochloride) can mitigate this. Running the reaction under an inert atmosphere (Nitrogen or Argon) is also recommended.[3]

Q2: I'm observing a mixture of regioisomers in my pyrazole product. How can I improve regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines.[3][4] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products that can be difficult to separate.[3]

  • Controlling Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by exploiting subtle differences in activation energies.

  • Choice of Reactants: In some cases, altering the protecting groups or substituents on the dicarbonyl compound or hydrazine can sterically or electronically direct the cyclization to favor a single isomer.

  • Alternative Synthetic Routes: If controlling regioselectivity remains a challenge, consider alternative synthetic strategies that build the pyrazole ring in a more controlled, stepwise fashion.[5]

Q3: My amide coupling reaction is sluggish or failing. What should I investigate first?

Successful amide bond formation is contingent on the effective activation of the pyrazole carboxylic acid.

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species (like an acid chloride or an activated ester) is crucial. If using thionyl chloride or oxalyl chloride, ensure the reagents are fresh and the reaction is performed under anhydrous conditions.[1][6] The presence of a catalytic amount of DMF can be beneficial for forming the reactive Vilsmeier reagent.[6]

  • Coupling Reagent Decomposition: Peptide coupling reagents like HATU, HBTU, and EDC are sensitive to moisture.[1] Ensure they are stored properly and used in an anhydrous solvent.

  • Base Selection: The choice and stoichiometry of the base (e.g., DIPEA, TEA) are important.[1] An insufficient amount of base can fail to neutralize the acid formed during the reaction, thereby protonating the amine and rendering it non-nucleophilic.

Q4: My final pyrazole carboxamide product is difficult to purify. What are some effective strategies?

Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Column Chromatography: This is often the most effective method. A systematic approach to solvent system screening using thin-layer chromatography (TLC) is essential to find the optimal mobile phase for separation.[3][7]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique, provided a suitable solvent system can be identified.

  • Aqueous Workup: A thorough aqueous workup can remove many impurities. Washing the organic layer with dilute acid (e.g., 1M HCl) can remove basic impurities like unreacted amines, while washing with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic impurities like unreacted pyrazole carboxylic acid.[1]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific, complex challenges in your synthesis.

Guide 1: Poor Yields in the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl with a hydrazine, is a cornerstone of pyrazole chemistry.[3][8] However, optimizing yields can be a significant hurdle.

Troubleshooting Workflow:

G start Low Yield in Knorr Synthesis check_reagents Are starting materials (hydrazine, dicarbonyl) pure and fresh? start->check_reagents check_conditions Are reaction conditions (solvent, temperature, catalyst) optimal? check_reagents->check_conditions Yes solution_reagents Solution: Use fresh, high-purity reagents. Consider using a hydrazine salt for stability. check_reagents->solution_reagents No incomplete_reaction Is the reaction going to completion (monitor by TLC)? check_conditions->incomplete_reaction Yes solution_conditions Solution: Screen different solvents (e.g., ethanol, acetic acid). Optimize temperature. Ensure catalytic acid is present. check_conditions->solution_conditions No check_workup Is product being lost during workup or purification? solution_workup Solution: Optimize extraction and precipitation/crystallization conditions. Minimize transfers. check_workup->solution_workup side_reactions Are significant side products being formed? incomplete_reaction->side_reactions Yes solution_incomplete Solution: Increase reaction time and/or temperature. Add more catalyst. incomplete_reaction->solution_incomplete No side_reactions->check_workup Yes solution_side_reactions Solution: Lower temperature. Run under inert atmosphere to prevent hydrazine oxidation. side_reactions->solution_side_reactions No

Caption: Troubleshooting workflow for low yields in Knorr pyrazole synthesis.

Detailed Protocol: Representative Knorr Synthesis [3][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol (to a concentration of approximately 0.2 M).[6]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[6]

  • Reagent Addition: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[1]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress using Thin Layer Chromatography (TLC).[6] Reactions are typically complete within 2-6 hours.[6]

  • Workup and Isolation:

    • Upon completion, cool the mixture to room temperature.[1]

    • Reduce the solvent volume under reduced pressure.[1]

    • If the product precipitates, collect it by filtration, wash with cold ethanol, and dry under vacuum.[6]

    • If no precipitate forms, perform an aqueous workup by diluting the residue with an organic solvent like ethyl acetate and washing sequentially with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[1][6]

Guide 2: Challenges in Amide Coupling

The formation of the amide bond between the pyrazole carboxylic acid and an amine is a critical final step.[1] This transformation can be fraught with challenges, primarily related to the activation of the carboxylic acid.

Comparison of Amide Coupling Methods

MethodActivating Reagent(s)Typical Solvent(s)TemperatureAdvantagesDisadvantages
Acid Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) with catalytic DMF[1][6]Anhydrous DCM, THF[1]0 °C to RTHigh reactivity, often high yielding.Reagents are corrosive and moisture-sensitive. Can generate acidic byproducts.
Peptide Coupling HATU, HBTU, EDC with a base (e.g., DIPEA, TEA)[1]Anhydrous DMF, DCM[1]Room TemperatureMild conditions, high functional group tolerance, low racemization.Reagents can be expensive. Stoichiometry is critical.

Experimental Workflow for Amide Coupling:

G start Pyrazole Carboxylic Acid activation Activation of Carboxylic Acid start->activation method_a Method A: Acid Chloride Formation (SOCl₂ or (COCl)₂, cat. DMF) activation->method_a High Reactivity Needed method_b Method B: Peptide Coupling (HATU/HBTU/EDC, Base) activation->method_b Mild Conditions Needed amine_addition Addition of Amine and Base product Pyrazole Carboxamide amine_addition->product method_a->amine_addition method_b->amine_addition

Caption: Decision workflow for choosing an amide coupling method.

Detailed Protocol: Amide Coupling via Acid Chloride [1][7]

  • Acid Chloride Formation:

    • In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.[6]

    • Add a catalytic drop of DMF.[6]

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise.[6]

    • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.[6]

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole carbonyl chloride, which is typically used immediately.[6]

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[1]

    • In a separate flask, dissolve the desired amine (1.1-1.2 eq) and a base such as triethylamine (2.0-3.0 eq) in anhydrous DCM.[1][7]

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[1]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.[1]

  • Workup and Purification:

    • Wash the reaction mixture with water and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography or recrystallization.[1]

Detailed Protocol: Amide Coupling using Peptide Coupling Reagents [1]

  • Reaction Setup: Dissolve the pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF, DCM).[1]

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), the peptide coupling reagent (e.g., HATU, 1.1-1.5 eq), and a base (e.g., DIPEA, 2.0-3.0 eq) to the solution.[1]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.[1]

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

    • Purify the crude product by column chromatography or recrystallization.[1]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. BenchChem.
  • Beilstein Journals. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journals.
  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • PMC. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. PMC.
  • ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate.
  • BenchChem. (n.d.). common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem.
  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.

Sources

Optimization

Technical Support Center: Optimization of Oxidative Amidation for Pyrazole Carbaldehydes

Welcome to the Technical Support Center for the oxidative amidation of pyrazole carbaldehydes. The transformation of pyrazole C-3/4/5 carbaldehydes into stable amide conjugates is a critical workflow in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the oxidative amidation of pyrazole carbaldehydes. The transformation of pyrazole C-3/4/5 carbaldehydes into stable amide conjugates is a critical workflow in the development of pharmacologically relevant heterocyclic scaffolds[1]. This guide provides validated protocols, mechanistic insights, optimization matrices, and troubleshooting strategies for metal-free oxidative amidation.

Mechanistic Logic & Pathway

Understanding the reaction pathway is essential for effective troubleshooting. The metal-free oxidative amidation of pyrazole carbaldehydes proceeds via a tandem condensation-oxidation sequence[2]. Initially, the pyrazole carbaldehyde condenses with an amine (e.g., 2-aminopyridine) to form an imine intermediate[2]. Subsequent nucleophilic attack by the oxidant (H₂O₂) on the imine carbon generates a transient hydroperoxy aminal, which undergoes thermal dehydration to yield the final amide[2].

Mechanism A 1. Substrates Aldehyde + 2-Aminopyridine B 2. Imine Intermediate (Schiff Base) A->B - H2O C 3. Peroxide Attack (Nucleophilic Addition) B->C + H2O2 D 4. Hydroperoxy Aminal (Transient Species) C->D E 5. Amide Conjugate (Final Product) D->E - H2O

Mechanistic pathway of H2O2-mediated oxidative amidation of pyrazole carbaldehydes.

Self-Validating Standard Operating Procedure (SOP)

This protocol is optimized for the synthesis of pyrazole-pyridine amide conjugates using[1]. Every step includes a causality explanation and a self-validation checkpoint to ensure process integrity.

Step-by-Step Methodology:
  • Reagent Preparation: In a clean, dry reaction vial, dissolve pyrazole-3-carbaldehyde (1.0 equiv) and 2-aminopyridine (1.2 equiv) in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration.

    • Causality: DMSO is a highly polar aprotic solvent that stabilizes the polar transition states required for the subsequent nucleophilic attack[1].

    • Self-Validation Check: Stir at room temperature for 30 minutes. Perform a TLC check (Hexanes/EtOAc). The disappearance of the fluorescent aldehyde spot and the formation of a new, lower-Rf imine spot confirms successful condensation before proceeding.

  • Oxidant Addition: Slowly add aqueous hydrogen peroxide (30% w/w, 3.0 equiv) dropwise to the stirring mixture.

    • Causality: Dropwise addition prevents localized thermal spikes and minimizes the risk of over-oxidizing the pyrazole core. H₂O₂ acts as the sole, environmentally benign oxygen source[1].

  • Thermal Activation: Seal the vial and heat the reaction mixture to 130 °C in an aluminum heating block for 12 hours[1].

    • Causality: High thermal energy is strictly required to overcome the activation barrier for the elimination of water from the hydroperoxy aminal intermediate[1].

    • Self-Validation Check: After 12 hours, LC-MS analysis should show the target amide mass (M+H)⁺ as the base peak, with <5% residual imine.

  • Workup & Isolation: Cool the reaction to room temperature, quench with distilled water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate to afford the pure pyrazole-tethered amide[1].

Workflow Start Substrate Preparation Pyrazole Carbaldehyde + Amine Imine Imine Condensation (DMSO, Room Temp) Start->Imine Self-Validation: TLC Check Oxidant Oxidant Addition (30% H2O2, Dropwise) Imine->Oxidant Heat Thermal Activation (130°C, 12-15 hours) Oxidant->Heat Drives Nucleophilic Attack Workup Aqueous Quench & Extraction (EtOAc / Brine) Heat->Workup LC-MS Confirmation

Experimental workflow for the oxidative amidation of pyrazole carbaldehydes.

Optimization Data Matrix

The following table summarizes the optimization of reaction conditions for the formation of 5-(4-fluorophenyl)-1-phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide, demonstrating the critical impact of solvent and oxidant selection[1].

EntryOxidant (Equiv)SolventTemperature (°C)Time (h)Isolated Yield (%)
1TBHP (3.0)DMSO1302029
2H₂O₂ (3.0)DMSO1301275
3H₂O₂ (3.0)DMF1301545
4H₂O₂ (3.0)Toluene11024Trace
5NoneDMSO130240

Data Interpretation: H₂O₂ in DMSO at 130 °C provides the optimal balance of nucleophilicity and solvation, significantly outperforming organic peroxides like tert-butyl hydroperoxide (TBHP) and non-polar solvents like toluene[1].

Troubleshooting Guide & FAQs

Q1: My reaction is stalling at the imine intermediate with no amide formation. How do I push the reaction to completion? A: Stalling at the imine stage indicates a failure in either the nucleophilic addition of the peroxide or the subsequent dehydration step[2]. First, verify your heating block calibration; the dehydration of the hydroperoxy aminal requires robust thermal activation (130 °C)[1]. Second, ensure your H₂O₂ is fresh. Degraded peroxide solutions lack the active oxygen concentration necessary to attack the sterically hindered imine carbon.

Q2: I am observing significant degradation and low yields when using aliphatic amines instead of 2-aminopyridines. Why? A: Aliphatic secondary amines are highly susceptible to competing side reactions under these conditions, such as N-oxidation. The metal-free protocol optimized for pyrazole carbaldehydes performs best with primary heteroarylamines (e.g., 2-aminopyridines), which form stable, conjugated amide products[1]. If aliphatic amines are required, consider switching to a , which is highly efficient for aliphatic amine hydrochloride salts[3], or utilize an oxoammonium salt-mediated approach[4].

Q3: Why does the reaction fail completely in non-polar solvents like toluene? A: As shown in the optimization matrix, toluene yields only trace amounts of the product[1]. The reaction mechanism involves highly polar intermediates, specifically the hydroperoxy aminal[2]. Non-polar solvents cannot adequately solvate these transition states, raising the activation energy prohibitively high. Always use highly polar, aprotic solvents like DMSO or DMF for this specific transformation[1].

Q4: Can I use this method to synthesize thioamides instead of amides? A: Yes, but the reagent system must be altered. To synthesize pyrazole-tethered thioamides, replace the H₂O₂ oxidant with elemental sulfur (S₈) and utilize secondary amines in a multicomponent reaction setup. This metal-free sulfur insertion operates efficiently under similar thermal conditions to yield the thioamide conjugate[1].

References

  • Sharma, S., et al. (2023). "An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides." Beilstein Journal of Organic Chemistry, 19, 231–244. URL:[Link]

  • Yoo, W.-J., & Li, C.-J. (2006). "Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts." Journal of the American Chemical Society, 128(40), 13064–13065. URL:[Link]

  • Zhu, J. L., & Scheidt, K. A. (2017). "Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation." Organic Letters, 19(7), 1614–1617. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Welcome to the Heterocyclic Synthesis Support Center. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged bioisostere widely utilized in drug development, particularly in the design of selective kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged bioisostere widely utilized in drug development, particularly in the design of selective kinase inhibitors (e.g., CDK2, B-Raf)[1]. However, constructing this bicyclic system via the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles frequently presents a critical challenge: poor regioselectivity .

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you achieve >95% regioselectivity in your synthetic workflows.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do I consistently isolate a mixture of regioisomers when using unsymmetrical 1,3-diketones? Root Cause: The issue lies in the ambidentate nature of 5-aminopyrazoles and the lack of electronic differentiation in your electrophile. 5-aminopyrazole is a 1,3-binucleophile with two reactive sites: the exocyclic amino group (-NH2, a "soft" nucleophile) and the endocyclic nitrogen (N1, a "hard" nucleophile)[2]. When reacted with unsymmetrical 1,3-diketones, the two carbonyl groups often have similar electrophilicity. This leads to competitive initial attacks, resulting in a mixture of kinetic (5-substituted) and thermodynamic (7-substituted) isomers[1].

Q2: How can I rationally design my reaction to force absolute regioselectivity? Solution: Replace your 1,3-diketone with a β-enaminone (or a β-alkoxy-α,β-unsaturated ketone). Causality: β-enaminones possess highly differentiated electrophilic sites. The β-carbon is highly electrophilic (a "soft" site), while the carbonyl carbon is a "hard" site. According to Hard-Soft Acid-Base (HSAB) principles, the soft exocyclic amine of the pyrazole exclusively attacks the soft β-carbon of the enone via a Michael-type addition[2]. This locks the regiochemistry early in the pathway, ensuring that subsequent intramolecular cyclization by the N1 nitrogen yields only the 7-substituted pyrazolo[1,5-a]pyrimidine[2][3].

Q3: My reaction stalls at the acyclic intermediate stage. How do I drive the cyclization to completion? Solution: Switch from conventional reflux to Microwave (MW) Irradiation in a protic solvent (e.g., Ethanol or Acetic Acid). Causality: The intermediate formed after the initial Michael addition is sometimes stable at room temperature or under mild heating[3]. Microwave irradiation provides rapid, uniform volumetric heating that easily overcomes the activation energy barrier for the subsequent intramolecular cyclization and dehydration steps[3][4]. This prevents the intermediate from undergoing retro-Michael reactions or thermodynamic equilibration.

Mechanistic Pathway & Troubleshooting Workflows

Mechanism A 5-Aminopyrazole (1,3-Binucleophile) C Michael-type Addition (Exocyclic NH2 attacks β-carbon) A->C B β-Enaminone (1,3-Dielectrophile) B->C D Acyclic Intermediate C->D E Intramolecular Cyclization (Endocyclic N1 attacks Carbonyl) D->E F Dehydration & Amine Elimination E->F G Regioselective Pyrazolo[1,5-a]pyrimidine F->G

Mechanistic pathway of regioselective cyclocondensation via β-enaminones.

Troubleshooting Start Issue: Poor Regioselectivity or Low Yield Q1 Are you using an unsymmetrical 1,3-diketone? Start->Q1 Yes1 Switch to β-enaminone or use KOt-Bu catalyst Q1->Yes1 Yes No1 Check Reaction Temp & Solvent Q1->No1 No Q2 Is the intermediate stalling? No1->Q2 Yes2 Apply Microwave Irradiation (120°C) + Acetic Acid Q2->Yes2 Yes

Troubleshooting logic tree for resolving regioselectivity and yield issues.

Quantitative Data: Dielectrophile Comparison

To optimize your synthesis, consult the table below, which summarizes the expected regiochemical outcomes based on the choice of the 1,3-dielectrophile and reaction conditions[2][3][5].

1,3-Dielectrophile TypeRepresentative ReagentSolvent / ConditionsDominant RegioisomerYield (%)Regioselectivity
Symmetrical 1,3-Diketone AcetylacetoneEtOH / Reflux5,7-Dimethyl85–90%N/A (Symmetrical)
Unsymmetrical 1,3-Diketone BenzoylacetoneAcOH / RefluxMixture (5-Ph vs 7-Ph)60–70%Poor (~1:1 to 3:1)
β-Enaminone 3-(Dimethylamino)-1-phenyl-2-propen-1-oneEtOH / MW (120°C)7-Phenyl88–96%Excellent (>95:5)
Fluorinated Enone 4-Alkoxy-1,1,1-trifluoro-3-alken-2-oneEtOH / MW (120°C)7-Trifluoromethyl80–92%Excellent (>95:5)

Self-Validating Experimental Protocol

Methodology: Microwave-Assisted Regioselective Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines This protocol utilizes β-enaminones to guarantee regioselectivity and microwave irradiation to ensure complete cyclization[3][4].

Step 1: Reagent Preparation

  • Action: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the substituted 5-aminopyrazole (1.0 mmol) and the corresponding β-enaminone (1.1 mmol) in absolute ethanol (3.0 mL). Add 2-3 drops of glacial acetic acid.

  • Causality: Ethanol serves as an environmentally benign, microwave-transparent solvent that effectively solubilizes the starting materials. Acetic acid acts as a mild Brønsted acid catalyst, protonating the enaminone carbonyl to enhance the electrophilicity of the β-carbon, thereby accelerating the initial Michael addition.

Step 2: Microwave Activation

  • Action: Seal the vial and subject the mixture to microwave irradiation at 120°C for 15–20 minutes.

  • Causality: Microwave heating rapidly drives the endothermic dehydration and amine elimination steps. This prevents the accumulation of the acyclic intermediate and bypasses the thermodynamic equilibration that leads to regioisomeric mixtures[4].

Step 3: In-Process Self-Validation

  • Action: Monitor the reaction via TLC (Hexane:EtOAc 3:1).

  • Validation Check: The reaction is validated by two visual cues:

    • Colorimetric Shift: The deep yellow/orange color characteristic of the conjugated β-enaminone starting material will fade, indicating its consumption.

    • TLC Confirmation: The disappearance of the starting material spots and the emergence of a single, highly UV-active spot (the aromatized pyrazolo[1,5-a]pyrimidine) confirms complete, regioselective conversion[1].

Step 4: Isolation and Purification

  • Action: Cool the reaction mixture to room temperature, then pour it into crushed ice-water (15 mL) under vigorous stirring.

  • Causality: The sudden drop in solvent polarity forces the hydrophobic pyrazolo[1,5-a]pyrimidine to precipitate out of the aqueous ethanol mixture.

  • Action: Filter the resulting solid, wash with cold water, and recrystallize from ethanol to afford the analytically pure 7-substituted regioisomer.

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: Molecules (via PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Base-Catalyzed Isoxazole Ring Opening for Pyrazole Formation

Welcome to the Technical Support Center for heterocyclic transformations. This guide is designed for researchers and drug development professionals executing the conversion of isoxazoles to pyrazoles—a critical pathway f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic transformations. This guide is designed for researchers and drug development professionals executing the conversion of isoxazoles to pyrazoles—a critical pathway for synthesizing 5-aminopyrazoles and 3,5-disubstituted pyrazoles used in pharmaceutical libraries.

Below, you will find an in-depth mechanistic breakdown, a self-validating standard operating procedure (SOP), and a troubleshooting Q&A addressing the most common experimental bottlenecks.

Mechanistic Grounding & Pathway Logic

The transformation of an isoxazole into a pyrazole is not a simple substitution; it is a ring-opening/ring-closure (RORC) sequence. The base-catalyzed ring opening relies on the lability of the N–O bond. For 3-unsubstituted isoxazoles, strong bases deprotonate the C3 position, triggering an E1cB-like elimination that cleaves the N–O bond to form an ambiphilic α -cyanoenol or ketonitrile intermediate. A classic pharmacological example of this exact mechanism is the in vivo base-catalyzed ring opening of the drug leflunomide into its active α -cyanoenol metabolite, A771726 [2].

Once the ring is opened, the intermediate is neutralized and trapped with hydrazine (or a substituted hydrazine) to undergo cyclocondensation, yielding the thermodynamically stable pyrazole.

Mechanism A Isoxazole (Starting Material) B Base Addition (e.g., KOH, NaOH) A->B C Ring-Opened Intermediate (Ketonitrile / Cyanoenol) B->C Deprotonation (C3) & N-O Cleavage D Hydrazine Addition (NH2NHR) C->D Neutralization (AcOH / HCl) E Pyrazole Derivative (Final Product) D->E Cyclocondensation (-H2O)

Mechanistic pathway of base-catalyzed isoxazole ring opening and subsequent pyrazole formation.

Standard Operating Procedure: The Two-Step Protocol

While single-step methods (where hydrazine acts as both the base and the nucleophile) exist, in situ NMR studies have proven that a two-step process (base-induced opening followed by hydrazine addition) is significantly faster, operates at lower temperatures, and yields higher product purity [1].

This protocol is designed as a self-validating system : you must analytically confirm the formation of the intermediate before proceeding, isolating the variables of ring-opening and cyclization.

Step-by-Step Methodology

Phase 1: Base-Catalyzed Ring Opening

  • Dissolution: Dissolve the starting isoxazole (1.0 eq) in a minimal volume of absolute ethanol.

  • Base Addition: Slowly add a solution of alcoholic KOH (1.5 - 2.0 eq) dropwise at 0 °C.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir the mixture at room temperature for 1–2 hours. Do not proceed until TLC or LCMS confirms the complete disappearance of the starting isoxazole and the formation of the highly polar ketonitrile/cyanoenol intermediate.

  • Quenching: Once complete, cool the reaction to 0 °C and carefully neutralize the mixture to pH 6-7 using glacial acetic acid. Causality note: Neutralization prevents the subsequent hydrazine from being deprotonated, preserving its nucleophilicity for the cyclization step.

Phase 2: Hydrazine Cyclocondensation 5. Hydrazine Addition: Add hydrazine hydrate (1.2 - 1.5 eq) to the neutralized mixture. If using a substituted aryl-hydrazine, add it as a hydrochloride salt along with an equivalent of sodium acetate. 6. Cyclization: Heat the mixture to 60 °C for 1–3 hours. 7. Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude pyrazole.

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Suboptimal Pyrazole Yield Q1 Incomplete Isoxazole Consumption? Start->Q1 Q2 Regioisomer Mixtures (Substituted Hydrazines)? Start->Q2 Q3 Hydrolysis Byproducts (Amides/Acids)? Start->Q3 Sol1 Increase Base Strength (e.g., NaOEt or NaH) Q1->Sol1 Yes Sol2 Use 2-Step Method & Control pH during Cyclization Q2->Sol2 Yes Sol3 Minimize Water: Use Alcoholic KOH Q3->Sol3 Yes

Decision tree for troubleshooting common issues in isoxazole-to-pyrazole conversions.

Q: Why is my isoxazole failing to undergo ring opening, even after prolonged heating?

A: This is almost always a structural or pKa issue. Base-catalyzed ring opening typically requires a free proton at the C3 position of the isoxazole. If your substrate is fully substituted (e.g., a 3,4,5-trisubstituted isoxazole), standard hydroxide/alkoxide bases cannot initiate the E1cB elimination [2]. For example, 3-methylleflunomide is entirely resistant to base-catalyzed ring opening because it lacks this critical C3 proton [2]. Solution: If C3 is unsubstituted, increase the base strength (switch from K₂CO₃ to NaOEt or NaH). If C3 is substituted, you must rely on reductive ring-opening methods (e.g., Mo(CO)₆ or catalytic hydrogenation) rather than base catalysis.

Q: I am using methylhydrazine and isolating a 60:40 mixture of pyrazole regioisomers. How can I improve regioselectivity?

A: Substituted hydrazines (NH₂NHR) possess two nucleophilic nitrogen atoms with different steric and electronic profiles. In a single-step high-temperature reaction, kinetic and thermodynamic products compete, leading to poor regioselectivity. Solution: Utilize the two-step protocol [1]. By isolating/neutralizing the ketonitrile intermediate first, you can strictly control the pH and temperature of the cyclization step. Running the hydrazine addition at lower temperatures (0 °C to RT) in the presence of a mild acid catalyst (like acetic acid) favors the attack of the more nucleophilic (unsubstituted) nitrogen on the most electrophilic carbonyl carbon, drastically improving regioselectivity.

Q: My LCMS shows a mass corresponding to an amide or carboxylic acid instead of my target pyrazole. What happened?

A: You are observing the hydrolysis of the intermediate. When isoxazoles open, they often form a cyanoenol (containing a nitrile group). If you are using strong aqueous bases (like aqueous NaOH) and applying heat, the nitrile group will rapidly hydrolyze into an amide, and eventually a carboxylic acid, before the hydrazine can be added. Solution: Exclude water from the ring-opening step. Switch to absolute ethanol with alcoholic KOH, or use sodium ethoxide in dry THF.

Quantitative Data: Reagent System Selection

To aid in experimental design, use the following table to select the optimal base and solvent system for your specific substrate.

Base/Solvent SystemMethod TypeTypical Reaction TimeKey AdvantageCommon Pitfall
Hydrazine (neat or EtOH) 1-Step12–18 hoursSimple setup; no neutralization required.Slow reaction; high heat required; minor byproducts [1].
Alcoholic KOH / EtOH 2-Step2–4 hoursFast opening; prevents nitrile hydrolysis.Requires careful pH neutralization before step 2.
Aqueous NaOH / H₂O 2-Step1–3 hoursHighly effective for water-soluble substrates.High risk of intermediate hydrolysis to amides.
NaH / Dry THF 2-Step< 1 hourForces opening of sterically hindered isoxazoles.Overly harsh for base-sensitive functional groups.

References

  • Kallman, N. J., Cole, K. P., Koenig, T. M., Buser, J. Y., McFarland, A. D., McNulty, L. M., & Mitchell, D. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(20), 3537-3543.[Link]

  • Chen, X., et al. (2002). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. ResearchGate.[Link]

Troubleshooting

Technical Support Center: Regioselective Synthesis of 5-Aminopyrazoles

Welcome to the Technical Support Center for Heterocyclic Synthesis. As drug development increasingly relies on functionalized pyrazoles, controlling the regioselectivity of 5-aminopyrazoles versus 3-aminopyrazoles remain...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As drug development increasingly relies on functionalized pyrazoles, controlling the regioselectivity of 5-aminopyrazoles versus 3-aminopyrazoles remains a critical bottleneck. This guide provides the mechanistic causality, decision frameworks, and self-validating protocols required to eliminate regioisomeric mixtures in your workflows.

Core Principles: The Causality of Regioselectivity

The synthesis of 5-aminopyrazoles typically involves the condensation of monosubstituted hydrazines (e.g., arylhydrazines) with 1,3-dielectrophiles such as β -ketonitriles or β -alkoxyacrylonitriles[1][2]. The fundamental challenge arises from competing nucleophilic and electrophilic centers:

  • The Dinucleophile: Hydrazines possess two nitrogen atoms—the less sterically hindered terminal nitrogen ( NH2​ ) and the more nucleophilic internal substituted nitrogen ( NH )[1].

  • The Dielectrophile: The substrate features a highly electrophilic center (carbonyl or alkoxy carbon) and a secondary electrophilic center (the nitrile carbon)[2].

The Mechanistic Fork: If the terminal NH2​ attacks the primary electrophile first, followed by intramolecular cyclization of the internal NH onto the nitrile, the 5-aminopyrazole is formed[2]. Conversely, if the internal NH attacks first, the 3-aminopyrazole is generated[3].

To control this, we manipulate the reaction environment to operate under either Thermodynamic Control (favoring the more stable 5-aminopyrazole intermediate) or Kinetic Control (trapping the fast-forming 3-aminopyrazole intermediate)[1].

Mechanism Hydrazine Hydrazine (Terminal NH2) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Nucleophilic Attack Ketonitrile β-Ketonitrile (Carbonyl C) Ketonitrile->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Internal NH attacks Nitrile Product 5-Aminopyrazole Cyclization->Product

Mechanistic pathway for 5-aminopyrazole formation via hydrazone intermediate.

Decision Matrix & Workflow

Use the following logic to determine the appropriate reaction conditions based on your target regioisomer.

Workflow Start Hydrazine + 1,3-Dielectrophile Decision Target Isomer? Start->Decision Thermo Thermodynamic Control Neutral/Acidic, 70°C+ Decision->Thermo 5-Amino Kinetic Kinetic Control Strong Base, 0°C Decision->Kinetic 3-Amino Iso5 5-Aminopyrazole (Major Product) Thermo->Iso5 Equilibration Iso3 3-Aminopyrazole (Major Product) Kinetic->Iso3 Fast Cyclization

Workflow for selecting kinetic vs. thermodynamic conditions for regiocontrol.

Standard Operating Procedures (SOPs)

Every protocol must act as a self-validating system to ensure reproducibility and prevent downstream purification nightmares.

Protocol A: Thermodynamically Controlled Synthesis of 5-Aminopyrazoles[1][4]

Causality: Elevated temperatures and neutral/acidic conditions allow the initial Michael adducts to equilibrate. The intermediate formed by the terminal nitrogen is thermodynamically more stable, driving the reaction to the 5-aminopyrazole sink.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the β -ketonitrile in a polar aprotic solvent (e.g., DMF) or ethanol.

  • Hydrazine Addition: Add 1.0–1.2 equivalents of the substituted hydrazine. If using a hydrochloride salt, neutralize carefully to avoid shifting into basic kinetic control.

  • Catalysis: Add a catalytic amount of acetic acid to facilitate hydrazone formation.

  • Reaction: Heat the mixture to 70 °C (or reflux) for 4 to 14 hours. This extended heating is critical to allow full equilibration of the intermediates.

  • Work-up: Cool to room temperature and remove the solvent under reduced pressure.

  • Self-Validation Step: Analyze the crude mixture via 1 H-NMR. The 5-aminopyrazole isomer typically exhibits a distinct pyrazole C4-H proton shift compared to the 3-isomer. A single major peak confirms successful thermodynamic equilibration. Purify via recrystallization.

Protocol B: Kinetically Controlled Synthesis of 3-Aminopyrazoles[1][3]

Causality: Strong bases and low temperatures suppress equilibration. The more nucleophilic internal nitrogen of the hydrazine attacks first, and rapid cyclization locks the molecule into the 3-aminopyrazole configuration.

  • Base Preparation: Prepare a solution of sodium ethoxide (2.0 equivalents) in anhydrous ethanol and cool strictly to 0 °C.

  • Hydrazine Addition: Add the substituted hydrazine (1.0 equivalent) to the cooled basic solution.

  • Electrophile Addition: Dropwise add the β -alkoxyacrylonitrile (1.0 equivalent) over 45–60 minutes. Maintaining the temperature at 0 °C is mandatory to prevent thermal equilibration.

  • Reaction: Stir at 0 °C for an additional 2–3 hours.

  • Self-Validation Step: Perform TLC monitoring during the dropwise addition. The kinetically favored 3-aminopyrazole should form rapidly. The absence of baseline equilibration by-products validates the strict temperature control.

  • Work-up: Quench with cold water, extract with an organic solvent, and purify via chromatography.

Troubleshooting & FAQs

Q: I am getting a mixture of 3- and 5-aminopyrazoles when trying to synthesize the 5-isomer. How do I push the equilibrium? A: Mixed isomers usually indicate incomplete equilibration or inappropriate pH. To strongly favor the 5-aminopyrazole, ensure you are operating under strict thermodynamic control[1]. Increase the reaction temperature (e.g., refluxing in toluene or ethanol at 70 °C+) and maintain neutral to slightly acidic conditions (e.g., using acetic acid)[4]. Avoid strong bases like triethylamine or sodium ethoxide, which lock the kinetically favored 3-isomer into place[1].

Q: How do the electronic properties of my arylhydrazine impact the regiomeric ratio? A: Electronic effects heavily influence the nucleophilicity of the internal substituted nitrogen. Electron-donating groups (e.g., p-methoxy) on the aryl ring increase the nucleophilicity of the internal nitrogen, which dramatically increases the yield of the 3-aminopyrazole under kinetic conditions[1][3]. Conversely, electron-withdrawing groups decrease internal nucleophilicity, heavily favoring the 5-aminopyrazole regardless of the conditions used[1].

Table: Influence of Hydrazine Substituents and Conditions on Regioselectivity [1][3]

Hydrazine Substituent1,3-DielectrophileReaction ConditionsMajor IsomerRatio (3-Amino : 5-Amino)
Phenyl β -alkoxyacrylonitrileNaOEt, EtOH, 0 °C (Kinetic)Mixed50:50
p-Methoxyphenyl β -alkoxyacrylonitrileNaOEt, EtOH, 0 °C (Kinetic)3-Aminopyrazole78:22
Bulky Alkyl (e.g., t-butyl) β -alkoxyacrylonitrileNaOEt, EtOH, 0 °C (Kinetic)5-Aminopyrazole< 5:95
Any Aryl/Alkyl β -ketonitrileNeutral/Acidic, 70 °C+ (Thermodynamic)5-Aminopyrazole< 5:95

Q: My β -ketonitrile is hydrolyzing before the hydrazine can react. What should I do? A: β -ketonitriles are highly prone to hydrolysis under strongly acidic or basic conditions. If hydrolysis is outcompeting hydrazone formation, neutralize the reaction mixture prior to hydrazine addition[4]. Alternatively, switch to non-aqueous, aprotic dipolar solvents like DMF or NMP, which minimize hydrolysis while maintaining solubility[4]. If the substrate remains unstable, consider using masked dielectrophiles such as enaminonitriles, which are significantly more stable and react efficiently with hydrazines to yield the desired 5-aminopyrazoles[2].

References

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: pmc.ncbi.nlm.nih.gov (Beilstein Journal of Organic Chemistry) URL: [Link]

  • Title: Regioselective synthesis of 3- and 5-aminopyrazoles Source: theheterocyclist.wordpress.com URL: [Link]

Sources

Optimization

Technical Support Center: Investigating the Stability of 5-Amino-1H-pyrazole-3-carboxamide Hydrochloride in Solution

An in-depth guide to the solution stability of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride, developed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the solution stability of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride, developed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides field-proven insights into the stability of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. The following question-and-answer-based troubleshooting guide is designed to address common challenges encountered during experimental work, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store the solid 5-Amino-1H-pyrazole-3-carboxamide hydrochloride?

A1: To ensure long-term stability, the solid compound should be stored under controlled conditions. Best practices include:

  • Temperature: Refrigerate at 2-8°C or freeze at -20°C for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1]

  • Light: Protect the compound from light by using amber glass vials or by wrapping the container in aluminum foil to prevent photodegradation.[1]

  • Moisture: Keep the compound in a dry environment, ideally in a desiccator, to prevent hydrolysis.[1]

Q2: My solid compound has developed a brownish tint over time. Is it still usable?

A2: A brown discoloration is a common indicator of oxidation.[1] While minor discoloration may not significantly impact purity for some applications, it is a sign of degradation. It is crucial to store the compound under an inert atmosphere to prevent this.[1] For sensitive experiments, it is highly recommended to use a fresh, un-discolored lot of the compound or to re-purify the material if possible.

Q3: What are the best solvents for preparing a stock solution, and what are the initial stability considerations?

A3: The choice of solvent is critical and depends on the intended application and required storage time.

  • Organic Solvents: For short-term use, anhydrous polar aprotic solvents like DMSO or DMF are often suitable. However, even in these solvents, long-term stability is not guaranteed.

  • Aqueous Solutions: The compound is a hydrochloride salt, suggesting some aqueous solubility. However, aqueous solutions are more susceptible to hydrolytic degradation. The pH of the solution will be a critical factor in determining stability; acidic conditions may be more stable than neutral or basic conditions, though hydrolysis can still occur.[2][3] It is strongly recommended to prepare aqueous solutions fresh before each experiment.

Q4: Are pyrazole derivatives generally sensitive to light?

A4: Yes, many pyrazole derivatives exhibit photosensitivity.[4][5][6] Exposure to UV light can induce photochemical isomerization or other degradation pathways.[5][7] Therefore, it is a standard precautionary measure to protect solutions of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride from light during storage and handling.

Troubleshooting Guide: Degradation in Solution

Problem: I am observing a new, unidentified peak in my HPLC chromatogram (or a new spot on my TLC plate) after storing a solution of my compound. What is the likely cause?

This observation strongly suggests that the compound is degrading in solution. The appearance of new peaks indicates the formation of one or more degradation products. The most common degradation pathways for a molecule like 5-Amino-1H-pyrazole-3-carboxamide hydrochloride are hydrolysis, oxidation, and photodegradation.

Logical Approach to Identification: The most effective way to identify the unknown peak is to perform a forced degradation (or stress testing) study.[8][9][10] This involves intentionally subjecting the compound to harsh conditions to accelerate the formation of potential degradation products. By comparing the retention time of the unknown peak with the peaks generated under specific stress conditions, you can identify the degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol is designed to systematically investigate the stability of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride.

Objective: To identify potential degradation products and understand the degradation pathways under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions: For each condition, a parallel control sample (stock solution stored at 2-8°C, protected from light) should be analyzed.

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.[1]

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.[1]

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation (in solution):

    • Dilute the stock solution with the initial solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 100 µg/mL.

    • Heat the solution at 70°C for 48 hours in a sealed vial, protected from light.

  • Photodegradation:

    • Dilute the stock solution with the initial solvent to a final concentration of approximately 100 µg/mL.

    • Expose the solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

3. Analysis:

  • Analyze all samples (stressed and control) using a validated stability-indicating HPLC method (see protocol below). A photodiode array (PDA) detector is highly recommended to assess peak purity and compare UV spectra.[1]

Diagram: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock 1. Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute & Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute & Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Dilute & Stress thermal Thermal (70°C, in solution) stock->thermal Dilute & Stress photo Photolytic (ICH Q1B) stock->photo Dilute & Stress hplc 2. Analyze by Stability-Indicating HPLC-PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc outcome 3. Identify Degradation Pathways hplc->outcome

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway: Hydrolysis

The carboxamide functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (5-Amino-1H-pyrazole-3-carboxylic acid).[2][11] This is often a primary degradation pathway for carboxamide-containing compounds.[3]

Diagram: Potential Hydrolytic Degradation of 5-Amino-1H-pyrazole-3-carboxamide

Caption: Hydrolysis of the carboxamide to a carboxylic acid.

Data Summary: Illustrative Forced Degradation Outcomes

The table below summarizes hypothetical but expected outcomes from a forced degradation study, which can help in diagnosing the degradation pathway.

Stress ConditionExpected Degradation LevelLikely Major Degradant(s)
0.1 M HCl, 60°C, 24h 5-15%5-Amino-1H-pyrazole-3-carboxylic acid (from hydrolysis)
0.1 M NaOH, 60°C, 24h 10-25%5-Amino-1H-pyrazole-3-carboxylic acid (from hydrolysis)
3% H₂O₂, RT, 24h 5-20%Oxidized species (e.g., N-oxides)
70°C, 48h < 5%Minimal degradation expected if thermally stable
Photolytic (ICH Q1B) VariableIsomers or other photoproducts
Problem: My results are not reproducible between experiments run on different days using the same stock solution.

This issue points directly to the instability of the compound in your stock solution under your specific storage conditions. Relying on aged solutions can introduce significant variability.

Solution: Implement Strict Solution Handling Protocols

  • Prepare Fresh Solutions: The most robust approach is to prepare a fresh solution from solid material for each experiment.

  • Conduct a Short-Term Stability Study: If preparing fresh solutions is not feasible, you must determine the window of viability for your solution.

    • Prepare a batch of your stock solution.

    • Store it under your typical laboratory conditions (e.g., on the benchtop at room temperature) and in the refrigerator (2-8°C).

    • Analyze aliquots by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Determine the time point at which the concentration of the parent compound decreases by a set amount (e.g., >2%) or when degradation products exceed a certain threshold (e.g., >0.5%). This defines the maximum allowable age for your solution.

Analytical Methodology

Protocol: Stability-Indicating RP-HPLC-UV Method

Objective: To separate and quantify 5-Amino-1H-pyrazole-3-carboxamide hydrochloride from its potential degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient is often effective. Start with a low percentage of organic phase and ramp up.

    • Example: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector; a starting point could be around 230-260 nm.[1]

  • Injection Volume: 10 µL.

This method should be validated for specificity to ensure that the peaks for the parent compound and all potential degradation products are well-resolved.

References

  • Benchchem. (n.d.).
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Benchchem. (n.d.).
  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026, February 3).
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • The Photochemical Isomerization of Pyrazoles: An AB Initio Study - ResearchG
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC. (2022, May 27).
  • Photochemical transformation of a pyrazole derivative into imidazoles.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Sigma-Aldrich. (n.d.). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR.
  • Amerigo Scientific. (n.d.). 5-Amino-1H-pyrazole-3-carboxamide hydrochloride.
  • PubChem. (n.d.). 5-amino-1H-pyrazole-3-carboxamide.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Forced Degrad
  • PharmaInfo. (n.d.).
  • BioProcess International. (2011, January 1).
  • Development of forced degradation and stability indicating studies of drugs – A review. (2025, October 31).
  • BLD Pharm. (n.d.). 5-Amino-1H-pyrazole-3-carboxylic acid hydrochloride.
  • Benchchem. (n.d.). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
  • ResearchGate. (2025, October 16). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • PubMed. (n.d.).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (n.d.).
  • PubMed. (2025, January 9).
  • Benchchem. (n.d.).
  • MDPI. (2018, August 10). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors.
  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Fisher Scientific. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
  • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
  • Scribd. (n.d.). Effects of The PH and Concentration On The Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.
  • OPUS. (2025, August 28). Analytical Methods.

Sources

Troubleshooting

Technical Support Center: Optimizing Pyrazole Formation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solu...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate experimental issues but also to understand the underlying chemical principles for robust reaction optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during pyrazone synthesis.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors, including incomplete reactions, side-product formation, or product degradation.[1] A systematic approach is crucial for troubleshooting.

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclocondensation reaction can be slow. Ensure you are using an appropriate catalyst, such as a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.[1] Consider moderately increasing the reaction time or temperature.[1]

  • Purity of Starting Materials: The purity of your reactants is critical. Impurities can lead to unwanted side reactions, reducing yields and complicating purification.[2] Always use high-purity starting materials.

  • Reactant Stability: Hydrazine and its derivatives can be sensitive to air and light, leading to degradation and reduced reactivity.[1] Using fresh hydrazine or running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]

  • Incorrect Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of hydrazine is sometimes used to drive the reaction to completion.[4]

  • pH Control: The reaction is pH-sensitive. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to other side reactions.[1] A small amount of a weak acid is typically optimal.[1]

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines.[3][5] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different products that can be difficult to separate.[1][3][5]

Strategies to Control Regioselectivity:

  • Electronic and Steric Effects: The regiochemical outcome is governed by both the electronic and steric properties of the substituents on both reactants.[4][5] The most nucleophilic nitrogen of the hydrazine generally attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[6]

  • Solvent Choice: The choice of solvent can dramatically influence regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to provide better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can also significantly improve regioselectivity.[3]

  • pH Control: The pH of the reaction can be a determining factor. Acidic conditions may favor one isomer, while basic conditions may favor the other.[4]

Q3: My reaction is forming a pyrazoline instead of the desired aromatic pyrazole. How can I fix this?

The initial cyclization of a hydrazine with an α,β-unsaturated ketone or aldehyde often yields a non-aromatic pyrazoline ring.[1] To obtain the aromatic pyrazole, an oxidation step is required.[1]

Solutions:

  • In-situ Oxidation: In some cases, simply heating in glacial acetic acid can promote oxidative aromatization.[1]

  • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step. Common methods include refluxing with a mild oxidizing agent or using bromine in a suitable solvent.[1]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific experimental problems.

Troubleshooting Guide 1: Low Product Yield

A low yield can be a frustrating issue. This guide provides a systematic workflow to diagnose and solve the problem.

Low_Yield_Troubleshooting cluster_optimize Optimization Steps Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Impure reagents? Check_Hydrazine Assess Hydrazine Quality & Handling Check_Purity->Check_Hydrazine Pure Optimize_Conditions Systematically Optimize Reaction Conditions Check_Hydrazine->Optimize_Conditions Fresh & handled correctly Improve_Workup Refine Workup & Purification Protocol Optimize_Conditions->Improve_Workup No improvement Success Improved Yield Improve_Workup->Success Optimized Screen_Solvent Screen Solvents Adjust_Temp Adjust Temperature Vary_Catalyst Vary Catalyst (Type & Loading) Adjust_Time Adjust Reaction Time

Experimental Protocol: Screening Reaction Conditions for Improved Yield

This protocol outlines a general procedure for optimizing the synthesis of a pyrazole, for example, from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (1.2 - 2 equivalents)[3]

  • Solvent (e.g., 1-Propanol, Ethanol, DMF)

  • Catalyst (e.g., Glacial Acetic Acid)

  • Deionized Water

  • Hexanes (for washing/recrystallization)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ethyl benzoylacetate in the chosen solvent.[3]

  • Reagent Addition: Add hydrazine hydrate to the mixture, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[3]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Workup and Isolation: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling. If not, slowly add cold deionized water to induce precipitation.[3] Collect the solid product by vacuum filtration.[3]

  • Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove impurities.[3]

  • Characterization: Determine the mass and percent yield of the product.

Data Presentation: Impact of Reaction Parameters on Yield

ParameterVariationObservationReference
Solvent Ethanol vs. DMFIn some cases, aprotic dipolar solvents like DMF can lead to higher yields compared to protic solvents like ethanol.[2][7][2][7]
Temperature Room Temp vs. 60 °C vs. 100 °CIncreasing temperature can improve yield up to an optimal point, after which degradation may occur.[3][3]
Catalyst Acid vs. Base vs. MetalThe choice of catalyst is substrate-dependent. While acid catalysis is common, some reactions benefit from metal catalysts like nano-ZnO or silver.[2][8][2][8]
Troubleshooting Guide 2: Poor Regioselectivity

Controlling regioselectivity is key for synthesizing a single, desired pyrazole isomer.

Regioselectivity_Factors Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack_C1 Attack at Carbonyl 1 Start->Attack_C1 Attack_C2 Attack at Carbonyl 2 Start->Attack_C2 Regioisomer_A Regioisomer A Attack_C1->Regioisomer_A Regioisomer_B Regioisomer B Attack_C2->Regioisomer_B Control_Factors Control Factors Sterics Steric Hindrance Control_Factors->Sterics Electronics Electronic Effects (EWG/EDG) Control_Factors->Electronics Solvent Solvent Choice (e.g., Fluorinated Alcohols) Control_Factors->Solvent

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Solvents

The use of fluorinated alcohols as solvents can dramatically improve the regioselectivity of the reaction.[5]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equivalent)

  • Methylhydrazine (1.1 equivalents)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 1,3-diketone in HFIP to make a 0.2 M solution.[5]

  • Addition: To the stirring solution, add methylhydrazine dropwise at room temperature.[5]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Solvent Removal: Upon completion, remove the HFIP under reduced pressure.[5]

  • Purification: Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to isolate the desired regioisomer.[5]

Data Presentation: Effect of Solvent on Regioisomeric Ratio

SolventRegioisomeric Ratio (A:B)Reference
EthanolOften results in a mixture of isomers[4]
DMFCan improve selectivity for certain substrates[4]
HFIPCan lead to high or exclusive formation of one regioisomer[3]

Characterization of Regioisomers:

Unambiguous characterization of regioisomers is crucial and is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, which can detect the spatial proximity between protons.[5]

References

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: NMR Elucidation of Pyrazole Derivatives

Introduction: The Challenge of Annular Tautomerism Pyrazole derivatives are highly privileged scaffolds in modern drug development, serving as the core pharmacophore for blockbuster therapeutics like celecoxib and silden...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Annular Tautomerism

Pyrazole derivatives are highly privileged scaffolds in modern drug development, serving as the core pharmacophore for blockbuster therapeutics like celecoxib and sildenafil. However, the structural elucidation of N -unsubstituted pyrazoles presents a unique analytical challenge: annular prototropic tautomerism [1].

In solution, the acidic proton migrates rapidly between the pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2). When this exchange rate approaches the NMR timescale, the local magnetic environments of the C3 and C5 positions (and their attached protons) average out[2]. This results in severe line broadening or the complete merging of signals in standard 1D Nuclear Magnetic Resonance (NMR) spectra[3]. To achieve unambiguous structural and tautomeric assignment, researchers must move beyond standard room-temperature 1D NMR and employ a combination of advanced analytical modalities.

This guide objectively compares the performance of standard 1D NMR, Variable Temperature (VT) NMR, 2D Correlation Spectroscopy, and Computational (DFT) NMR, providing actionable, self-validating protocols for the bench scientist.

Comparative Analysis of Analytical Modalities

To resolve pyrazole structures, no single technique is a panacea. The choice of modality depends on whether the goal is simple connectivity, tautomer resolution, or absolute spatial conformation.

Table 1: Performance Comparison of NMR Modalities for Pyrazole Characterization
Analytical ModalityPrimary ApplicationTautomer ResolutionTime / CostKey Limitation / Causality
Standard 1D NMR (298 K) Baseline purity and basic connectivity.Poor: Fast exchange causes C3/C5 signal averaging[4].Low / FastCannot distinguish tautomers; broad N-H peak (10–14 ppm) often obscures baseline[5].
Variable Temp (VT) NMR Freezing tautomeric exchange to observe distinct isomers.Excellent: Slows exchange below the NMR timescale[4].Medium / ModerateRequires low-freezing-point solvents (e.g., CD2​Cl2​ , CD3​OD ); DMSO-d6​ freezes at 18°C.
2D NMR (HMBC / NOESY) Mapping through-bond and through-space connectivity.Moderate: Best for N -substituted (locked) pyrazoles[5].High / SlowRelies on observable correlations; invisible or broad exchangeable protons limit HMBC utility.
Computational (DFT) NMR Predicting theoretical chemical shifts to match experimental data.Excellent: Calculates exact shifts for individual tautomers[6].Low / Slow (Compute Time)Requires rigorous geometry optimization; highly sensitive to solvent continuum models[1].

Quantitative Data & Chemical Shift Benchmarks

Understanding the intrinsic electronic distribution of the pyrazole ring is critical for interpreting chemical shifts. The N1 nitrogen donates its lone pair into the aromatic π -system, while the N2 nitrogen acts as an electron-withdrawing imine-like center. This resonance delocalization pushes electron density onto the C4 position, heavily shielding it, while leaving C3 and C5 deshielded due to their proximity to the electronegative nitrogens[1][7].

Table 2: Benchmark Chemical Shifts for Pyrazole Cores (in CDCl3​ / DMSO-d6​ )
NucleusRing PositionTypical Shift Range (ppm)Multiplicity / CouplingMechanistic Rationale
1 H H4 6.0 – 6.5Triplet or Doublet of DoubletsShielded by high π -electron density from N1 lone pair donation.
1 H H3 / H5 7.5 – 8.0Broad Singlet (if exchanging)Deshielded by inductive withdrawal from adjacent N atoms[3].
1 H N-H 10.0 – 14.0Extremely Broad SingletQuadrupolar relaxation from 14N and rapid intermolecular proton exchange[5].
13 C C4 100.0 – 110.0 1JCH​≈171 Hz High electron density (resonance hybrid major contributor)[7].
13 C C3 / C5 130.0 – 150.0Broadened (if exchanging)Inductive deshielding; signals average to ~135-145 ppm during fast tautomerism[2][3].

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the experiment inherently proves its own accuracy through built-in control steps.

Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution

Causality: Lowering the temperature reduces the thermal energy available to overcome the activation barrier of proton transfer. Once the exchange rate ( k ) drops below the difference in resonance frequencies ( Δν ) of the two tautomers, the averaged broad peak splits into distinct, sharp signals for each tautomer[4].

  • Sample Preparation: Dissolve 15 mg of the pyrazole derivative in 0.6 mL of CD2​Cl2​ or CD3​OD . Crucial: Do not use DMSO-d6​ or D2​O , as they will freeze during the cooling process.

  • Baseline Acquisition (Self-Validation Step 1): Acquire a standard 1 H spectrum at 298 K. Identify the broad N-H peak. Add 10 μ L of D2​O , shake vigorously, and re-acquire. The disappearance of the broad peak confirms it is an exchangeable proton, validating the presence of tautomerism[5].

  • Incremental Cooling: Insert a fresh, non- D2​O exchanged sample. Lower the probe temperature in 10 K increments from 298 K down to 213 K. Allow 5 minutes of equilibration time per step.

  • Coalescence Analysis (Self-Validation Step 2): Observe the C3/C5 or H3/H5 signals. Record the exact temperature at which the broad signal splits into two distinct peaks (the coalescence temperature, Tc​ ). Calculate the exchange rate at coalescence using the equation k=2​πΔν​ , proving the dynamic nature of the system.

Protocol 2: Computational (DFT) Prediction of 13 C Shifts

Causality: Experimental NMR cannot always definitively assign C3 vs. C5 if the substituents are electronically similar. Density Functional Theory (DFT) calculates the theoretical magnetic shielding tensor for each atom, allowing direct correlation with experimental shifts[6].

  • Geometry Optimization: Build the 3D structures of both the 1H and 2H tautomers in computational software (e.g., Gaussian). Optimize the geometry using the B3LYP/6-311++G(d,p) level of theory. Causality: The diffuse functions (++) are mandatory to accurately model the electron density around the electronegative nitrogen atoms[1][7].

  • Frequency Verification (Self-Validation Step): Run a vibrational frequency calculation at the same level of theory. Ensure there are zero imaginary frequencies . This validates that the optimized structure is a true energy minimum, not a transition state[1].

  • Magnetic Shielding Calculation: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. GIAO ensures the results are mathematically independent of the gauge origin[6].

  • Linear Scaling: Convert the calculated isotropic shielding values ( σ ) to chemical shifts ( δ ) by subtracting them from the calculated shielding of a reference molecule (TMS) simulated at the exact same level of theory. Compare the predicted δ values to the VT-NMR data to assign the dominant tautomer[7].

Visualizing the Analytical Workflow

The following decision tree illustrates the logical progression for elucidating a novel pyrazole derivative, moving from standard techniques to advanced resolution methods.

G Start Synthesized Pyrazole NMR1D 1D 1H/13C NMR (298K) Start->NMR1D Decision Are C3/C5 signals broadened or averaged? NMR1D->Decision FastEx Fast Tautomeric Exchange Decision->FastEx Yes SlowEx Locked / Slow Exchange Decision->SlowEx No VTNMR VT-NMR (Cool to 233K) FastEx->VTNMR NMR2D 2D HMBC / NOESY SlowEx->NMR2D VTNMR->NMR2D DFT DFT Shift Prediction NMR2D->DFT Final Unambiguous Elucidation DFT->Final

Workflow for resolving tautomeric ambiguity in pyrazoles using advanced NMR techniques.

Sources

Comparative

A comparative analysis of synthetic routes to 5-Amino-1H-pyrazole-4-carboxamide.

Target Audience: Researchers, computational chemists, and process development scientists. Introduction & Strategic Importance 5-Amino-1H-pyrazole-4-carboxamide (often referred to as AICA base or 3-amino-4-pyrazolecarboxa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and process development scientists.

Introduction & Strategic Importance

5-Amino-1H-pyrazole-4-carboxamide (often referred to as AICA base or 3-amino-4-pyrazolecarboxamide) is a1[1]. It serves as the direct synthetic precursor to the 2[2] and acts as a foundational building block for modern targeted therapies, including3[3].

Given its industrial and pharmacological significance, selecting an optimal synthetic route is critical. This guide objectively compares the two most prominent methodologies: the industrial-standard Cyanoacetamide/Morpholine Route and the classical Malononitrile/Nitrile Hydrolysis Route .

Visualizing the Synthetic Pathways

SynthesisComparison A1 Cyanoacetamide + Triethyl Orthoformate A2 3-Morpholino-2-cyanoacrylamide (Stable Intermediate) A1->A2 Morpholine, Reflux (-EtOH) Target 5-Amino-1H-pyrazole- 4-carboxamide A2->Target Hydrazine Hydrate (Nucleophilic Cyclization) B1 Malononitrile + Triethyl Orthoformate B2 Ethoxymethylenemalononitrile B1->B2 Acetic Anhydride Reflux B3 5-Amino-4-cyanopyrazole (Nitrile Intermediate) B2->B3 Hydrazine Hydrate Cyclization B3->Target Conc. H2SO4 Hydrolysis (<20°C)

Fig 1: Parallel synthetic pathways to 5-Amino-1H-pyrazole-4-carboxamide.

Route A: The Cyanoacetamide / Morpholine Pathway (Industrial Standard)

Mechanistic Causality & Expertise

This route relies on the three-component4[4]. The critical experimental choice here is the use of morpholine. Cyanoacetamide is highly prone to base-catalyzed dimerization, which yields intractable pyridine derivatives. Morpholine, with its weak basicity (pKa ~8.3), is basic enough to catalyze the Knoevenagel-type condensation but5[5].

Furthermore, morpholine acts as an excellent leaving group in the subsequent cyclization step. When treated with hydrazine hydrate, the strong alpha-effect of hydrazine drives a rapid nucleophilic displacement of the morpholine moiety, followed by 2[2].

Self-Validating Experimental Protocol

Note: This protocol is self-validating; the precipitation of the intermediate and the pH-dependent crystallization of the final salt serve as visual checkpoints.

Step 1: Synthesis of 3-Morpholino-2-cyanoacrylamide

  • Reagents: Combine cyanoacetamide (1.0 eq), triethyl orthoformate (1.2 eq), and morpholine (1.2 eq) in a 4[4].

  • Reaction: Heat the mixture to4[4].

  • Validation: The reaction self-validates via copious precipitation of the product. Seed crystals can be added to 2[2].

  • Isolation: Cool the batch rapidly to 30 °C, filter, and wash with cold ethanol. The intermediate is isolated in high purity 5[5].

Step 2: Cyclization to 5-Amino-1H-pyrazole-4-carboxamide Hemisulfate

  • Reaction: Suspend 3-morpholino-2-cyanoacrylamide in water at 60 °C. 2[2].

  • Thermodynamic Control: The reaction is highly exothermic. Rapidly heat to 95 °C and maintain for 20 minutes to 6[6].

  • Salt Formation (Purification): Cool the mixture to 60 °C. Carefully adjust the pH to exactly 1.5 using a mixture of 2[2].

  • Isolation: Cool to 5 °C. The target compound precipitates exclusively as the hemisulfate salt2[2].

Route B: The Malononitrile / Nitrile Hydrolysis Pathway (Classical Bench Route)

Mechanistic Causality & Expertise

This alternative route builds the pyrazole core first, yielding 5-amino-4-cyanopyrazole, which must then be 7[7]. The critical phase is the hydration of the highly stable nitrile group.

This requires concentrated sulfuric acid, which acts as both the solvent and the protonating agent to activate the nitrile carbon for nucleophilic attack by water. The causality behind the strict temperature control (<20 °C) is paramount: if the internal temperature rises due to the exothermic hydration, the newly formed primary amide will undergo further hydrolysis to 5-amino-4-pyrazolecarboxylic acid, which rapidly7[7].

Self-Validating Experimental Protocol

Step 1: Hydrolysis of 5-Amino-4-cyanopyrazole

  • Preparation: Pre-cool concentrated sulfuric acid (10 mL per 5 grams of substrate) in an7[7].

  • Addition: Slowly add 5-amino-1H-pyrazole-4-carbonitrile portion-wise under vigorous stirring. Validation: The solid must dissolve completely to form a 7[7].

  • Thermal Control: Remove the ice bath and stir at room temperature for exactly 4 hours, strictly monitoring the internal temperature to ensure it 7[7].

  • Quenching & Isolation: Slowly pour the acidic solution over crushed ice to quench the reaction. Neutralize the mixture (e.g., with aqueous ammonia) to precipitate the free base.

  • Collection: Filter and wash thoroughly with cold water to remove residual sulfates. Yields typically reach ~89% for this specific step7[7].

Quantitative Performance Comparison

To facilitate objective decision-making for process scale-up, the following table summarizes the experimental data and operational metrics of both routes:

Performance MetricRoute A: Cyanoacetamide / MorpholineRoute B: Malononitrile / Hydrolysis
Overall Yield (2 Steps) 2[2]60% – 70%
Key Intermediate 5[5]7[7]
Final Product Form 2[2]7[7]
Scalability 8[8]Moderate (Exothermic quenching risks)
Toxicity Profile Low (Morpholine is easily handled)High (Malononitrile is a severe toxin)
Impurity Profile 5[5]Prone to over-hydrolysis (carboxylic acids)
Conclusion

For laboratory-scale synthesis where the free base is immediately required, Route B is a viable, classical approach, provided strict thermal control is maintained during the 7[7]. However, for high-purity applications, drug development, and industrial scale-up, Route A is unequivocally superior. The use of morpholine elegantly bypasses unwanted side reactions, and the isolation of the product as a hemisulfate salt ensures an exceptional purity profile (>99%) suitable for 8[8].

Sources

Validation

Comparative Biological Activity Guide: 5-Amino-1H-pyrazole-3-carboxamide Scaffolds vs. Benchmark Pyrazoles

Executive Summary & Pharmacophore Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs ranging from anti-inflammatories to targeted kinase inhibitors. Within...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs ranging from anti-inflammatories to targeted kinase inhibitors. Within this chemical space, 5-Amino-1H-pyrazole-3-carboxamide (5-APC) [1] serves as a highly versatile, multi-functional building block.

Unlike simpler pyrazoles (e.g., Fomepizole) or rigid diaryl-substituted pyrazoles (e.g., Celecoxib), the 5-APC scaffold possesses both an exocyclic amino group and a carboxamide moiety. These functional groups act as robust hydrogen bond donors and acceptors. This unique topology allows 5-APC derivatives to engage in complex binding networks—such as fitting snugly into the DNA minor groove or anchoring into the hinge region of dual-target enzymes—making them highly adaptable compared to traditional, single-target pyrazole benchmarks.

Mechanistic Profiling & Target Landscape

DNA Minor Groove Binding vs. Kinase Inhibition

While benchmark pyrazoles like Ruxolitinib are engineered to competitively bind the ATP pocket of JAK1/2 kinases, specific 1H-pyrazole-3-carboxamide derivatives have demonstrated a completely different primary mechanism: DNA minor groove intercalation.

Recent structural evaluations show that 5-APC derivatives (such as pym-5) utilize their carboxamide group to form strong electrostatic and hydrogen-bonding interactions with the electronegative phosphorous backbone of DNA. The compact nature of the pyrazole plane allows for weak σ–π stacking, resulting in a high binding affinity ( K≈1.06×105 M−1 ) that induces conformational changes and DNA cleavage [2]. While these compounds exhibit weak broad-spectrum kinase inhibition, their potent antiproliferative activity is primarily driven by this direct DNA damage, contrasting sharply with the purely enzymatic inhibition of Ruxolitinib.

Dual COX-2/sEH Inhibition vs. Selective COX-2 Inhibition

Celecoxib is the gold standard pyrazole for selective COX-2 inhibition, utilizing a rigid 1,5-diaryl structural motif to fit the COX-2 side pocket. However, novel 1,5-diaryl pyrazole-3-carboxamide derivatives have been developed to overcome the cardiovascular liabilities associated with purely selective COX-2 inhibitors.

By leveraging the 3-carboxamide group, these advanced derivatives act as dual COX-2 and soluble epoxide hydrolase (sEH) inhibitors . In vivo pharmacological evaluations reveal that these 5-APC-derived hybrids exhibit superior anti-inflammatory activity (up to 71% edema inhibition) compared to the Celecoxib benchmark (22% inhibition) [3].

Mechanism P1 5-APC Derivatives (Multi-Target) T1 DNA Minor Groove P1->T1 Intercalation T2 COX-2 Enzyme P1->T2 Dual sEH/COX-2 P2 Celecoxib (Benchmark) P2->T2 Selective P3 Ruxolitinib (Benchmark) T3 JAK1/2 Kinase P3->T3 ATP Competitive O1 Cell Cycle Arrest T1->O1 O2 Reduced Inflammation T2->O2 O3 STAT Inhibition T3->O3

Comparative mechanistic pathways of 5-APC derivatives versus benchmark pyrazoles.

Quantitative Performance Comparison

The following table synthesizes the biological activity metrics of 5-APC derivatives against standard pyrazole benchmarks, highlighting the shift in potency and target specificity [2] [3].

Compound Scaffold / DrugPrimary Target / MechanismKey Biological Activity MetricComparison vs. Benchmark
pym-5 (5-APC derivative)DNA Minor Groove Binding Kb​=1.06×105 M−1 Induces >50% decrease in EB-CT-DNA emission; cleaves pBR322 DNA.
151a-c (1,5-diaryl-3-carboxamide)COX-2 / sEH (Dual Inhibition)62% - 71% Edema InhibitionSuperior in vivo anti-inflammatory activity compared to Celecoxib (22%).
Celecoxib (Benchmark)COX-2 (Selective Inhibition) Standard reference for pyrazole-based anti-inflammatory activity.
Ruxolitinib (Benchmark)JAK1 / JAK2 Kinase IC50​=3.3 nM (JAK1)Standard reference for pyrazole-based kinase inhibition.
Compound 157 (Pyrazole deriv.)Cytotoxicity (HCT-116 cells) Demonstrates high potency against colon cancer cell lines.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls and causality-driven steps.

Protocol 1: Evaluation of DNA Minor Groove Binding Affinity (Fluorescence Quenching)

Causality Rationale: Ethidium Bromide (EB) is utilized as a fluorescent probe because its emission is heavily amplified when intercalated into DNA. By titrating the pyrazole derivative, a decrease in fluorescence directly quantifies the compound's ability to competitively displace EB, proving minor groove binding.

  • Reagent Preparation: Prepare a complex of 10 μM EB and 10 μM Calf Thymus (CT) DNA in Tris-HCl buffer (pH 7.4). Incubate for 30 minutes at 25°C to ensure stable intercalation and establish a baseline maximum fluorescence.

  • Titration: Aliquot 3 mL of the EB-CT-DNA complex into a quartz cuvette. Titrate the 5-APC derivative (e.g., pym-5) from 0 to 50 μM in precise 5 μM increments.

  • Measurement: Excite the sample at 525 nm and record emission spectra from 550 to 700 nm using a spectrofluorometer.

  • Self-Validation & Analysis: Include a blank (buffer only) to subtract background noise, and a negative control (EB without DNA) to ensure the compound does not quench EB directly. Calculate the quenching constant using the Stern-Volmer equation ( F0​/F=1+Ksv​[Q] ). The assay is validated only if the linear regression yields an R2>0.98 .

Workflow Step1 Synthesize 5-APC Derivatives Step2 Incubate with EB-CT-DNA Complex Step1->Step2 Step5 pBR322 Cleavage Assay Step1->Step5 Step3 Measure Fluorescence Quenching Step2->Step3 Step4 Calculate Binding Affinity (K) Step3->Step4 Step6 Gel Electrophoresis Validation Step5->Step6

Experimental workflow for pyrazole DNA-binding and cleavage evaluation.

Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

Causality Rationale: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is selected as a co-substrate because its oxidation by the peroxidase activity of COX-2 yields a highly colored product. Measuring this provides a direct, stoichiometric readout of enzyme activity without relying on downstream prostaglandin quantification.

  • Enzyme Incubation: In a 96-well microplate, add 10 U of purified human recombinant COX-2 enzyme to 100 μL of assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin).

  • Compound Addition: Add 10 μL of the test pyrazole-3-carboxamide compound (serial dilutions from 0.1 to 100 μM) or Celecoxib (positive control). Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add arachidonic acid (final concentration 10 μM) and TMPD to initiate the reaction.

  • Self-Validation & Detection: Measure the oxidation of TMPD spectrophotometrically at 590 nm. To validate the assay's robustness, calculate the Z'-factor using the vehicle control (100% activity) and a no-enzyme background control. The assay is deemed reliable only if the Z'-factor is > 0.5, ensuring auto-oxidation of TMPD does not confound the IC50​ calculation.

References

  • PubChem. 5-amino-1H-pyrazole-3-carboxamide | C4H6N4O | CID 50896559. National Center for Biotechnology Information. Available at:[Link]

  • J-Stage. Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at:[Link]

Comparative

Alternative compounds to 5-Amino-1H-pyrazole-3-carboxamide hydrochloride in chemical synthesis.

A Comparative Guide to Key Building Blocks in the Synthesis of Pyrazole-Based Therapeutics For Immediate Publication Contact: Dr. Evelyn Reed, Senior Application Scientist In the landscape of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Key Building Blocks in the Synthesis of Pyrazole-Based Therapeutics

For Immediate Publication

Contact: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] The workhorse for constructing many of these therapeutic candidates has traditionally been 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. However, the demands for novel molecular architectures, improved synthetic efficiency, and diverse structure-activity relationship (SAR) explorations have spurred the adoption of alternative building blocks. This guide provides a comparative analysis of strategic alternatives, offering researchers objective data to inform their synthetic choices.

The subtle shift in the placement of a functional group on the pyrazole ring can dramatically alter a compound's physicochemical properties, synthetic reactivity, and biological target engagement.[3] This analysis focuses on three key synthons: the benchmark 5-Amino-1H-pyrazole-3-carboxamide, and two strategic alternatives, 5-Aminopyrazole-3-carbonitrile and Ethyl 5-amino-1H-pyrazole-3-carboxylate.

The Benchmark Synthon: 5-Amino-1H-pyrazole-3-carboxamide

This commercially available starting material is widely used due to the direct presence of the carboxamide group, which is a common feature in many bioactive molecules, often participating in crucial hydrogen bonding interactions with protein targets. Its primary application is in the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, a core scaffold in numerous kinase inhibitors.[4][5]

Key Reaction: Synthesis of a Pyrazolo[3,4-d]pyrimidinone Core

The most common application involves a condensation reaction with a β-ketoester, such as ethyl acetoacetate, to form the fused pyrimidinone ring system. The amino group of the pyrazole attacks the ketonic carbon, and the carboxamide participates in the subsequent cyclization and dehydration to form the bicyclic core.

Representative Experimental Protocol: Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • To a solution of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (1.0 eq) in acetic acid, add ethyl acetoacetate (1.1 eq). The acidic medium facilitates the initial condensation.

  • Heat the reaction mixture to reflux (approx. 120°C) for 4-6 hours. Thermal energy drives the cyclization and subsequent dehydration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, which typically results in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired product.

This straightforward, often one-pot synthesis, is a primary advantage of using the carboxamide directly.

Alternative 1: 5-Aminopyrazole-3-carbonitrile

The carbonitrile analogue offers a different synthetic handle. While not a direct replacement, the nitrile group is a versatile precursor to the carboxamide, and its unique reactivity and electronic properties can be advantageous in certain synthetic strategies.

Advantages & Strategic Considerations:

  • Altered Reactivity: The strong electron-withdrawing nature of the nitrile group can influence the nucleophilicity of the adjacent amino group.

  • Alternative Cyclization Conditions: The synthesis of pyrazolo[3,4-d]pyrimidines from the carbonitrile often involves reaction with formamide or other small molecules that build the second ring.

  • Access to Diverse Derivatives: The nitrile can be hydrolyzed to the carboxamide, reduced to an aminomethyl group, or converted to a tetrazole, offering a wider array of potential derivatives from a single intermediate.[6]

Comparative Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
  • Heat a mixture of 5-Aminopyrazole-3-carbonitrile (1.0 eq) in an excess of formamide. Formamide serves as both the solvent and the source of the C4 carbon and N3 nitrogen of the pyrimidine ring.

  • Maintain the temperature at 180-200°C for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the 4-amino-substituted product.

This route provides direct access to the 4-aminopyrazolo[3,4-d]pyrimidine scaffold, which is a key pharmacophore for many kinase inhibitors.[1]

Alternative 2: Ethyl 5-amino-1H-pyrazole-3-carboxylate

The ethyl ester derivative provides a balance of reactivity and functionality, making it a highly valuable and versatile alternative.[7] It is frequently used in the synthesis of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.[7][8]

Advantages & Strategic Considerations:

  • Enhanced Solubility: The ester group often improves the solubility of the starting material and intermediates in common organic solvents compared to the carboxamide.

  • Facile Functionalization: The ester can be readily converted to the corresponding amide via reaction with a wide variety of amines, allowing for late-stage diversification of the molecule. This is a significant advantage in building libraries of compounds for SAR studies.

  • Controlled Cyclization: Similar to the carboxamide, the ester participates in condensation reactions to form fused rings. The reaction conditions can often be milder.

Comparative Experimental Protocol: Two-Step Synthesis of N-Benzyl-6-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide

Step A: Cyclization

  • Combine Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent like diphenyl ether.

  • Heat the mixture to 240-250°C for 30-60 minutes until the cyclization is complete (monitored by TLC).

  • Cool the mixture and add hexane to precipitate the product, ethyl 6-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate.

  • Filter and wash the solid with hexane.

Step B: Amidation

  • Suspend the ethyl ester from Step A (1.0 eq) in a suitable solvent such as ethanol.

  • Add benzylamine (1.5 eq) and heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry to yield the final N-benzyl amide product.

This two-step process highlights the utility of the ester in building molecular complexity through sequential, controlled reactions.

Quantitative Comparison and Data Summary

The choice of starting material has a direct impact on the synthetic route, overall yield, and the types of derivatives that can be readily accessed.

Feature5-Amino-1H-pyrazole-3-carboxamide5-Aminopyrazole-3-carbonitrileEthyl 5-amino-1H-pyrazole-3-carboxylate
Primary Use Direct synthesis of pyrazolo[3,4-d]pyrimidinonesSynthesis of 4-aminopyrazolo[3,4-d]pyrimidinesVersatile intermediate for pyrimidinones and amides
Key Reaction Condensation with β-ketoestersCyclization with formamide/formic acidCondensation followed by amidation
Typical Yield 60-85% (for cyclization)55-80% (for cyclization)70-90% (cyclization), 65-95% (amidation)
Versatility ModerateHigh (Nitrile can be converted to other groups)High (Ester allows for late-stage diversification)
Solubility Lower in organic solventsModerateGenerally higher in organic solvents
Key Advantage Direct route to carboxamide-containing coresAccess to 4-amino core and diverse nitrile chemistryExcellent for library synthesis and SAR studies

Visualizing Synthetic Pathways

The following diagrams illustrate the divergent synthetic possibilities offered by these key building blocks.

Synthetic_Pathways cluster_SM Starting Materials cluster_Prod Core Scaffolds Carboxamide 5-Amino-1H-pyrazole- 3-carboxamide Pyrimidinone Pyrazolo[3,4-d]- pyrimidin-4-one Carboxamide->Pyrimidinone Condensation (e.g., Ethyl Acetoacetate) Carbonitrile 5-Aminopyrazole- 3-carbonitrile Pyrimidinamine Pyrazolo[3,4-d]- pyrimidin-4-amine Carbonitrile->Pyrimidinamine Cyclization (Formamide) Ester Ethyl 5-amino-1H- pyrazole-3-carboxylate EsterCore Ethyl Pyrazolo[3,4-d]- pyrimidin-4-one-3-carboxylate Ester->EsterCore Condensation (e.g., Ethyl Acetoacetate) AmideCore Substituted Amide Pyrazolo[3,4-d]pyrimidinone EsterCore->AmideCore Amidation (R-NH2)

Caption: Divergent synthesis of pyrazolo[3,4-d]pyrimidine cores from different starting synthons.

Logical Workflow for Synthon Selection

Choosing the optimal starting material is critical for the success of a synthesis campaign. The decision process can be visualized as follows:

Decision_Workflow node_action node_action Start Target Scaffold? Target1 Pyrazolo[3,4-d]- pyrimidin-4-one? Start->Target1 Target2 Pyrazolo[3,4-d]- pyrimidin-4-amine? Start->Target2 Target3 Diverse Amide Library Needed? Start->Target3 UseCarboxamide Use 5-Amino-1H-pyrazole- 3-carboxamide Target1->UseCarboxamide Yes UseCarbonitrile Use 5-Aminopyrazole- 3-carbonitrile Target2->UseCarbonitrile Yes UseEster Use Ethyl 5-amino-1H- pyrazole-3-carboxylate Target3->UseEster Yes

Caption: Decision workflow for selecting the optimal pyrazole building block based on the desired final scaffold.

Conclusion and Future Outlook

While 5-Amino-1H-pyrazole-3-carboxamide remains a reliable and direct precursor for many established pyrazolo[3,4-d]pyrimidinone targets, its alternatives offer superior flexibility and access to a broader chemical space. For researchers aiming to generate diverse libraries for SAR studies, Ethyl 5-amino-1H-pyrazole-3-carboxylate is often the superior choice due to the ease of late-stage amidation. For projects targeting the 4-amino pyrimidine core, 5-Aminopyrazole-3-carbonitrile provides the most direct route.

The continued exploration of novel synthetic routes and the development of new building blocks are essential for advancing drug discovery.[9] As the demand for highly selective and potent kinase inhibitors grows, the strategic selection of these foundational pyrazole synthons will be more critical than ever in accelerating the discovery of next-generation therapeutics.

References

  • MySkinRecipes. Ethyl 5-amino-1H-pyrazole-3-carboxylate. Available from: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available from: [Link]

  • Wurm, B., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Al-zaydi, K. M., et al. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research.
  • Abdel-Wahab, B. F., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. Available from: [Link]

  • Joester, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available from: [Link]

  • Al-Awadi, F. F., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Wurm, B., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available from: [Link]

  • El-Gamal, M. I., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N 5 -Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules. Available from: [Link]

  • BenchChem. (2024). A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery. BenchChem.
  • BenchChem. (2025). Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. BenchChem.
  • Eldebss, T. M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available from: [Link]

  • IntechOpen. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. European Journal of Medicinal Chemistry.
  • Sharma, A., et al. (2019). Ferrocenyl Substituted Pyrazoles, Synthesis Via Novel Route, Spectral Investigations and Their Biological Studies. Asian Journal of Chemistry.
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available from: [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. Available from: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available from: [Link]

Sources

Validation

A comparative study of pyrazole carboxamide derivatives as kinase inhibitors.

As a Senior Application Scientist evaluating novel scaffolds for preclinical pipelines, I frequently analyze the structural and functional viability of emerging compounds. Among these, pyrazole carboxamide derivatives ha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel scaffolds for preclinical pipelines, I frequently analyze the structural and functional viability of emerging compounds. Among these, pyrazole carboxamide derivatives have established themselves as a highly privileged class of kinase inhibitors. This guide provides an objective, data-driven comparison of their performance across various kinase targets, elucidates their structure-activity relationships (SAR), and outlines self-validating experimental protocols for robust preclinical evaluation.

Mechanistic Rationale & Target Engagement

The success of pyrazole carboxamides in drug development stems from their precise, dual-anchoring interactions within the highly conserved ATP-binding pocket of kinases.

Mechanistically, the pyrazole ring acts as a structural anchor, with its nitrogen atoms forming essential hydrogen bonds with the 1[1]. Concurrently, the carboxamide NH functions as a critical hydrogen bond donor, directly engaging the Thr gatekeeper residue to lock the inhibitor in place[1]. This mechanism allows these derivatives to effectively outcompete ATP, thereby halting downstream signaling cascades, such as the 2, which is heavily implicated in inflammatory diseases and malignancies[2].

Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation Receptor->JAK2 STAT5 STAT5 Phosphorylation JAK2->STAT5 Inhibitor Pyrazole Carboxamide (Inhibitor) Inhibitor->JAK2 Blocks ATP Pocket Nucleus Gene Transcription STAT5->Nucleus

JAK/STAT signaling pathway illustrating targeted inhibition by pyrazole carboxamides.

Comparative Performance Data

To objectively evaluate the efficacy of pyrazole carboxamide derivatives, we must compare their half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) across primary kinase targets. The table below synthesizes recent experimental data, highlighting the exceptional potency achievable through targeted structural modifications.

CompoundPrimary TargetCell-Free Potency (IC₅₀ / Kᵢ)Cellular Efficacy (Cell Line / IC₅₀)Structural Highlight
Compound 66 V600E-B-RAF0.09 nMMelanoma / Hightrans-isomer configuration[1]
Compound 241 JAK20.1 nM (Kᵢ)pSTAT5 knockdown / 7.4 nMPyrazolo[1,5-a]pyrimidine scaffold[3]
Compound 17 Chk217.9 nMMCF7 / 10.4 µMAmide moiety on benzimidazole[1]
Compound 22 CDK224 nMMultiple / < 1 µMBiphenyl substitution[1]
Compound 6 Aurora A160 nMHCT116 / 0.39 µMNitro group at optimal position[1]
Compound 5 CDK2560 nMHepG2 / 13.14 µMEco-friendly synthesized derivative[4]

Structure-Activity Relationship (SAR) Insights

The modular nature of the pyrazole carboxamide scaffold allows for the fine-tuning of both potency and selectivity. Based on comparative SAR analyses, several rules of thumb emerge:

  • Hinge & Gatekeeper Engagement: The core pyrazole carboxamide structure is non-negotiable for baseline affinity, fulfilling the essential hydrogen-bonding requirements of the ATP pocket[1].

  • Type-II Pocket Utilization: Extensions from the core, such as cyclohexyl or bisamide groups, can project into the adjacent Type-II allosteric pocket. This is a primary driver for selectivity, allowing compounds to preferentially inhibit specific kinases (e.g., p38α over other variants)[1].

  • Solvent-Exposed Modifications: Substitutions like nitro groups or biphenyl moieties dictate cellular permeability and off-target effects. For instance, in 1, a nitro substitution proved optimal for maximizing anti-proliferative activity in HCT116 and MCF7 cell lines[1].

Experimental Methodologies: Self-Validating Protocols

Raw potency data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems, ensuring that observed inhibition is mechanistically sound and free from artifactual interference.

Workflow Synthesis Compound Synthesis CellFree Cell-Free Kinase Assay Synthesis->CellFree SAR Triage Cellular Cellular Target Engagement CellFree->Cellular IC50 < 100nM Phenotypic Phenotypic Screening Cellular->Phenotypic Validated

Sequential experimental workflow for validating pyrazole carboxamide kinase inhibitors.

Protocol A: Cell-Free Kinase Inhibition Assay (TR-FRET)

Objective: Determine the biochemical IC₅₀ of the inhibitor.

  • Step 1: Reagent Preparation. Prepare the target kinase in a buffer containing 1 mM DTT and 10 mM MgCl₂.

    • Causality: DTT maintains the enzyme's active site cysteines in a reduced state, preventing oxidative inactivation. Mg²⁺ is an essential cofactor required for ATP binding.

  • Step 2: Compound Pre-Incubation. Dispense the pyrazole carboxamide derivative in a 10-point dose-response curve (e.g., 10 µM to 0.5 nM) and pre-incubate with the kinase for 30 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the reaction starts, preventing false-negative IC₅₀ shifts.

  • Step 3: Reaction Initiation. Add ATP at exactly its apparent Michaelis constant ( Km​ ) alongside the specific peptide substrate.

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for competitive inhibitors while maintaining a physiologically relevant reaction rate.

  • Step 4: Signal Detection. Add the TR-FRET antibody mixture (Europium-labeled anti-phospho antibody and APC-labeled tracer) and read after 1 hour.

    • Causality: The time-resolved nature of the read introduces a microsecond delay that allows transient auto-fluorescence from the test compounds to decay, ensuring the signal strictly represents kinase activity.

Protocol B: Cellular Target Engagement via Western Blotting

Objective: Validate that the inhibitor permeates the cell membrane and engages the target in a complex biological matrix.

  • Step 1: Cell Synchronization. Seed target cells (e.g., HepG2 or MCF7) and serum-starve for 12 hours.

    • Causality: Serum starvation synchronizes the cell cycle and drops basal kinase signaling, creating a clean, low-noise baseline to observe cytokine-induced phosphorylation.

  • Step 2: Compound Treatment & Stimulation. Treat cells with the inhibitor for 2 hours, followed by a 15-minute stimulation with the relevant cytokine (e.g., IL-6 for JAK/STAT).

    • Causality: The 2-hour window ensures adequate membrane permeation and intracellular target binding prior to the acute signaling spike.

  • Step 3: Lysis with Phosphatase Inhibitors. Lyse cells immediately on ice using RIPA buffer supplemented with NaF and Na₃VO₄.

    • Causality: Endogenous phosphatases act in milliseconds; cold temperatures and chemical inhibitors are strictly required to "freeze" the phosphorylation state for accurate quantification.

  • Step 4: Immunoblotting & Normalization (Self-Validation). Probe for both the phosphorylated target (e.g., pSTAT5) and the total protein (e.g., total STAT5).

    • Causality: Normalizing the phospho-signal to total protein proves that the reduction in signal is due to direct kinase inhibition, not compound-induced protein degradation or unequal lane loading.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Source: google.
  • Source: nih.
  • Source: ssrn.

Sources

Comparative

A Comparative Guide to Validating the Antimicrobial Activity of Newly Synthesized Pyrazole Compounds

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial and antifungal effects.[1][2] This guide provides a comprehensive framework for the validation of newly synthesized pyrazole compounds, comparing their in-vitro efficacy against established antimicrobial agents. We will delve into the causality behind experimental choices, provide detailed protocols for robust and reproducible data generation, and present a comparative analysis to guide researchers and drug development professionals in this critical field.

Introduction: The Rationale for Pyrazole Scaffolds in Antimicrobial Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its structural versatility allows for the introduction of various functional groups, leading to a wide range of pharmacological activities.[4] The documented antimicrobial potential of pyrazole-containing compounds, in some cases rivaling or exceeding that of standard drugs, makes them a focal point in the search for new therapeutics to combat drug-resistant pathogens.[1][4]

This guide will walk through the essential steps of validating a hypothetical series of newly synthesized pyrazole compounds: PYR-1 , PYR-2 , and PYR-3 . Their antimicrobial performance will be rigorously compared against a broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin , and a widely used azole antifungal, Fluconazole .

Materials and Methods: A Foundation of Scientific Rigor

A self-validating system is built on meticulous and well-documented methodologies. This section outlines the synthesis of our hypothetical pyrazole compounds and the standardized protocols for evaluating their antimicrobial activity.

Synthesis of Novel Pyrazole Derivatives (PYR-1, PYR-2, PYR-3)

The synthesis of pyrazole derivatives often involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[5][6] This versatile approach allows for the introduction of diverse substituents on the pyrazole ring and adjacent phenyl rings, enabling the exploration of structure-activity relationships (SAR).

A generalized synthetic scheme is presented below:

Step 1: Synthesis of Chalcone Intermediates. An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH in ethanol) to yield the chalcone intermediate.

Step 2: Cyclization to Form the Pyrazole Ring. The synthesized chalcone is then refluxed with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent like acetic acid or ethanol to yield the final pyrazole compound.[5][7]

For the purpose of this guide, we will assume PYR-1, PYR-2, and PYR-3 have been synthesized via this route, each with unique substitutions to explore their impact on antimicrobial activity. The purity and structural integrity of each compound would be confirmed using techniques such as NMR, Mass Spectrometry, and HPLC.

Selection of Microbial Strains and Control Antibiotics

To assess the breadth of antimicrobial activity, a panel of clinically relevant microorganisms is selected:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium known for causing a range of infections and developing resistance.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium commonly associated with various infections.

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative bacterium notorious for its intrinsic and acquired resistance mechanisms.

  • Candida albicans (ATCC 90028): A common fungal pathogen.

Ciprofloxacin is chosen as the standard antibacterial agent due to its broad-spectrum activity and well-characterized mechanism of action involving the inhibition of DNA gyrase and topoisomerase IV.[8][] Fluconazole is the selected standard antifungal, known for its inhibition of fungal ergosterol biosynthesis.[10][11]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the overall workflow for validating the antimicrobial activity of the newly synthesized pyrazole compounds.

G cluster_synthesis Compound Synthesis & Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Pyrazole Compounds (PYR-1, PYR-2, PYR-3) purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification stock_prep Preparation of Stock Solutions purification->stock_prep mic_testing Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) stock_prep->mic_testing mbc_testing Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic_testing->mbc_testing data_comp Comparative Data Analysis mbc_testing->data_comp sar Structure-Activity Relationship (SAR) Analysis data_comp->sar report Publish Comparison Guide sar->report

Overall experimental workflow.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely used technique for determining MIC values.[13][14]

Experimental Protocol:

  • Preparation of Reagents:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • RPMI-1640 medium for C. albicans.

    • Stock solutions of PYR-1, PYR-2, PYR-3, Ciprofloxacin, and Fluconazole in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation:

    • Bacterial and fungal colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The standardized suspension is further diluted in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in 96-Well Plates:

    • 100 µL of the appropriate broth is added to wells 2 through 12 of a sterile 96-well microtiter plate.

    • 200 µL of the highest concentration of the test compound (prepared in broth) is added to well 1.

    • A two-fold serial dilution is performed by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. 100 µL is discarded from well 10.

    • Well 11 serves as the growth control (inoculum without compound), and well 12 is the sterility control (broth only).

  • Inoculation and Incubation:

    • 100 µL of the prepared inoculum is added to wells 1 through 11.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for C. albicans.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

The following diagram details the broth microdilution procedure for MIC determination.

G cluster_plate 96-Well Microtiter Plate cluster_steps Procedure W1 Well 1 (200µL Cpd) W2 Well 2 (100µL Broth) W1->W2 100µL W3 Well 3 W2->W3 100µL W4 ... W3->W4 W10 Well 10 W4->W10 W11 Growth Control W12 Sterility Control S1 1. Add 100µL broth to wells 2-12. S2 2. Add 200µL compound to well 1. S3 3. Perform 2-fold serial dilutions   (transfer 100µL from well to well). S4 4. Add 100µL inoculum to wells 1-11. S5 5. Incubate. S6 6. Read MIC (lowest concentration   with no visible growth).

Broth microdilution for MIC.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[15]

Experimental Protocol:

  • Subculturing from MIC plates: Following the MIC reading, a 10 µL aliquot is taken from each well showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: The aliquot is spotted onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours (or longer for fungi) until growth is visible in the control spots.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Results: Comparative Antimicrobial Efficacy

The antimicrobial activities of the newly synthesized pyrazole compounds (PYR-1, PYR-2, and PYR-3) and the standard antibiotics (Ciprofloxacin and Fluconazole) were evaluated, and the results are summarized in the table below.

Compound MIC (µg/mL) MBC/MFC (µg/mL)
S. aureusE. coli
PYR-1 48
PYR-2 24
PYR-3 816
Ciprofloxacin 0.50.25
Fluconazole NANA

NA: Not Applicable

Discussion: Interpreting the Data and Future Directions

The results of this validation study provide valuable insights into the antimicrobial potential of our novel pyrazole compounds.

PYR-1 demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, albeit with lower potency compared to Ciprofloxacin. The MBC/MIC ratio for PYR-1 is 2, suggesting a primarily bactericidal mode of action.

PYR-2 exhibited the most promising activity profile. It showed potent activity against S. aureus and E. coli, with MIC values of 2 and 4 µg/mL, respectively. Interestingly, PYR-2 also displayed moderate antifungal activity against C. albicans, suggesting a dual mechanism of action or a broader target spectrum. Its lack of activity against P. aeruginosa indicates a potential limitation, possibly due to efflux pumps or membrane permeability issues in this organism. The MBC/MIC and MFC/MIC ratios of 2 indicate cidal activity.

PYR-3 showed the weakest antimicrobial activity among the synthesized compounds. This highlights the importance of specific structural features for potent antimicrobial effects.

The structure-activity relationship (SAR) of these hypothetical compounds suggests that the specific substitutions on the pyrazole and phenyl rings play a critical role in their biological activity.[16] For instance, the unique moiety in PYR-2 might be responsible for its enhanced activity and broader spectrum. Further studies would be necessary to elucidate the precise SAR.

Compared to the standard drugs, the novel pyrazole compounds, particularly PYR-2, show potential. While not as potent as Ciprofloxacin against the tested bacteria, its dual antibacterial and antifungal activity warrants further investigation, especially in an era of increasing co-infections. The mechanism of action of these pyrazoles could potentially involve the inhibition of bacterial DNA gyrase, similar to fluoroquinolones, or other novel targets.[8][17]

References

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • Mechanism of action of and resistance to quinolones. (n.d.). PMC. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These... (n.d.). PMC. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). Research Starters. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Research Square. [Link]

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. (2025). ACS Publications. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC. [Link]

  • Azole antifungals. (n.d.). Life Worldwide. [Link]

  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. (2025). Central Asian Journal of Medical and Natural Science. [Link]

  • Mechanisms of quinolone action and resistance: where do we stand? (n.d.). Microbiology Society. [Link]

  • Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. (2020). Bentham Science Publishers. [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. (2021). PMC. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Journals. [Link]

  • Candidiasis Medication. (2024). Medscape Reference. [Link]

  • Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones. (n.d.). PDB-101. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). IJRAR. [Link]

  • Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. (2024). eLife. [Link]

  • Azole: Antifungal Drugs, Mechanism of Action. (2023). StudySmarter. [Link]

Sources

Validation

Comparing one-pot versus two-step synthesis of aminopyrazole carboxamides.

Architecting Kinase Inhibitors: A Comparative Guide to Aminopyrazole Carboxamide Synthesis Aminopyrazole carboxamides are privileged pharmacophores in modern medicinal chemistry. They serve as the core hinge-binding scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Kinase Inhibitors: A Comparative Guide to Aminopyrazole Carboxamide Synthesis

Aminopyrazole carboxamides are privileged pharmacophores in modern medicinal chemistry. They serve as the core hinge-binding scaffold for numerous critical kinase inhibitors, most notably in the development of Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitors[1][2]. The carboxamide moiety forms essential hydrogen bonds with the kinase hinge region, while the aminopyrazole ring provides a rigid, tunable vector for covalent or reversible-covalent reactive groups[1][3].

As drug development timelines accelerate, the synthetic routes to these scaffolds must be rigorously optimized. This guide provides an objective, in-depth technical comparison between the traditional two-step synthesis and the highly efficient one-pot multicomponent approach.

Mechanistic Rationale & Synthetic Strategies

The Two-Step Approach (Linear Synthesis)

Historically, the synthesis of aminopyrazole carboxamides relied on a convergent but linear two-step process. First, a substituted hydrazine is condensed with a malononitrile derivative to form a 5-amino-1H-pyrazole-4-carbonitrile intermediate[4]. This intermediate is isolated, purified, and subsequently subjected to basic or acidic hydrolysis to convert the nitrile group into the target carboxamide[4].

  • Causality & Rationale: The isolation step is critical in this route. Malononitrile condensations can yield complex byproduct profiles. Isolating the carbonitrile ensures that the subsequent hydrolysis acts on a pure substrate. However, nitrile hydrolysis is notoriously stubborn, often requiring harsh conditions (e.g., NaOH/H₂O₂ or strong acids) that can degrade sensitive functional groups on the molecule.

The One-Pot Approach (Multicomponent Reaction)

To circumvent the harsh hydrolysis step, modern methodologies employ a one-pot tandem reaction utilizing cyanoacetamides. By reacting a substituted cyanoacetamide with dimethylformamide dimethylacetal (DMF-DMA), a highly electrophilic enamine intermediate is generated in situ[5]. The subsequent addition of hydrazine hydrate triggers a Michael-type addition followed by rapid intramolecular cyclization, directly yielding the aminopyrazole carboxamide[5][6].

  • Causality & Rationale: This method pre-installs the carboxamide moiety via the cyanoacetamide starting material. The thermodynamic driving force of the aromatization (pyrazole ring formation) pushes the reaction to completion[6]. This eliminates the need for intermediate isolation and bypasses the harsh nitrile hydrolysis entirely, making it highly suitable for substrates with delicate functional groups and improving overall atom economy.

Objective Data Comparison

The following table summarizes the quantitative and qualitative metrics comparing both synthetic methodologies based on standard laboratory scaleups.

MetricTwo-Step SynthesisOne-Pot Synthesis
Starting Materials Hydrazine + Malononitrile derivativeHydrazine + Cyanoacetamide + DMF-DMA
Average Reaction Time 12 – 24 hours (across two separate days)3 – 6 hours (single day workflow)
Overall Yield 40% – 65%70% – 85%
Purification Required Column chromatography often required for intermediatesDirect precipitation/crystallization from ethanol
Atom Economy Lower (due to hydrolysis byproducts and solvent waste)High (water and dimethylamine as primary byproducts)
Functional Group Tolerance Moderate (sensitive groups may degrade during hydrolysis)High (mild cyclization conditions preserve sensitive groups)

Workflow & Pathway Visualizations

SyntheticWorkflow cluster_twostep Two-Step Synthesis cluster_onepot One-Pot Synthesis N1 Hydrazine + Malononitrile N2 Condensation (Reflux) N1->N2 N3 Aminopyrazole-carbonitrile (Isolated) N2->N3 N4 Harsh Hydrolysis N3->N4 Final Aminopyrazole Carboxamide N4->Final M1 Cyanoacetamide + DMF-DMA + Hydrazine Hydrate M2 Tandem Cyclization (Heat) M1->M2 M2->Final

Caption: Workflow comparison of two-step vs. one-pot aminopyrazole carboxamide synthesis.

BTKPathway BCR B-Cell Receptor SYK SYK Kinase BCR->SYK BTK BTK (Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Inhibitor Aminopyrazole Carboxamide Inhibitor->BTK Hinge Binding

Caption: Aminopyrazole carboxamides act as hinge-binding inhibitors in the BTK signaling pathway.

Experimental Protocols

Protocol A: Two-Step Synthesis of Aminopyrazole Carboxamides

Objective : Synthesize 5-amino-1-aryl-1H-pyrazole-4-carboxamide via a nitrile intermediate.

Step 1: Condensation

  • Procedure : Suspend the substituted hydrazine hydrochloride (1.0 eq) and substituted malononitrile (1.0 eq) in absolute ethanol. Add triethylamine (1.2 eq) dropwise to liberate the hydrazine free base. Reflux the mixture for 12 hours.

  • Mechanistic Rationale : Triethylamine acts as an acid scavenger. The nucleophilic hydrazine attacks the highly electrophilic nitrile carbon, which is followed by an intramolecular cyclization to form the pyrazole core.

  • Validation Checkpoint : Monitor by LC-MS. The intermediate 5-amino-1H-pyrazole-4-carbonitrile should appear as the dominant peak. Isolate via vacuum filtration.

Step 2: Hydrolysis

  • Procedure : Resuspend the isolated carbonitrile in an EtOH/H₂O (1:1) mixture. Add 20% aqueous NaOH (3.0 eq) followed by the slow addition of 30% H₂O₂ (5.0 eq). Stir at 50°C for 4 hours.

  • Mechanistic Rationale : The hydroperoxide anion (HOO⁻) is a superior nucleophile for nitrile hydrolysis (the Radziszewski reaction). It forms a peroxycarboximidic acid intermediate that rapidly collapses into the desired carboxamide.

  • Validation Checkpoint : TLC (DCM:MeOH 9:1) will show the disappearance of the fast-moving nitrile spot and the appearance of a highly polar, UV-active carboxamide spot.

Protocol B: One-Pot Synthesis of Aminopyrazole Carboxamides

Objective : Synthesize 5-amino-1-aryl-1H-pyrazole-4-carboxamide via a multicomponent tandem reaction.

Step 1: Enamine Formation

  • Procedure : Dissolve the substituted cyanoacetamide (1.0 eq) in DMF-DMA (1.5 eq). Stir the neat mixture at 80°C for 2 hours.

  • Mechanistic Rationale : DMF-DMA acts as both the solvent and the reagent. It condenses with the active methylene group of the cyanoacetamide to form a highly conjugated, electrophilic enamine intermediate.

  • Validation Checkpoint : The reaction mixture will transition to a deep yellow/orange color, indicating the formation of the extended conjugated enamine system.

Step 2: Tandem Cyclization

  • Procedure : Cool the mixture to room temperature. Add hydrazine hydrate (1.2 eq) and absolute ethanol (as a diluent). Reflux the mixture for 4 hours.

  • Mechanistic Rationale : The hydrazine undergoes a Michael addition to the enamine double bond, expelling dimethylamine gas. Subsequent intramolecular attack of the second hydrazine nitrogen on the nitrile carbon closes the pyrazole ring[6].

  • Validation Checkpoint : Upon cooling to 0°C, the target aminopyrazole carboxamide typically precipitates directly from the ethanolic solution. This allows for isolation via simple vacuum filtration, bypassing the need for silica gel chromatography.

References

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics Source: ARKIVOC URL:[Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Decoding the Pharmacophore: A Comparative Guide to X-Ray Co-Crystal Structures of Pyrazole-Based Kinase Inhibitors

As a Senior Application Scientist, I approach the evaluation of kinase inhibitors not merely through the lens of biochemical potency, but through high-resolution structural causality. The pyrazole ring has emerged as a "...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of kinase inhibitors not merely through the lens of biochemical potency, but through high-resolution structural causality. The pyrazole ring has emerged as a "privileged scaffold" in modern drug discovery, offering exceptional versatility as a bioisostere, a tunable lipophilic core, and a precise hydrogen-bond donor/acceptor[1].

This guide objectively compares the structural and functional performance of different pyrazole derivatives—specifically contrasting ATP-competitive hinge binders with allosteric modulators—using definitive X-ray co-crystal data. By understanding the atomic-level interactions, drug development professionals can rationally select and optimize pyrazole scaffolds for their specific target profiles.

Mechanistic Profiling: ATP-Competitive vs. Allosteric Inhibition

The true value of a pyrazole derivative lies in its spatial adaptability within a kinase domain. X-ray crystallography reveals two primary modes of action for these scaffolds:

ATP-Competitive (Hinge-Binding) Pyrazoles

In classical ATP-competitive inhibition, the pyrazole moiety mimics the adenine ring of ATP. For example, in the co-crystal structure of JAK2 with pyrazolo[1,5-a]pyrimidine derivatives, the N1-nitrogen of the pyrazole core acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of Leu932 in the kinase hinge region[2]. This single, high-affinity interaction anchors the molecule, allowing functional groups on the periphery to probe the hydrophobic pockets and the gatekeeper residue. Similarly, the Akt1 inhibitor Afuresertib utilizes its pyrazole ring to provide a singular, critical hydrogen bond to the hinge region, achieving an extraordinary IC50 of 0.02 nM[1].

Allosteric (Non-ATP Competitive) Pyrazoles

Alternatively, pyrazole derivatives can be engineered to target allosteric sites, bypassing the highly conserved ATP pocket to achieve exquisite kinase selectivity. Asciminib (ABL001), a Bcr-Abl kinase inhibitor, binds to the myristoyl pocket rather than the hinge region[3]. X-ray crystallography confirms that the pyrazole ring of Asciminib forms a precise hydrogen bond with the backbone carbonyl of Glu481, while simultaneously engaging in hydrophobic interactions with Thr453[3]. This shifts the kinase into an inactive conformation, proving highly effective even against the notorious T315I gatekeeper mutation.

G Pyrazole Pyrazole Scaffold Hinge Hinge Region (e.g., Leu932) Pyrazole->Hinge H-bond (N1/N2) Gatekeeper Gatekeeper Residue Pyrazole->Gatekeeper Steric Fit Hydrophobic Hydrophobic Pocket Pyrazole->Hydrophobic Pi-Pi Stacking

Fig 1. Logical relationship of pyrazole pharmacophore interactions within the kinase binding pocket.

Quantitative Performance & Structural Metrics

To objectively evaluate these scaffolds, we must correlate their structural binding modes with their biochemical performance. The table below summarizes the quantitative data extracted from recent X-ray co-crystal and biochemical studies.

InhibitorTarget KinaseBinding ModeKey X-Ray InteractionsIC50 / Kd
Compound 8 (Pyrazolopyrimidine) JAK2ATP-CompetitivePyrazole N1 H-bond to Leu932 (backbone NH)[2]~1–5 nM
Afuresertib Akt1ATP-CompetitivePyrazole H-bond to Hinge Region[1]0.02 nM
Asciminib (ABL001) Bcr-AblAllosteric (Myristoyl)Pyrazole H-bond to Glu481 (backbone CO)[3]0.5 nM / 0.5–0.8 nM
Barasertib Aurora BATP-CompetitivePyrazole occupies extended-hinge interface[3]Sub-nM

Data Interpretation: While ATP-competitive pyrazoles (like Afuresertib) can achieve picomolar potency by exploiting the conserved hinge region, allosteric pyrazoles (like Asciminib) offer comparable sub-nanomolar potency with the added benefit of overcoming active-site mutations.

G Cytokine Cytokine Receptor JAK2 JAK2 Kinase Cytokine->JAK2 Activates STAT STAT Phosphorylation JAK2->STAT Phosphorylates Transcription Gene Transcription STAT->Transcription Translocates Inhibitor Pyrazole Inhibitor Inhibitor->JAK2 Blocks ATP Pocket

Fig 2. JAK/STAT signaling pathway and intervention by pyrazole-based JAK2 inhibitors.

Standardized Experimental Methodologies

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating protocols used to determine the structural and functional metrics of pyrazole derivatives.

Protocol A: Protein-Ligand Co-Crystallization (Hanging Drop Vapor Diffusion)

Causality: We utilize hanging-drop vapor diffusion because slowly equilibrating the drop against a higher reservoir concentration gently drives the protein-ligand complex into a supersaturated state. This promotes ordered lattice formation rather than amorphous precipitation.

  • Protein Preparation: Express and purify the kinase domain (e.g., JAK2) to >95% purity via size-exclusion chromatography. Concentrate to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 1 mM DTT.

  • Ligand Incubation: Add the pyrazole derivative (dissolved in 100% DMSO) to the protein solution at a 5-fold molar excess. Causality: A high molar excess ensures near 100% occupancy of the binding pocket, which is critical for resolving clear electron density of the ligand. Incubate on ice for 2 hours.

  • Drop Setup: On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate). Invert and seal over a well containing 500 µL of reservoir solution.

  • Self-Validation (LC-MS Check): Before mounting crystals for diffraction, harvest a single test crystal, wash it three times in cryoprotectant to remove unbound ligand, dissolve it, and analyze via LC-MS. Validation: This confirms the ligand is physically present inside the crystal lattice, ensuring the subsequent electron density is not a crystallization artifact.

  • Diffraction & Resolution: Flash-freeze the crystal in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source and solve the phases using molecular replacement.

G Protein 1. Protein Purification Incubation 2. Ligand Incubation Protein->Incubation Add 5x Ligand Crystallization 3. Vapor Diffusion Incubation->Crystallization Complex Setup Diffraction 4. X-ray Diffraction Crystallization->Diffraction Harvest & Freeze Resolution 5. Phase Refinement Diffraction->Resolution Electron Density

Fig 3. Self-validating workflow for X-ray co-crystallization of kinase-inhibitor complexes.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard fluorescence because the time-delayed measurement eliminates short-lived background fluorescence from the compound or buffer. This provides the high signal-to-noise ratio required to accurately resolve sub-nanomolar IC50 differences among highly potent pyrazole derivatives.

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 µL of the purified kinase (e.g., 1 nM final concentration) with 2 µL of the pyrazole derivative (serially diluted in assay buffer with 1% DMSO).

  • Reaction Initiation: Add 2 µL of a substrate mix containing an ATP concentration equal to the kinase's apparent Km, alongside a biotinylated peptide substrate. Causality: Setting ATP at the Km ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection Setup: Add 2 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the positive (DMSO only) and negative (no ATP) controls. Validation: A Z'-factor > 0.7 must be achieved to validate assay robustness before the IC50 of the pyrazole derivative is calculated using a 4-parameter logistic curve fit.

Conclusion

The pyrazole scaffold remains an indispensable tool in the medicinal chemist's arsenal. As demonstrated by comparative X-ray crystallography, its ability to act as a precise hydrogen-bond anchor allows for the design of both highly potent ATP-competitive inhibitors (like Afuresertib) and highly selective allosteric modulators (like Asciminib). By strictly adhering to self-validating structural and biochemical protocols, researchers can confidently leverage these insights to drive the next generation of targeted therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) - Current Status and Future Prospects Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Amino-1H-pyrazole-3-carboxamide hydrochloride proper disposal procedures

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is built on understanding the chemical causality behind ope...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is built on understanding the chemical causality behind operational protocols.

Here is your comprehensive, self-validating operational guide for the handling and disposal of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride .

Chemical Profiling & Hazard Causality

In drug discovery, 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (CAS: 1263987-04-7) is frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and purine analogs. However, its specific molecular structure dictates strict end-of-life logistical handling:

  • The Hydrochloride Salt: In aqueous waste streams, the HCl salt dissociates, significantly lowering the pH. If this acidic solution is blindly bulked with incompatible basic waste, it can trigger localized, hazardous exothermic reactions.

  • The Pyrazole Core: Nitrogen-rich heterocycles are highly resistant to standard biological wastewater treatment. Improper drain disposal leads to environmental persistence and severe aquatic toxicity[1].

  • Thermal Decomposition: Standard, low-temperature combustion of amides and pyrazoles generates toxic nitrogen oxides (NOx)[2]. Therefore, disposal must be routed exclusively to a Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature incinerators and alkaline exhaust scrubbers.

Quantitative Data & Disposal Implications

PropertyValue / ClassificationOperational & Disposal Implication
Chemical Name 5-Amino-1H-pyrazole-3-carboxamide HClFull nomenclature must be explicitly written on all hazardous waste labels[1].
CAS Number 1263987-04-7Required for accurate TSDF profiling and laboratory inventory tracking.
Molecular Weight 162.58 g/mol Used to calculate stoichiometric neutralization requirements for aqueous waste.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates PPE (nitrile gloves, safety goggles) during all waste consolidation[1].
Environmental Potential Aquatic ToxicityStrict prohibition against drain disposal; must be treated as hazardous waste[1].
Decomposition Emits NOx, HCl, COxMandates high-temperature incineration (>1000°C) with exhaust gas scrubbing[2].

Step-by-Step Disposal Methodology

To ensure trustworthiness and operational safety, the following protocol acts as a self-validating system . Each phase contains a verification check to prevent downstream chemical or regulatory failures.

Phase 1: Waste Characterization and Segregation
  • Identify the Waste Matrix: Determine if the 5-Amino-1H-pyrazole-3-carboxamide HCl waste is a dry powder residue, an aqueous solution, or dissolved in an organic solvent (e.g., DMSO, Methanol).

  • Segregation Logic:

    • Solid Waste: Keep in its original vial or transfer to a compatible High-Density Polyethylene (HDPE) solid waste bin.

    • Aqueous Waste: Segregate strictly from heavy metals, cyanides, and strong oxidizers.

    • Organic Waste: Segregate into non-halogenated organic streams (unless mixed with halogenated solvents like Dichloromethane during extraction).

    • Self-Validation Check: Before bulking aqueous waste, test the pH using universal indicator paper. If pH < 4, flag the container for neutralization.

Phase 2: Containerization and Neutralization
  • Aqueous Neutralization (If Approved by EHS): Slowly add 1M NaOH to the aqueous waste under a fume hood until the pH reaches 6-8.

    • Causality: Neutralization prevents the corrosion of primary waste containers and mitigates dangerous reactions when the waste is eventually bulked by EHS personnel.

  • Sealing: Seal all containers tightly. Under EPA Subpart K regulations for academic and research laboratories, containers must remain closed at all times except when actively adding or removing waste[3].

    • Self-Validation Check: Invert the sealed container carefully over a secondary containment tray to ensure no micro-leaks are present around the cap threads.

Phase 3: Labeling and Compliance
  • RCRA Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must include the words "Hazardous Waste," the full chemical name (no abbreviations), and the primary hazard (e.g., "Toxic/Irritant")[4].

  • Accumulation: Move the container to your laboratory's designated Satellite Accumulation Area (SAA). Do not exceed the regulatory volume limits before transferring the waste to a Central Accumulation Area[3].

Phase 4: Final Disposition
  • TSDF Handoff: Coordinate with a licensed hazardous waste vendor. The vendor will transport the waste for high-temperature incineration.

    • Causality: Incineration at temperatures exceeding 1000°C is required to shatter the robust pyrazole ring. Alkaline scrubbers in the TSDF's exhaust system neutralize the resulting HCl and NOx gases, preventing acid rain precursors from entering the atmosphere[2].

Workflow Visualization

DisposalWorkflow Start 5-Amino-1H-pyrazole-3-carboxamide HCl Waste Generated Solid Solid Powder/Residue Start->Solid Aqueous Aqueous Solution (Acidic) Start->Aqueous Organic Organic Solvent Mixture Start->Organic Solid_Cont Seal in Compatible HDPE Container Solid->Solid_Cont Aqueous_Neut Check pH & Neutralize (pH 6-8) Aqueous->Aqueous_Neut Organic_Cont Organic Waste Stream (Halogenated vs Non) Organic->Organic_Cont Labeling Apply EPA RCRA Hazardous Waste Label Solid_Cont->Labeling Aqueous_Cont Aqueous Waste Stream Aqueous_Neut->Aqueous_Cont Aqueous_Cont->Labeling Organic_Cont->Labeling Incineration High-Temperature Incineration (Approved TSDF) Labeling->Incineration

Workflow for the segregation and disposal of 5-Amino-1H-pyrazole-3-carboxamide HCl waste.

References

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Chemicals". EPA.gov. [Link][2]

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations". MedLabMag. [Link][4]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". EPA.gov.[Link][3]

Sources

Handling

Personal protective equipment for handling 5-Amino-1H-pyrazole-3-carboxamide hydrochloride

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive building blocks into drug discovery pipelines. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (CAS 1263987-04-7) is a qu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive building blocks into drug discovery pipelines. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride (CAS 1263987-04-7) is a quintessential intermediate. Structurally acting as a purine bioisostere, it is extensively utilized in the synthesis of pyrazolo[1,5-a]pyrimidines—a scaffold critical for developing potent[1][2].

However, the same physicochemical properties that make this compound highly reactive in cyclization assays also present specific occupational hazards. This guide delineates the causality behind its safety profile and provides self-validating operational protocols for its handling, ensuring both scientific integrity and laboratory safety.

Mechanistic Hazard Analysis

Understanding the hazard profile of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride requires looking beyond standard GHS pictograms. The compound carries critical hazard statements, most notably H318 (Causes serious eye damage) and H335 (May cause respiratory irritation) .

  • Causality of H318/H335: The compound is supplied as a hydrochloride salt. When airborne micro-particulates contact the aqueous environment of mucous membranes (such as the eyes or respiratory tract), the salt rapidly dissociates. This localized release of hydrochloric acid drops the physiological pH, leading to immediate protein denaturation and acidic chemical burns.

  • Operational Implication: Standard safety glasses with side shields are insufficient for handling the dry powder. The risk of aerosolized dust necessitates unvented or indirectly vented chemical goggles and stringent engineering controls to prevent inhalation.

Personal Protective Equipment (PPE) Matrix

To ensure safety without compromising operational dexterity, PPE must be scaled according to the mass being handled. The following table summarizes the quantitative thresholds for PPE selection.

Operational ScaleEye ProtectionHand Protection (Glove Specs)Respiratory ProtectionEngineering Control
Analytical (< 1 g) Chemical Safety GogglesNitrile (4 mil thickness)Not required if in hoodFume Hood (Face velocity >100 fpm)
Preparative (1 - 50 g) Goggles + Face ShieldDouble Nitrile (8 mil total)N95 / P100 Particulate MaskFume Hood or Powder Isolator
Bulk (> 50 g) Integrated PAPR HelmetHeavy-duty Nitrile (11+ mil)Half-mask PAPR (HEPA filters)Glovebox / Dedicated Isolator

Self-Validating Standard Operating Procedures (SOPs)

Protocol 1: Precision Weighing and Transfer

Causality: Hydrochloride salts of fine organic powders are highly susceptible to triboelectric charging (static buildup). This causes the powder to repel from spatulas, leading to aerosolization and inaccurate mass readings.

  • Environmental Prep: Wipe the balance draft shield with a 70% isopropanol solution to remove static-inducing dust.

    • Validation: Wait 60 seconds; if the balance reading drifts, residual solvent vapor is present. Wait until the reading stabilizes at exactly 0.0000 g.

  • Static Mitigation: Pass an anti-static ionizing bar over the weighing boat and the 5-Amino-1H-pyrazole-3-carboxamide HCl container for 10 seconds.

  • Transfer: Using a grounded stainless-steel or conductive PTFE spatula, transfer the required mass into the weighing boat.

  • Containment: Seal the weighing boat inside a secondary container (e.g., a larger centrifuge tube) before removing it from the fume hood to prevent transit spills.

  • Self-Validation: Inspect the immediate work surface with a high-contrast UV flashlight. Aminopyrazoles often exhibit slight autofluorescence or contrast sharply against dark surfaces, allowing you to visually verify that no micro-spills occurred.

Protocol 2: Spill Response and Decontamination

Causality: Sweeping dry hydrochloride salts exacerbates aerosolization. Decontamination requires neutralizing the acidic nature of the salt to prevent surface corrosion and to increase the aqueous solubility of the residual free base for easier wiping.

  • Isolation: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 2-meter radius and don a P100 respirator.

  • Wetting & Neutralization: Gently mist the spill with a 5% sodium bicarbonate (NaHCO 3​ ) aqueous solution.

    • Causality: The mild base neutralizes the HCl, mitigating the corrosive hazard and preventing dust generation.

  • Absorption: Wipe the neutralized slurry with absorbent spill pads, working from the perimeter toward the center to prevent spreading.

  • Secondary Wash: Wash the surface with standard laboratory detergent and water, followed by an ethanol wipe to remove any residual organic free base.

  • Self-Validation: Swab the decontaminated surface with a damp pH indicator strip. A reading of pH 6.5–7.5 confirms complete neutralization and removal of the hydrochloride salt.

Waste Disposal and Environmental Logistics

  • Solid Waste: Contaminated PPE, weighing boats, and spill pads must be collected in a sealed, labeled solid waste container. Route to a licensed facility for high-temperature incineration.

  • Liquid Waste: Aqueous waste from decontamination will contain trace pyrazole derivatives and chloride ions. Do not mix with concentrated acids (risk of exothermic reaction) or strong oxidizers. Route to the non-halogenated organic/aqueous mixed waste stream, ensuring the final pH is adjusted to 6-8 prior to pickup.

Operational Workflow Visualization

Workflow Assess Hazard Assessment H318 (Eye Damage), H335 (Resp. Irritant) PPE Don PPE (Goggles, Nitrile Gloves, Lab Coat) Assess->PPE Hood Engineering Controls (Fume Hood / Powder Isolator) PPE->Hood Weigh Weighing & Transfer (Anti-static spatulas) Hood->Weigh Reaction Synthesis of Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Precursors) Weigh->Reaction Reagent Addition Decon Surface Decontamination (Alkaline Wash / Water) Weigh->Decon Equipment Cleanup Waste Waste Segregation (Aqueous / Halogenated Organics) Reaction->Waste Post-Reaction Quench Waste->Decon Final Area Prep

Workflow for the safe handling of 5-Amino-1H-pyrazole-3-carboxamide HCl.

References

  • Title: Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides Source: PubMed Central (PMC) / Scientia Pharmaceutica URL: [Link]

  • Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry Source: PubMed Central (PMC) / RSC Advances URL: [Link]

Sources

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